molecular formula C39H47N4O8P B562960 DMT-dU-CE Phosphoramidite CAS No. 109389-30-2

DMT-dU-CE Phosphoramidite

Cat. No.: B562960
CAS No.: 109389-30-2
M. Wt: 730.8 g/mol
InChI Key: ZGJUDTLSWZPIDW-MVFNBKNKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphoramidite used to incorporate a deoxyuridine base into an oligonucleotide.>

Properties

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H47N4O8P/c1-27(2)43(28(3)4)52(49-24-10-22-40)51-34-25-37(42-23-21-36(44)41-38(42)45)50-35(34)26-48-39(29-11-8-7-9-12-29,30-13-17-32(46-5)18-14-30)31-15-19-33(47-6)20-16-31/h7-9,11-21,23,27-28,34-35,37H,10,24-26H2,1-6H3,(H,41,44,45)/t34-,35+,37+,52?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJUDTLSWZPIDW-MVFNBKNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H47N4O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453691
Record name CTK8E9370
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

730.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109389-30-2, 289712-98-7
Record name Uridine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109389-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CTK8E9370
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to DMT-dU-CE Phosphoramidite: Structure, Properties, and Application in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2'-Deoxy-5'-O-(4,4'-dimethoxytrityl)uridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as DMT-dU-CE Phosphoramidite. It details its chemical structure, physicochemical properties, and its critical role as a fundamental building block in the automated solid-phase synthesis of oligonucleotides. This document also outlines a detailed experimental protocol for its use and discusses the underlying chemical principles of the phosphoramidite method.

Introduction to this compound

This compound is a chemically modified derivative of the natural deoxynucleoside, deoxyuridine. These modifications are essential for its function in the controlled, stepwise synthesis of DNA sequences. The key protecting groups, Dimethoxytrityl (DMT) and Cyanoethyl (CE), ensure the specific and efficient formation of phosphodiester bonds during oligonucleotide synthesis.

The structure of this compound is characterized by three key features:

  • A 5'-O-Dimethoxytrityl (DMT) Group: This acid-labile group protects the 5'-hydroxyl function of the deoxyribose sugar, preventing unwanted side reactions during the coupling step. Its removal (detritylation) provides a free hydroxyl group for the subsequent addition of the next phosphoramidite monomer.

  • A 3'-O-Phosphoramidite Moiety: This reactive group, specifically a β-cyanoethyl phosphoramidite, is responsible for forming the internucleotide linkage. The diisopropylamino group is an excellent leaving group upon activation, facilitating the coupling reaction.

  • A β-Cyanoethyl (CE) Protecting Group: This group protects the phosphorus atom from undesired side reactions and is readily removed during the final deprotection step.

Chemical Structure and Properties

The chemical structure of this compound is fundamental to its role in oligonucleotide synthesis.

G cluster_uracil cluster_deoxyribose cluster_dmt cluster_phosphoramidite Uracil Uracil Deoxyribose Deoxyribose Uracil->Deoxyribose N-glycosidic bond DMT 5'-O-DMT Deoxyribose->DMT 5' linkage Phosphoramidite 3'-CE-Phosphoramidite Deoxyribose->Phosphoramidite 3' linkage

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Chemical Name 2'-Deoxy-5'-O-(4,4'-dimethoxytrityl)uridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
CAS Number 109389-30-2
Molecular Formula C₃₉H₄₇N₄O₈P
Molecular Weight 730.79 g/mol
Appearance White to off-white powder
Purity (HPLC) Typically ≥98%
Solubility Soluble in anhydrous acetonitrile
Storage Conditions -20°C under an inert atmosphere (e.g., Argon)

Role in Solid-Phase Oligonucleotide Synthesis

This compound is a key reagent in the phosphoramidite method of solid-phase oligonucleotide synthesis, the most widely used method for producing synthetic DNA. The synthesis is a cyclical process involving four main chemical reactions for each nucleotide addition.

G start Start with solid support-bound nucleoside detritylation 1. Detritylation (Removal of 5'-DMT group) start->detritylation coupling 2. Coupling (Addition of this compound) detritylation->coupling capping 3. Capping (Acetylation of unreacted 5'-OH groups) coupling->capping oxidation 4. Oxidation (Stabilization of the phosphite triester) capping->oxidation cycle_end Repeat cycle for next nucleotide oxidation->cycle_end cycle_end->detritylation n-1 times cleavage Final Cleavage and Deprotection cycle_end->cleavage end Purified Oligonucleotide cleavage->end

Caption: The phosphoramidite cycle for oligonucleotide synthesis.

Experimental Protocol: Automated Solid-Phase Synthesis of a DNA Oligonucleotide

This section provides a detailed methodology for the automated solid-phase synthesis of a DNA oligonucleotide using this compound and other standard phosphoramidites.

Materials and Reagents
  • Solid Support: Controlled Pore Glass (CPG) pre-loaded with the first nucleoside (e.g., dC, dA, dG, or T).

  • Phosphoramidites: DMT-dA(Bz)-CE Phosphoramidite, DMT-dC(Ac)-CE Phosphoramidite, DMT-dG(iBu)-CE Phosphoramidite, and DMT-dT-CE Phosphoramidite, dissolved in anhydrous acetonitrile to a concentration of 0.1 M.

  • Activator: 0.45 M Tetrazole in anhydrous acetonitrile.

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

  • Capping Solution A: Acetic anhydride/2,6-Lutidine/Tetrahydrofuran (THF) (1:1:8 v/v/v).

  • Capping Solution B: 16% N-Methylimidazole in THF.

  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water (7:2:1 v/v/v).

  • Washing Solvent: Anhydrous acetonitrile.

  • Cleavage and Deprotection Solution: Concentrated ammonium hydroxide.

Instrumentation
  • Automated DNA/RNA synthesizer.

  • HPLC system for purification and analysis.

  • Mass spectrometer for identity confirmation.

Synthesis Cycle Protocol

The following steps are performed in an automated synthesizer for each nucleotide addition.

StepReagent/ActionPurposeTypical Duration
1. Detritylation 3% TCA in DCMRemoves the 5'-DMT protecting group, exposing a free 5'-hydroxyl group.60-120 seconds
2. Washing Anhydrous AcetonitrileRemoves the detritylation solution and any residual moisture.45-60 seconds
3. Coupling Phosphoramidite + ActivatorCouples the activated phosphoramidite to the free 5'-hydroxyl group of the growing oligonucleotide chain.30-180 seconds
4. Washing Anhydrous AcetonitrileRemoves unreacted phosphoramidite and activator.45-60 seconds
5. Capping Capping Solutions A and BAcetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.30-60 seconds
6. Washing Anhydrous AcetonitrileRemoves capping reagents.45-60 seconds
7. Oxidation Iodine SolutionOxidizes the unstable phosphite triester to a stable phosphate triester.30-60 seconds
8. Washing Anhydrous AcetonitrileRemoves the oxidizing solution.45-60 seconds
Post-Synthesis Cleavage and Deprotection
  • Cleavage from Solid Support: After the final synthesis cycle, the solid support is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours. This cleaves the succinyl linker, releasing the oligonucleotide into the solution.

  • Base and Phosphate Deprotection: The ammonium hydroxide solution containing the oligonucleotide is heated at 55°C for 8-12 hours. This removes the protecting groups from the nucleotide bases (benzoyl, acetyl, isobutyryl) and the cyanoethyl group from the phosphate backbone.

  • Purification: The crude oligonucleotide solution is dried and then purified using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product from shorter, failed sequences.

  • Quality Control: The purified oligonucleotide is analyzed by mass spectrometry to confirm its identity and by analytical HPLC or capillary electrophoresis to determine its purity.

Quantitative Data and Performance Metrics

The success of oligonucleotide synthesis is highly dependent on the efficiency of each step, particularly the coupling reaction.

Coupling Efficiency

The coupling efficiency is a measure of the percentage of available 5'-hydroxyl groups that successfully react with the incoming phosphoramidite in each cycle. A high coupling efficiency (typically >99%) is crucial for the synthesis of long oligonucleotides. Even a small decrease in efficiency can significantly reduce the yield of the full-length product.

PhosphoramiditeTypical Coupling Efficiency
DMT-dA(Bz)-CE>99%
DMT-dC(Ac)-CE>99%
DMT-dG(iBu)-CE>98.5%
DMT-dU-CE >99%
DMT-dT-CE>99%

Note: Coupling efficiencies can be influenced by the synthesizer, reagents, and protocol.

Purity and Stability

The purity of the this compound is critical for achieving high coupling efficiencies. Impurities can lead to side reactions and the incorporation of incorrect bases.

ParameterSpecificationAnalytical Method
Purity ≥98.0%HPLC, ³¹P NMR
Water Content ≤0.2%Karl Fischer Titration
Solution Stability Stable in anhydrous acetonitrile for several days at room temperature on the synthesizer. For long-term storage, a frozen solution at -20°C is recommended.HPLC

Conclusion

This compound is an indispensable reagent for the chemical synthesis of DNA. Its carefully designed chemical structure, featuring key protecting groups, enables the highly efficient and controlled stepwise addition of uridine nucleotides in automated solid-phase synthesis. A thorough understanding of its properties and the underlying phosphoramidite chemistry, as detailed in this guide, is essential for researchers and professionals in the fields of molecular biology, drug development, and diagnostics to successfully produce high-quality synthetic oligonucleotides for a wide range of applications.

The Cornerstone of Oligonucleotide Synthesis: A Technical Guide to DMT-dU-CE Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular biology and therapeutic development, the precise and efficient synthesis of custom oligonucleotides is paramount. The phosphoramidite method of solid-phase synthesis stands as the gold standard for this process, enabling the creation of DNA and RNA sequences with high fidelity. At the heart of this methodology lies a critical building block: the phosphoramidite monomer. This technical guide delves into the integral role of a specific and widely used phosphoramidite, 5'-O-Dimethoxytrityl-2'-deoxyuridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-dU-CE Phosphoramidite), in the synthesis of oligonucleotides.

The Chemical Structure and Core Function of this compound

This compound is a modified deoxyuridine nucleoside engineered for optimal performance in automated solid-phase oligonucleotide synthesis. Its structure is characterized by three key chemical moieties, each serving a distinct and vital purpose:

  • The 5'-O-Dimethoxytrityl (DMT) Group: This bulky protecting group is attached to the 5'-hydroxyl position of the deoxyuridine sugar. The primary function of the DMT group is to prevent self-polymerization and to ensure that the coupling reaction occurs specifically at the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.[1] Its acid lability allows for its selective removal at the beginning of each synthesis cycle, a process known as detritylation.[2][3] The release of the DMT cation, which is a vibrant orange color, also serves as a real-time indicator of coupling efficiency.[2]

  • The 3'-Phosphoramidite Group: This highly reactive phosphorus-containing group is located at the 3'-hydroxyl position. It is this moiety that, upon activation by a weak acid like tetrazole, couples with the free 5'-hydroxyl group of the support-bound oligonucleotide chain, forming a phosphite triester linkage.[4][] The diisopropylamino and cyanoethyl protecting groups on the phosphorus atom enhance its stability during storage and prevent unwanted side reactions.[6]

  • The Deoxyuridine (dU) Base: This is the nucleobase component of the phosphoramidite. While less common than the canonical A, T, C, and G bases in natural DNA, deoxyuridine is a crucial component in various research and diagnostic applications, including the study of DNA repair mechanisms and as a site for post-synthetic modifications.[7]

Below is a diagram illustrating the chemical structure of this compound.

cluster_dU Deoxyuridine Core cluster_DMT 5'-Protecting Group cluster_Phosphoramidite 3'-Reactive Group Base Uracil Sugar Deoxyribose Base->Sugar N-glycosidic bond DMT Dimethoxytrityl (DMT) Sugar->DMT 5'-O Phosphoramidite_moiety CE Phosphoramidite Sugar->Phosphoramidite_moiety 3'-O

Caption: Chemical structure of this compound.

The Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide. The use of this compound, like other phosphoramidites, follows a four-step cycle. This process is typically performed on an automated DNA synthesizer.[8]

The general workflow for the incorporation of a this compound is as follows:

cluster_cycle Synthesis Cycle start Start with solid support-bound nucleoside (with free 5'-OH) coupling 2. Coupling: Addition of activated this compound start->coupling detritylation 1. Detritylation: Removal of DMT group from growing chain detritylation->coupling Exposes 5'-OH capping 3. Capping: Blocking of unreacted 5'-OH groups coupling->capping Forms phosphite triester oxidation 4. Oxidation: Stabilization of the phosphite triester linkage capping->oxidation Prevents (n-1) shortmers oxidation->detritylation Forms stable phosphotriester end_cycle Chain elongated by one dU nucleotide (with 5'-DMT) oxidation->end_cycle Cycle complete start Start: Growing chain with 5'-DMT on solid support deblock 1. Deblock: Flush with 3% TCA in DCM (60s) start->deblock wash1 2. Wash: Flush with anhydrous acetonitrile (90s) deblock->wash1 couple 3. Couple: Deliver this compound and Activator (30s) wash1->couple wash2 4. Wash: Flush with anhydrous acetonitrile (90s) couple->wash2 cap 5. Cap: Deliver Capping A and Capping B (30s) wash2->cap wash3 6. Wash: Flush with anhydrous acetonitrile (90s) cap->wash3 oxidize 7. Oxidize: Deliver Oxidizing Solution (30s) wash3->oxidize wash4 8. Wash: Flush with anhydrous acetonitrile (90s) oxidize->wash4 end End: Chain elongated by one dU nucleotide (with 5'-DMT) wash4->end

References

Basic principles of phosphoramidite chemistry for DNA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Principles of Phosphoramidite Chemistry for DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the phosphoramidite chemistry method, the gold standard for automated solid-phase DNA synthesis.[1][2][3][4][5] This method's simplicity, high efficiency, and robustness have made it the cornerstone of modern molecular biology, enabling the routine synthesis of custom oligonucleotides for a vast array of applications, including PCR primers, sequencing, gene synthesis, and therapeutic development.[3][4][5]

Fundamental Concepts

Phosphoramidite chemistry is a sequential, cyclic process that builds a DNA oligonucleotide in the 3' to 5' direction on a solid support, most commonly controlled pore glass (CPG).[1][6] The key building blocks are nucleoside phosphoramidites, which are modified nucleosides with critical protecting groups to ensure the specificity and efficiency of the synthesis cycle.[4]

Key Features of Nucleoside Phosphoramidites:

  • 5'-Hydroxyl Protection: The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, which is acid-labile and can be removed at the beginning of each cycle to allow for the addition of the next nucleotide.[]

  • 3'-Phosphoramidite Moiety: The 3'-hydroxyl group is modified with a reactive phosphoramidite group, typically containing a diisopropylamino group and a β-cyanoethyl protecting group. The diisopropylamino group is an excellent leaving group during the coupling reaction, and the β-cyanoethyl group protects the phosphate backbone and is easily removed at the end of the synthesis.[4][]

  • Exocyclic Amine Protection: The exocyclic amino groups of adenine (A), cytosine (C), and guanine (G) are protected with base-labile groups (e.g., benzoyl for A and C, isobutyryl for G) to prevent side reactions during synthesis. Thymine (T) does not have an exocyclic amine and therefore does not require this protection.[5][8]

The Four-Step Synthesis Cycle

The synthesis of an oligonucleotide proceeds through a repeated four-step cycle for each nucleotide added to the growing chain. The overall efficiency of this cycle is critical, as even a small decrease in efficiency can significantly reduce the yield of the full-length product, especially for longer oligonucleotides.[9][10]

Step 1: Detritylation (Deblocking)

The synthesis cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside attached to the solid support (or the last nucleotide added to the chain).[1][9] This is typically achieved by treating the support with a solution of a weak acid, such as trichloroacetic acid (TCA) in an anhydrous solvent like dichloromethane.[11] The removal of the DMT group exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.[1] The cleaved DMT cation is bright orange, and its absorbance can be measured to monitor the coupling efficiency of the previous cycle.[11]

Step 2: Coupling

In the coupling step, the next nucleoside phosphoramidite is added to the growing oligonucleotide chain.[1][9] The phosphoramidite is first activated by a weak acid, such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI).[1] This activation protonates the diisopropylamino group, making it a good leaving group. The free 5'-hydroxyl group of the growing chain then attacks the activated phosphorus atom, forming a phosphite triester linkage.[6][11] This reaction is carried out in an anhydrous solvent, typically acetonitrile, and is driven to completion by using a large excess of the phosphoramidite and activator.[2]

Step 3: Capping

The coupling reaction is highly efficient but not 100% complete.[4][9] To prevent the unreacted 5'-hydroxyl groups (failure sequences) from participating in subsequent cycles and generating deletion mutants, a capping step is introduced.[1][2] This is achieved by acetylating the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and a catalyst like N-methylimidazole (NMI).[1][6] This acetylation renders the failure sequences inert to further chain elongation.[6]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the acidic conditions of the subsequent detritylation step.[11] Therefore, it is oxidized to a more stable pentavalent phosphate triester.[1][11] This is typically accomplished using a solution of iodine in a mixture of water and a base like pyridine or lutidine.[11] The resulting phosphate triester backbone is protected by the β-cyanoethyl group.[11]

After the oxidation step, the cycle is complete, and the process is repeated for the addition of the next nucleotide until the desired sequence is synthesized.[4]

Post-Synthesis Processing

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.

  • Cleavage and Deprotection: The oligonucleotide is cleaved from the solid support and the β-cyanoethyl groups are removed from the phosphate backbone by treatment with a strong base, typically concentrated ammonium hydroxide.[12] The same treatment also removes the protecting groups from the nucleobases.[8]

  • Purification: The final product is a mixture of the full-length oligonucleotide and shorter, capped failure sequences. Depending on the intended application, the oligonucleotide may require purification to remove these impurities. Common purification methods include desalting, cartridge purification, and high-performance liquid chromatography (HPLC).[12]

Quantitative Data

The efficiency of each step in the phosphoramidite synthesis cycle is crucial for obtaining a high yield of the desired full-length oligonucleotide. The following tables summarize key quantitative data related to the process.

Table 1: Typical Reaction Times for the DNA Synthesis Cycle

StepReagent/SolventTypical Time
WashAcetonitrile30 s
Detritylation3% Trichloroacetic acid in Dichloromethane50 s
CouplingPhosphoramidite + Activator in Acetonitrile20 s (for deoxynucleosides)
CappingAcetic Anhydride + N-Methylimidazole in THF/Pyridine20 s
OxidationIodine/Water/Pyridine30 s

Source: Adapted from literature data.[2][11]

Table 2: Coupling Efficiency and Theoretical Yield of Full-Length Product

Oligonucleotide Length (bases)Average Coupling EfficiencyTheoretical Yield of Full-Length Product
20-mer99.5%90.5%
20-mer99.0%81.8%
20-mer98.0%66.8%
50-mer99.5%77.9%
50-mer99.0%60.5%
50-mer98.0%36.4%
100-mer99.5%60.6%
100-mer99.0%36.6%
100-mer98.0%13.3%

Note: The theoretical yield is calculated as (Average Coupling Efficiency)^(Number of Couplings). The number of couplings is the oligonucleotide length minus one.[10][13]

Experimental Protocols

The following provides a generalized, detailed methodology for solid-phase DNA synthesis using phosphoramidite chemistry on an automated synthesizer. Specific parameters may need to be optimized based on the synthesizer, reagents, and the specific oligonucleotide sequence.

Reagent Preparation
  • Anhydrous Acetonitrile: Used as the primary wash and reaction solvent. Must have a water content of <10 ppm.

  • Deblocking Solution: 3% (w/v) Trichloroacetic Acid (TCA) in anhydrous dichloromethane.

  • Activator Solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.

  • Phosphoramidite Solutions: 0.1 M solutions of each of the four protected nucleoside phosphoramidites (dA, dC, dG, dT) in anhydrous acetonitrile.

  • Capping Solution A: Acetic anhydride/2,6-Lutidine/Tetrahydrofuran (1:1:8 v/v/v).

  • Capping Solution B: 16% N-Methylimidazole in anhydrous tetrahydrofuran.

  • Oxidizing Solution: 0.02 M Iodine in Tetrahydrofuran/Water/Pyridine (90:10:2 v/v/v).

  • Cleavage and Deprotection Solution: Concentrated ammonium hydroxide.

Automated Synthesis Cycle

The synthesis is performed on a solid support (e.g., CPG) packed in a synthesis column, with the first nucleoside pre-attached. The synthesizer will deliver the reagents in the following sequence for each cycle:

  • Acetonitrile Wash: The column is washed with anhydrous acetonitrile to remove any residual moisture and reagents from the previous step.

  • Detritylation: The deblocking solution is passed through the column to remove the 5'-DMT group. The column is then washed with acetonitrile to remove the TCA and the cleaved DMT group.

  • Coupling: The appropriate phosphoramidite solution and the activator solution are mixed and delivered to the column. The reaction is allowed to proceed for the specified time.

  • Acetonitrile Wash: The column is washed with acetonitrile to remove the unreacted phosphoramidite and activator.

  • Capping: Capping solutions A and B are mixed and delivered to the column to acetylate any unreacted 5'-hydroxyl groups.

  • Acetonitrile Wash: The column is washed with acetonitrile to remove the capping reagents.

  • Oxidation: The oxidizing solution is delivered to the column to convert the phosphite triester to a phosphate triester.

  • Acetonitrile Wash: The column is washed with acetonitrile to remove the oxidizing solution and prepare for the next cycle.

This cycle is repeated until the full-length oligonucleotide is synthesized.

Post-Synthesis Cleavage and Deprotection
  • The synthesis column is removed from the synthesizer.

  • The solid support is transferred to a vial.

  • Concentrated ammonium hydroxide is added to the vial.

  • The vial is sealed and heated at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove all protecting groups.

  • The vial is cooled, and the supernatant containing the deprotected oligonucleotide is transferred to a new tube.

  • The solution is dried down, and the oligonucleotide is ready for purification.

Visualizations

Logical Workflow of the Phosphoramidite DNA Synthesis Cycle

DNA_Synthesis_Cycle Start Start Cycle: Growing Chain on Solid Support (5'-DMT Protected) Detritylation Step 1: Detritylation (Acid Treatment) Start->Detritylation Free_5_OH Free 5'-OH Group Detritylation->Free_5_OH Coupling Step 2: Coupling (Activated Phosphoramidite) Free_5_OH->Coupling Capping Step 3: Capping (Acetylation of Failures) Free_5_OH->Capping Failure Sequence Phosphite_Triester Phosphite Triester Linkage Coupling->Phosphite_Triester Oxidation Step 4: Oxidation (Iodine Treatment) Phosphite_Triester->Oxidation Phosphate_Triester Stable Phosphate Triester Oxidation->Phosphate_Triester End End Cycle: Elongated Chain (5'-DMT Protected) Phosphate_Triester->End

Caption: The four-step cycle of phosphoramidite DNA synthesis.

Chemical Reactions in the Phosphoramidite Cycle

Phosphoramidite_Chemistry cluster_detritylation Detritylation cluster_coupling Coupling cluster_capping Capping cluster_oxidation Oxidation DMT_Protected R-O-DMT Free_OH R-OH DMT_Protected->Free_OH + H+ Free_OH_Coupling R-OH Unreacted_OH R-OH (unreacted) Phosphoramidite Base-P(OR')(NR2) Activated_Phosphoramidite Base-P(OR')(Activator) Phosphoramidite->Activated_Phosphoramidite + Activator Phosphite_Triester_Linkage R-O-P(OR')-Base Activated_Phosphoramidite->Phosphite_Triester_Linkage Free_OH_Coupling->Phosphite_Triester_Linkage Phosphite R-O-P(OR')-Base Capped_OH R-O-Acetyl Unreacted_OH->Capped_OH + Ac2O/NMI Phosphate R-O-P(=O)(OR')-Base Phosphite->Phosphate + I2, H2O

Caption: Key chemical transformations in each step of the synthesis cycle.

References

The Gatekeeper of Oligonucleotide Synthesis: An In-depth Technical Guide to the DMT Protecting Group in Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of synthetic biology and therapeutic oligonucleotide development, the fidelity of DNA and RNA synthesis is paramount. The phosphoramidite method, the gold standard for automated oligonucleotide synthesis, relies on a carefully orchestrated series of chemical reactions. Central to this process is the 4,4'-dimethoxytrityl (DMT) group, a bulky and reversible protecting group that acts as a gatekeeper, ensuring the orderly and directional elongation of the nucleic acid chain. This technical guide provides a comprehensive overview of the DMT protecting group, its critical role, the kinetics of its removal, and detailed protocols for its application in phosphoramidite chemistry.

The Core Function of the DMT Protecting Group

The primary role of the DMT group is to block the 5'-hydroxyl position of the nucleoside phosphoramidite monomer.[1][2][3] This protection is essential for preventing self-polymerization and ensuring that the coupling reaction occurs exclusively at the free 5'-hydroxyl of the growing oligonucleotide chain, which is attached to a solid support.[2][4] The synthesis proceeds in a 3' to 5' direction, and the DMT group on the incoming phosphoramidite remains in place until the successful completion of the coupling step.[2]

The selection of the DMT group for this crucial function is due to its unique chemical properties:

  • Acid Lability: The DMT group is stable under the neutral and basic conditions of the coupling and oxidation steps but is readily and quantitatively cleaved under mild acidic conditions.[3] This selective lability is fundamental to the cyclical nature of phosphoramidite synthesis.

  • Steric Hindrance: The bulky nature of the DMT group provides significant steric protection to the 5'-hydroxyl, preventing unwanted side reactions.

  • Monitoring Capability: Upon cleavage with acid, the DMT group is released as a stable dimethoxytrityl cation. This cation has a strong absorbance at 495 nm, producing a characteristic orange color.[4][5] The intensity of this color is directly proportional to the amount of DMT cation released and is used to monitor the efficiency of each coupling cycle in real-time.[6]

The Synthesis Cycle: A Symphony of Protection and Deprotection

The synthesis of an oligonucleotide is a four-step cyclical process that is repeated for each nucleotide added to the growing chain. The DMT group plays a pivotal role in the first step of each cycle.

  • Detritylation (Deblocking): The cycle begins with the removal of the 5'-DMT group from the nucleotide bound to the solid support. This is achieved by treating the support with a weak acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM).[7][8] This step exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.

  • Coupling: The next phosphoramidite monomer, with its 5'-hydroxyl group protected by a DMT group, is activated and delivered to the solid support. The activated phosphoramidite reacts with the free 5'-hydroxyl of the support-bound nucleotide, forming a phosphite triester linkage.[2]

  • Capping: To prevent the elongation of unreacted chains (failure sequences), any free 5'-hydroxyl groups that did not participate in the coupling reaction are permanently blocked by acetylation.[2]

  • Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically iodine in the presence of water and a weak base.[4]

Following oxidation, the cycle returns to the detritylation step to remove the DMT group from the newly added nucleotide, preparing the chain for the next coupling reaction.

Visualizing the Phosphoramidite Synthesis Cycle

Phosphoramidite_Cycle cluster_0 Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Chain Elongation) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Failure Sequence Termination) Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Blocks Unreacted 5'-OH Oxidation->Detritylation Stabilizes Backbone

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

The Mechanism of Detritylation

The removal of the DMT group is an acid-catalyzed reaction that proceeds via an SN1-type mechanism. The acidic proton protonates the ether oxygen connecting the DMT group to the 5'-hydroxyl of the nucleoside. This is followed by the departure of the stable, resonance-stabilized dimethoxytrityl carbocation, which is responsible for the orange color used for monitoring.

Caption: Acid-catalyzed removal of the DMT protecting group.

Quantitative Data on Detritylation and Depurination

The choice of detritylation agent and conditions is a critical parameter that must be optimized to ensure efficient DMT removal while minimizing side reactions, most notably depurination. Depurination is the acid-catalyzed cleavage of the glycosidic bond between a purine base (adenine or guanine) and the deoxyribose sugar, leading to the loss of the base and the formation of an abasic site.[1] This can result in chain cleavage during the final deprotection step, reducing the yield of the full-length oligonucleotide.[1]

The following table summarizes the depurination half-times for N-benzoyl-protected deoxyadenosine (dA) on a solid support under various acidic conditions.

Detritylation ReagentConcentrationDepurination Half-time (t½)Reference
Dichloroacetic Acid (DCA)3% in DCM77 minutes[7]
Dichloroacetic Acid (DCA)15% in DCM~26 minutes (3-fold faster than 3% DCA)[7][9]
Trichloroacetic Acid (TCA)3% in DCM19 minutes[7]

Note: Dichloromethane (DCM) is the solvent. The data indicates that 3% TCA leads to significantly faster depurination than 3% DCA.[7] While a higher concentration of DCA (15%) increases the rate of depurination, it does so to a lesser extent than switching to the stronger acid, TCA.[7][9]

Experimental Protocols

Standard Protocol for Detritylation in Automated Solid-Phase Synthesis

This protocol describes a typical detritylation step as performed on an automated DNA synthesizer.

Materials:

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside attached (DMT-on).

  • Detritylation Solution: 3% Trichloroacetic Acid (TCA) or 3% Dichloroacetic Acid (DCA) in anhydrous dichloromethane (DCM).

  • Washing Solution: Anhydrous acetonitrile (ACN).

  • Capping Solution A: Acetic anhydride in tetrahydrofuran (THF)/lutidine.

  • Capping Solution B: N-Methylimidazole in THF.

  • Oxidizing Solution: Iodine in THF/water/pyridine.

  • Phosphoramidite monomers diluted in anhydrous ACN.

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT)) in ACN.

Procedure:

  • Column Setup: The synthesis column containing the CPG support is placed in the synthesizer.

  • Initial Wash: The column is washed with anhydrous acetonitrile to remove any residual moisture.

  • Detritylation: The detritylation solution (e.g., 3% TCA in DCM) is passed through the column for a pre-programmed time (typically 60-180 seconds). The orange-colored eluent containing the DMT cation is collected and its absorbance at 495 nm is measured to determine the coupling efficiency of the previous cycle.

  • Washing: The column is thoroughly washed with anhydrous acetonitrile to remove all traces of the acid. This step is critical to prevent the degradation of the incoming phosphoramidite monomer.

  • Coupling: The next phosphoramidite and activator are delivered to the column to initiate the coupling reaction.

  • Capping and Oxidation: The capping and oxidation steps are performed as described in the synthesis cycle.

  • Cycle Repetition: The entire cycle, beginning with detritylation, is repeated until the desired oligonucleotide sequence is synthesized.

Workflow for Monitoring Coupling Efficiency via DMT Cation Release

DMT_Monitoring_Workflow cluster_workflow Coupling Efficiency Monitoring Start Start of Synthesis Cycle Detritylation Perform Detritylation Start->Detritylation Collect_Eluent Collect Orange Eluent (DMT+ Cation) Detritylation->Collect_Eluent Measure_Absorbance Measure Absorbance at 495 nm Collect_Eluent->Measure_Absorbance Calculate_Efficiency Calculate Coupling Efficiency Measure_Absorbance->Calculate_Efficiency Proceed Proceed to Next Cycle Calculate_Efficiency->Proceed Efficiency > 98% Troubleshoot Troubleshoot Synthesis Calculate_Efficiency->Troubleshoot Efficiency < 98%

Caption: Workflow for real-time monitoring of synthesis efficiency.

Manual Detritylation of "DMT-on" Oligonucleotides for Purification

Oligonucleotides are often synthesized with the final DMT group left on ("DMT-on") to facilitate purification by reverse-phase HPLC. The hydrophobic DMT group allows for the separation of the full-length product from shorter, "DMT-off" failure sequences. After purification, the DMT group is manually removed.

Materials:

  • Purified, dried "DMT-on" oligonucleotide.

  • 80% aqueous acetic acid.

  • Deionized water.

  • Buffer for final dissolution (e.g., TE buffer).

Procedure:

  • Dissolution: Dissolve the dried "DMT-on" oligonucleotide in a small volume of 80% aqueous acetic acid.

  • Incubation: Incubate the solution at room temperature for 15-30 minutes. The solution will not turn orange because the aqueous environment quenches the DMT cation to form the colorless trityl carbinol.

  • Neutralization/Dilution: Dilute the solution with deionized water.

  • Desalting: Remove the acetic acid and the cleaved trityl group by a desalting method such as ethanol precipitation or size-exclusion chromatography.

  • Final Preparation: Lyophilize the desalted oligonucleotide to a dry pellet and then resuspend it in the desired buffer at the required concentration.

Troubleshooting Common Detritylation Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Coupling Efficiency (Pale Orange Color) 1. Incomplete detritylation in the previous cycle. 2. Inefficient coupling of the current phosphoramidite. 3. Degraded detritylation reagent.1. Increase detritylation time or use a fresh, stronger acid solution (e.g., switch from 3% DCA to 3% TCA if depurination is not a concern). 2. Check the quality and concentration of the phosphoramidite and activator. Ensure all reagents are anhydrous. 3. Prepare a fresh batch of detritylation solution.
Consistently Decreasing Yields with Longer Oligos 1. Cumulative effect of incomplete detritylation. 2. Increased depurination with repeated acid exposure.1. Optimize detritylation time and reagent concentration for each cycle. 2. Use a milder detritylation agent (e.g., 3% DCA instead of 3% TCA). Minimize the duration of acid exposure.
Presence of (n-1) Deletion Sequences in Final Product Incomplete detritylation leading to a free 5'-OH in the subsequent cycle.Optimize detritylation conditions as described above. Ensure efficient capping to terminate unreacted chains.

Conclusion

The 4,4'-dimethoxytrityl protecting group is an indispensable component of modern phosphoramidite chemistry for oligonucleotide synthesis. Its unique combination of acid lability, steric bulk, and the ability to be colorimetrically monitored makes it an ideal gatekeeper for the stepwise addition of nucleotides. A thorough understanding of the principles of DMT protection and deprotection, including the kinetics of the detritylation reaction and its potential side reactions, is crucial for researchers and drug development professionals seeking to synthesize high-fidelity oligonucleotides for a wide range of applications, from basic research to therapeutic development. Careful optimization of the detritylation step is key to maximizing the yield and purity of the final product.

References

The Gatekeeper of Oligonucleotide Integrity: A Technical Guide to the Cyanoethyl (CE) Protecting Group in Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic biology and nucleic acid therapeutics, the precise chemical synthesis of oligonucleotides is paramount. The phosphoramidite method stands as the gold standard for this process, and its success hinges on a strategic ballet of protecting groups that shield reactive functionalities. Among these, the 2-cyanoethyl (CE) group plays a critical role as the guardian of the phosphate backbone. This in-depth technical guide elucidates the function of the cyanoethyl protecting group in phosphoramidite chemistry, detailing its application, deprotection, and the critical considerations for ensuring the fidelity of synthetic oligonucleotides.

The Crucial Role of the 2-Cyanoethyl Protecting Group

During solid-phase oligonucleotide synthesis, the phosphoramidite monomer, the building block of the growing DNA or RNA chain, possesses a trivalent phosphite triester. This moiety is highly reactive and susceptible to unwanted side reactions. The 2-cyanoethyl (CE) group is attached to one of the oxygen atoms of the phosphite, effectively "protecting" it during the crucial coupling step where a new phosphoramidite is added to the growing oligonucleotide chain.

The primary functions of the CE protecting group are:

  • Preventing unwanted reactions: It shields the phosphite from side reactions during the synthesis cycle, particularly during the oxidation step where the P(III) is converted to the more stable P(V) phosphate triester.[1][2]

  • Ensuring stability: The CE-protected phosphotriester is stable to the acidic conditions required for the removal of the 5'-hydroxyl protecting group (typically a dimethoxytrityl, DMT, group) in each cycle.[1]

The Chemistry of Protection and Deprotection

The selection of the cyanoethyl group is a prime example of strategic chemical design. Its electron-withdrawing nature is key to its function.

Mechanism of Deprotection: β-Elimination

The removal of the 2-cyanoethyl group proceeds via a base-catalyzed β-elimination reaction. The hydrogen atoms on the carbon adjacent (β-position) to the electron-withdrawing cyano group are highly acidic.[2][5] When exposed to a base (commonly aqueous ammonia or other amines), a proton is abstracted, leading to the formation of a carbanion. This triggers a rapid elimination of the phosphate group, resulting in the desired phosphodiester linkage and the formation of acrylonitrile as a byproduct.[2][5]

cluster_main P P O1 O P->O1 O2 O P->O2 R1 Oligo 5' P->R1 R2 Oligo 3' P->R2 Deprotected_Phosphate P P->Deprotected_Phosphate Deprotection CE_group CH₂-CH₂-C≡N O1->CE_group Acrylonitrile CH₂=CH-C≡N (Acrylonitrile) CE_group->Acrylonitrile Base Base (e.g., NH₃) Base->CE_group β-elimination Deprotected_Phosphate->R1 Deprotected_Phosphate->R2 O3 O⁻ Deprotected_Phosphate->O3 O4 O Deprotected_Phosphate->O4

Caption: Mechanism of β-elimination for cyanoethyl deprotection.

A Necessary Evil: The Acrylonitrile Side Reaction

While the β-elimination is highly efficient, the byproduct, acrylonitrile, is a reactive Michael acceptor. Under the basic deprotection conditions, acrylonitrile can react with the exocyclic amino groups of the nucleobases, particularly thymine, forming a cyanoethyl adduct.[2][6] This modification can interfere with the biological activity of the oligonucleotide.

To mitigate this side reaction, several strategies are employed:

  • Use of Scavengers: Deprotection solutions often contain primary amines, such as methylamine in AMA (ammonium hydroxide/methylamine) reagents, which are more nucleophilic than the heterocyclic amines and effectively scavenge the acrylonitrile.[7]

  • Two-Step Deprotection: A common practice involves a pre-treatment with a non-nucleophilic base like diethylamine (DEA) in an organic solvent to remove the cyanoethyl groups while the oligonucleotide is still on the solid support. The support is then washed to remove the generated acrylonitrile before the oligonucleotide is cleaved and the base protecting groups are removed with aqueous ammonia.[7][8]

Quantitative Data on Deprotection

The efficiency and kinetics of cyanoethyl group deprotection are influenced by the choice of base, temperature, and reaction time. While comprehensive kinetic data is dispersed throughout the literature, the following table summarizes typical deprotection conditions and their implications.

Deprotection ReagentTemperature (°C)Typical TimeNotes
Concentrated Ammonium HydroxideRoom Temperature17 hoursStandard, but slow.
Concentrated Ammonium Hydroxide558 hoursFaster than room temperature.[9]
AMA (Ammonium hydroxide/Methylamine 1:1)6510 minutesUltra-fast deprotection; methylamine acts as an acrylonitrile scavenger. Requires acetyl-protected dC to avoid transamination.[10]
Gaseous Ammonia2535 minutesRapid and allows for simultaneous deprotection of multiple samples.[11]
Gaseous Methylamine252 minutesExtremely rapid deprotection.[11]
10% Diethylamine in AcetonitrileRoom Temperature5 minutesUsed for on-column removal of the cyanoethyl group prior to cleavage and final deprotection.[8]
1,8-Diazabicycloundec-7-ene (DBU) in AcetonitrileRoom Temperature~1 minuteVery rapid and efficient for cyanoethyl removal.[12][13]

Experimental Protocols

Synthesis of 2-Cyanoethyl Phosphoramidites

The synthesis of nucleoside phosphoramidites bearing the 2-cyanoethyl protecting group is a critical first step. The following is a general protocol for the phosphitylation of a protected nucleoside.

Materials:

  • 5'-O-DMT-N-protected deoxynucleoside

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Activator (e.g., 1H-Tetrazole, 4,5-dicyanoimidazole) for the bis(amino)phosphoramidite method

  • Anhydrous work-up and purification reagents (Silica gel, solvents)

Procedure (using 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite):

  • Dissolve the 5'-O-DMT-N-protected deoxynucleoside (1 equivalent) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

  • Add DIPEA (2-3 equivalents).

  • Cool the reaction mixture to 0°C.

  • Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.1-1.5 equivalents) dropwise.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or ³¹P NMR.

  • Upon completion, quench the reaction with a small amount of methanol.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure nucleoside phosphoramidite.

Cleavage and Deprotection of Oligonucleotides

The final step in obtaining a functional oligonucleotide is the removal of all protecting groups and cleavage from the solid support.

Procedure (Standard Ammonium Hydroxide Deprotection):

  • Transfer the controlled pore glass (CPG) solid support containing the synthesized oligonucleotide to a sealed vial.

  • Add concentrated ammonium hydroxide (typically 1-2 mL for a 1 µmol synthesis).

  • Incubate the vial at 55°C for 8-17 hours or at room temperature for 17 hours.[14][9]

  • After incubation, cool the vial to room temperature.

  • Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Wash the CPG with a small amount of water or buffer and combine the washes with the supernatant.

  • Dry the oligonucleotide solution using a vacuum concentrator.

  • Resuspend the purified oligonucleotide in an appropriate buffer for quantification and use.

Procedure (Two-Step Deprotection with Diethylamine):

  • While the oligonucleotide is still on the synthesis column, pass a solution of 10% diethylamine in acetonitrile through the column for 5-10 minutes.[7][8]

  • Wash the column thoroughly with acetonitrile to remove the diethylamine and acrylonitrile.

  • Proceed with the standard cleavage and deprotection of base-protecting groups using concentrated ammonium hydroxide as described above.

Visualizing the Workflow and Chemical Logic

The following diagrams illustrate the key chemical structures and the overall workflow of solid-phase oligonucleotide synthesis highlighting the role of the cyanoethyl protecting group.

Solid-Phase Oligonucleotide Synthesis Cycle cluster_cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Capping 3. Capping (Acetylation of Failures) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation End Elongated Oligonucleotide (Repeat Cycle) Oxidation->End Start Start: Solid Support with first Nucleoside Start->Deblocking End->Deblocking n-1 times Final_Deprotection Final Cleavage & Deprotection End->Final_Deprotection Purified_Oligo Purified Oligonucleotide Final_Deprotection->Purified_Oligo

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Caption: Role of the cyanoethyl group during the coupling and oxidation steps.

Conclusion

The 2-cyanoethyl protecting group is an indispensable component of modern phosphoramidite chemistry for oligonucleotide synthesis. Its stability under acidic conditions and lability under mild basic conditions provide the necessary orthogonality for the successful stepwise assembly of DNA and RNA. While the generation of acrylonitrile presents a potential challenge, optimized deprotection protocols, including the use of scavengers and two-step procedures, effectively mitigate this side reaction, ensuring the synthesis of high-fidelity oligonucleotides. A thorough understanding of the chemistry and function of the cyanoethyl group is essential for researchers and professionals in the field of drug development and synthetic biology to troubleshoot and optimize their oligonucleotide synthesis processes.

References

Physical and chemical properties of DMT-dU-CE Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 5'-O-Dimethoxytrityl-2'-deoxyuridine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (DMT-dU-CE Phosphoramidite). It includes detailed experimental protocols for its use in oligonucleotide synthesis and analysis, presented with clarity for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound is a key building block in the chemical synthesis of DNA oligonucleotides. It is a derivative of the naturally occurring deoxyuridine nucleoside, modified with protecting groups to ensure specific and efficient coupling during solid-phase synthesis.

Physical and Chemical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValue
Chemical Name 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
Synonyms DMT-dU Phosphoramidite, dU Phosphoramidite
CAS Number 109389-30-2
Molecular Formula C₃₉H₄₇N₄O₈P
Molecular Weight 730.79 g/mol
Appearance White to off-white powder
Purity Typically ≥98% (HPLC)
Solubility Soluble in anhydrous acetonitrile
Storage Conditions Store at -20°C in a dry, inert atmosphere. Protect from light and moisture.
Structural Information

The structure of this compound is characterized by three key protecting groups essential for controlled oligonucleotide synthesis:

  • 5'-O-Dimethoxytrityl (DMT) group: An acid-labile group protecting the 5'-hydroxyl function of the deoxyribose sugar. Its removal allows for the stepwise addition of the next phosphoramidite monomer in the 3' to 5' direction of synthesis.

  • 3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite group: The reactive moiety at the 3' position. The diisopropylamino group is displaced during the coupling reaction, and the β-cyanoethyl group protects the phosphate linkage, which is removed during the final deprotection step.

  • Uracil Base: Unlike adenine, cytosine, and guanine, the uracil base in dU does not have an exocyclic amino group and therefore does not require an additional protecting group.[1]

Role in Oligonucleotide Synthesis

This compound is a fundamental reagent in the phosphoramidite method of solid-phase oligonucleotide synthesis. This cyclical process involves four main chemical reactions for each nucleotide addition.

Figure 1: The four-step oligonucleotide synthesis cycle.

Experimental Protocols

The following sections provide detailed methodologies for the use and analysis of this compound in a laboratory setting.

Oligonucleotide Synthesis Protocol

This protocol outlines the standard steps for incorporating a dU nucleotide into a growing oligonucleotide chain using an automated DNA synthesizer.

Materials:

  • This compound

  • Anhydrous Acetonitrile (synthesis grade)

  • Activator Solution (e.g., 0.45 M Tetrazole in Acetonitrile)

  • Deblocking Solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

  • Capping Solution A (Acetic Anhydride/Pyridine/THF) and Capping Solution B (N-Methylimidazole/THF)

  • Oxidizing Solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

Procedure:

  • Preparation: Dissolve this compound in anhydrous acetonitrile to a concentration of 0.1 M. Install the solution on an automated DNA synthesizer.

  • Synthesis Cycle:

    • Step 1: Detritylation: The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside by treatment with the deblocking solution. The resulting trityl cation can be monitored spectrophotometrically to assess coupling efficiency.

    • Step 2: Coupling: The this compound solution is mixed with the activator solution and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A standard coupling time for dU phosphoramidite is similar to other standard nucleobases.

    • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutations in subsequent cycles.

    • Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.

  • Iteration: The cycle is repeated until the desired oligonucleotide sequence is synthesized.

Cleavage and Deprotection Protocol

Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.

Materials:

  • Concentrated Ammonium Hydroxide

  • Heating block or oven

Procedure:

  • Cleavage: The solid support is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

  • Deprotection: The ammonium hydroxide solution containing the oligonucleotide is transferred to a sealed vial and heated at 55°C for 8-12 hours. This removes the cyanoethyl protecting groups from the phosphate backbone. As uracil does not have an exocyclic amine protecting group, this step is sufficient for deprotection of dU-containing oligonucleotides.

  • Work-up: The vial is cooled, and the ammonium hydroxide is removed by evaporation to yield the deprotected oligonucleotide.

Quality Control Protocols

3.3.1. HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the phosphoramidite.

Instrumentation and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the phosphoramidite in acetonitrile.

Expected Result: A major peak corresponding to the two diastereomers of the intact phosphoramidite. The purity is determined by the area percentage of this peak relative to any impurity peaks.

3.3.2. ³¹P NMR Analysis of this compound

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful tool for confirming the identity and purity of phosphoramidites.

Instrumentation and Conditions:

  • Spectrometer: A high-field NMR spectrometer.

  • Solvent: Anhydrous CDCl₃ or C₆D₆.

  • Reference: 85% H₃PO₄ (external standard).

  • Acquisition: Proton-decoupled pulse sequence.

Expected Result: The ³¹P NMR spectrum of this compound will show two distinct peaks in the region of δ 148-150 ppm, corresponding to the two diastereomers arising from the chiral phosphorus center.[1] The absence of significant signals in other regions indicates high purity.

Experimental and Logical Workflows

The following diagrams illustrate key processes related to the use of this compound.

Figure 2: Workflow for HPLC analysis of this compound.

Figure 3: Deprotection pathway for dU-containing oligonucleotides.

Conclusion

This compound is a high-purity reagent that is essential for the synthesis of custom DNA sequences. Its well-defined chemical properties and the robust nature of the phosphoramidite chemistry allow for its reliable incorporation into oligonucleotides for a wide range of research, diagnostic, and therapeutic applications. Adherence to the detailed protocols for synthesis, deprotection, and quality control is critical to achieving high-yield and high-purity synthetic DNA.

References

An In-depth Technical Guide to DMT-dU-CE Phosphoramidite for Nucleic Acid Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5'-O-Dimethoxytrityl-2'-deoxyuridine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite (DMT-dU-CE Phosphoramidite), a key building block in the chemical synthesis of oligonucleotides. It details the chemical properties, synthesis protocols, and relevant biological pathways associated with the incorporation of deoxyuridine into nucleic acid chains.

Introduction to this compound

This compound is a modified nucleoside derivative essential for the automated solid-phase synthesis of DNA oligonucleotides.[1] It belongs to the class of phosphoramidites, which are the standard chemical reagents used in modern DNA synthesis.[1] The molecule consists of three key components:

  • A 2'-deoxyuridine nucleoside: This provides the uracil base, which can be incorporated into a growing DNA chain.

  • A Dimethoxytrityl (DMT) group: This acid-labile protecting group is attached to the 5'-hydroxyl of the deoxyribose sugar. It prevents unwanted side reactions during the synthesis cycle and its cleavage provides a method for monitoring coupling efficiency.

  • A β-cyanoethyl (CE) phosphoramidite group: This reactive moiety at the 3'-hydroxyl position enables the coupling reaction with the free 5'-hydroxyl of the growing oligonucleotide chain.

The incorporation of deoxyuridine into oligonucleotides is of significant interest in various research and therapeutic applications, including the study of DNA damage and repair mechanisms, and the development of antisense oligonucleotides and other nucleic acid-based drugs.[2][3]

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 109389-30-2[4][5]
Molecular Formula C₃₉H₄₇N₄O₈P[1]
Molecular Weight 730.79 g/mol [1]
Appearance White to off-white powder-
Purity ≥98.0% (by HPLC)[6]
Storage Conditions -20°C[6]

Solid-Phase Oligonucleotide Synthesis

The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process involving four main steps: detritylation, coupling, capping, and oxidation. This process is typically performed on an automated solid-phase synthesizer.

Experimental Workflow

The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis.

Oligonucleotide_Synthesis_Workflow cluster_cycle Synthesis Cycle (Repeated n-1 times) Deblocking 1. Detritylation (DMT Removal) Coupling 2. Coupling (Chain Elongation) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping Coupled & Uncoupled Chains Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Capped Failures Oxidation->Deblocking Stabilized Chain Cleavage Cleavage & Deprotection Oxidation->Cleavage After final cycle Start Start: Solid Support with Initial Nucleoside (DMT-on) Start->Deblocking End Final Product: Full-Length Oligonucleotide (DMT-on or DMT-off) Cleavage->End

Figure 1: Automated Solid-Phase Oligonucleotide Synthesis Cycle.
Detailed Experimental Protocols

The following protocols are generalized for automated solid-phase oligonucleotide synthesis. Specific parameters may need to be optimized based on the synthesizer, scale, and specific sequence.

3.2.1. Reagent Preparation

  • This compound Solution: Prepare a 0.1 M solution in anhydrous acetonitrile.

  • Activator Solution: Prepare a 0.45 M solution of 1H-Tetrazole in anhydrous acetonitrile.

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

  • Capping Solution A: Acetic anhydride in tetrahydrofuran (THF).

  • Capping Solution B: N-Methylimidazole in THF.

  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.

3.2.2. Synthesis Cycle

  • Detritylation (Deblocking):

    • The solid support-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMT group.

    • The column is washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation. The orange color of the DMT cation can be quantified spectrophotometrically at 495 nm to determine the coupling efficiency of the previous cycle.

    • Typical Duration: 60-120 seconds.[7]

  • Coupling:

    • The this compound solution and the activator solution are delivered simultaneously to the synthesis column.

    • The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[8]

    • Typical Duration: 30-180 seconds.[8][9]

  • Capping:

    • To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are acetylated.

    • Capping solutions A and B are delivered to the column.

    • Typical Duration: 30-60 seconds.[7]

  • Oxidation:

    • The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.

    • The column is washed with anhydrous acetonitrile.

    • Typical Duration: 30-60 seconds.[7]

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

Quantitative Data on Synthesis Parameters

The efficiency of each step in the synthesis cycle is crucial for obtaining a high yield of the full-length oligonucleotide. The following table summarizes key quantitative data related to the synthesis process.

ParameterTypical Value(s)Impact on SynthesisReference(s)
Phosphoramidite Concentration 0.05 - 0.2 MAffects coupling kinetics and reagent consumption.-
Activator Concentration 0.25 - 0.5 MHigher concentrations can increase coupling speed but may also lead to side reactions.-
Coupling Time 30 - 180 secondsLonger times can increase efficiency for sterically hindered or modified phosphoramidites.[8][9]
Stepwise Coupling Efficiency >99%Critically determines the overall yield of the full-length product.[10]
Deblocking Time 60 - 120 secondsInsufficient time leads to incomplete DMT removal; excessive time can cause depurination.[7]
Oxidation Time 30 - 60 secondsEnsures complete stabilization of the phosphate backbone.[7]

Note: The overall yield of a full-length oligonucleotide is calculated as (Coupling Efficiency)^(Number of couplings). For example, a 20-mer synthesized with a 99% average coupling efficiency will have a theoretical yield of (0.99)^19 ≈ 82.6%.[11]

Post-Synthesis Processing

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

Protocol for Cleavage and Deprotection:

  • The solid support is transferred to a vial.

  • A solution of ammonium hydroxide and methylamine (1:1, v/v) (AMA) is added to the vial.[3][12]

  • The mixture is heated at 65°C for 10-15 minutes.[3][12] This step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the protecting groups on the nucleobases.

  • The supernatant containing the deprotected oligonucleotide is collected.

  • If the synthesis was performed with the final DMT group on ("DMT-on"), it can be removed by treatment with an acid, such as 80% acetic acid.

Purification

The crude oligonucleotide solution contains the full-length product as well as shorter, failed sequences. Purification is typically performed using High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Biological Relevance: Deoxyuridine and DNA Repair

The incorporation of deoxyuridine into DNA can occur naturally through the deamination of cytosine. If left unrepaired, this can lead to a C-to-T transition mutation upon DNA replication. Cells possess a dedicated DNA repair mechanism called the Base Excision Repair (BER) pathway to identify and remove uracil from DNA.[2][13][14]

Base Excision Repair (BER) Pathway

The following diagram outlines the key steps of the Base Excision Repair pathway for a uracil-containing DNA lesion.

BER_Pathway cluster_dna DNA with Uracil Lesion 5'-G-C-T-A-3' 5'-G-C-T-A-3' 3'-C-G-A-T-5' 3'-C-G-A-T-5' Uracil U UNG Uracil-DNA Glycosylase (UNG) AP_Site Abasic (AP) Site UNG->AP_Site Removes Uracil APE1 AP Endonuclease 1 (APE1) AP_Site->APE1 Recognizes AP Site Nick Nick in DNA Backbone APE1->Nick Cleaves Backbone PolB DNA Polymerase β Nick->PolB Adds Correct Nucleotide (dCMP) Ligase DNA Ligase III / XRCC1 PolB->Ligase Fills Gap Repaired_DNA Repaired DNA Ligase->Repaired_DNA Seals Nick

Figure 2: The Base Excision Repair (BER) Pathway for Uracil Removal.

Steps of the BER Pathway:

  • Recognition and Excision: Uracil-DNA Glycosylase (UNG) recognizes the uracil base within the DNA and cleaves the N-glycosidic bond, removing the base.[2][13][15] This creates an apurinic/apyrimidinic (AP) site.[14]

  • Incision: AP Endonuclease 1 (APE1) recognizes the AP site and cleaves the phosphodiester backbone 5' to the lesion, creating a nick.[16]

  • End Processing and Gap Filling: DNA Polymerase β removes the remaining deoxyribose phosphate and inserts the correct nucleotide (dCMP).

  • Ligation: DNA Ligase III, in complex with XRCC1, seals the nick in the DNA backbone, restoring the integrity of the DNA strand.[17]

Applications in Research and Drug Development

Oligonucleotides containing deoxyuridine, synthesized using this compound, are valuable tools for:

  • Studying DNA Repair Mechanisms: They can be used as substrates in in vitro assays to study the activity of DNA repair enzymes like UNG.

  • Antisense Technology: Modified oligonucleotides can be designed to bind to specific mRNA sequences, modulating gene expression.

  • Diagnostics: Labeled oligonucleotides can be used as probes for the detection of specific DNA or RNA sequences.

Conclusion

This compound is a fundamental reagent in nucleic acid chemistry, enabling the precise incorporation of deoxyuridine into synthetic oligonucleotides. A thorough understanding of its properties, the intricacies of the solid-phase synthesis cycle, and the biological context of deoxyuridine in DNA is essential for researchers and developers in the fields of molecular biology, diagnostics, and therapeutics. The methodologies and data presented in this guide provide a solid foundation for the successful synthesis and application of deoxyuridine-containing oligonucleotides.

References

The Cornerstone of Synthetic Biology: A Technical Guide to the Discovery and Development of Nucleoside Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to chemically synthesize DNA with a defined sequence has been a cornerstone of modern molecular biology, underpinning advancements from the polymerase chain reaction (PCR) to the development of oligonucleotide therapeutics and the burgeoning field of synthetic biology. This technical guide delves into the discovery and development of nucleoside phosphoramidites, the key chemical intermediates that unlocked the door to rapid, automated, and high-fidelity DNA synthesis.

From Manual Methods to an Automated Revolution: A Brief History

The journey to automated DNA synthesis was a multi-decade endeavor, building upon the foundational work of scientists like H. Gobind Khorana, who pioneered early methods for oligonucleotide synthesis.[1] However, these early techniques were laborious, time-consuming, and limited in the length of DNA that could be synthesized. The breakthrough came in 1981 with the introduction of nucleoside phosphoramidites by Dr. Marvin H. Caruthers and his colleagues.[1][2][3] This new class of reagents was significantly more stable than previous intermediates and could be activated under mild conditions, paving the way for the development of the first automated DNA synthesizers in the early 1980s.[4][5]

The Chemistry at the Core: Understanding Nucleoside Phosphoramidites

A nucleoside phosphoramidite is a modified nucleoside, the building block of DNA. In its natural state, a nucleoside is not reactive enough for efficient chemical synthesis. The innovation of phosphoramidite chemistry was to temporarily modify the phosphodiester backbone and protect reactive groups on the nucleoside to control the chemical reactions during synthesis.

A typical 2'-deoxynucleoside phosphoramidite used in DNA synthesis has several key features:

  • A 5'-hydroxyl protecting group: The most common protecting group is the dimethoxytrityl (DMT) group, which is acid-labile and can be removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.[6]

  • A protected 3'-phosphorus group: This is the phosphoramidite moiety itself, typically a phosphite triester. The phosphorus atom is bonded to a diisopropylamino group and a β-cyanoethyl group. The diisopropylamino group is an excellent leaving group upon activation, and the β-cyanoethyl group protects the phosphate and can be easily removed at the end of the synthesis.[7]

  • Protected exocyclic amines on the nucleobases: The amine groups on adenine (A), guanine (G), and cytosine (C) are protected with base-labile groups like benzoyl (Bz) or isobutyryl (iBu) to prevent side reactions during synthesis. Thymine (T) does not have an exocyclic amine and therefore does not require this protection.[4][8]

NucleosidePhosphoramidite

The Automated Oligonucleotide Synthesis Cycle: A Step-by-Step Process

The power of phosphoramidite chemistry lies in its cyclical nature, allowing for the sequential addition of nucleotides to a growing DNA chain attached to a solid support, typically controlled pore glass (CPG).[9] This solid-phase synthesis approach simplifies the process by allowing for the easy removal of excess reagents and byproducts after each step.[10] The synthesis proceeds in the 3' to 5' direction, opposite to the direction of enzymatic DNA synthesis in vivo.[11]

The four main steps of the automated oligonucleotide synthesis cycle are:

  • Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside attached to the solid support. This is typically achieved by treating the support with a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[8][9] This step exposes the 5'-hydroxyl group, making it available for the next reaction.

  • Coupling: The next nucleoside phosphoramidite, dissolved in an anhydrous solvent like acetonitrile, is activated by a weak acid catalyst, most commonly tetrazole or a derivative like 5-ethylthio-1H-tetrazole (ETT).[4][8] The activated phosphoramidite then rapidly reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.[11] This reaction is highly efficient, with coupling efficiencies typically exceeding 99%.[][13]

  • Capping: To prevent the elongation of any chains that failed to react during the coupling step (failure sequences), a "capping" step is performed. This involves acetylating the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and N-methylimidazole.[4][8] This renders the unreacted chains inert to further addition of nucleotides.

  • Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate triester. This is typically achieved using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.[9]

This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.

OligonucleotideSynthesisCycle Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of next phosphoramidite) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Blocking of unreacted 5'-OH groups) Coupling->Capping Forms phosphite triester Oxidation 4. Oxidation (Stabilization of phosphate linkage) Capping->Oxidation Prevents failure sequences Oxidation:e->Deblocking:w Forms stable phosphate triester Ready for next cycle

Experimental Protocols

Synthesis of a Nucleoside Phosphoramidite (General Protocol)

This protocol outlines the general steps for the synthesis of a 2'-deoxynucleoside-3'-O-(N,N-diisopropyl) phosphoramidite. Caution: These reactions should be carried out in a fume hood by trained personnel using appropriate personal protective equipment. All reagents and solvents should be anhydrous.

StepProcedureReagents & SolventsTypical Reaction Time
1. Protection of the 5'-Hydroxyl Group The starting nucleoside is reacted with dimethoxytrityl chloride (DMT-Cl) in the presence of a base to protect the 5'-hydroxyl group.5'-OH unprotected nucleoside, DMT-Cl, Pyridine2-4 hours
2. Phosphitylation The 5'-O-DMT protected nucleoside is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base.5'-O-DMT protected nucleoside, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, Diisopropylethylamine (DIPEA), Dichloromethane (DCM)1-2 hours
3. Work-up and Purification The reaction mixture is quenched, and the product is extracted and purified, typically by silica gel column chromatography.Saturated sodium bicarbonate solution, Brine, Dichloromethane, Ethyl acetate, Hexanes-
4. Characterization The final product is characterized by techniques such as ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.--
Automated Solid-Phase Oligonucleotide Synthesis (General Protocol)

The following table outlines the key reagents and typical timings for a single cycle of automated DNA synthesis on a standard synthesizer.

StepReagent(s)SolventTypical Time
1. Deblocking 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA)Dichloromethane (DCM)60-90 seconds
2. Coupling Nucleoside Phosphoramidite (e.g., 0.1 M solution), Activator (e.g., 0.45 M Tetrazole or ETT)Anhydrous Acetonitrile30-180 seconds
3. Capping Capping Reagent A (Acetic Anhydride/Lutidine/THF), Capping Reagent B (N-Methylimidazole/THF)Tetrahydrofuran (THF)30-60 seconds
4. Oxidation 0.02 M IodineTetrahydrofuran/Water/Pyridine30-60 seconds
Washes Anhydrous Acetonitrile-Variable

Post-Synthesis Processing: Cleavage, Deprotection, and Purification

Once the desired oligonucleotide sequence has been synthesized, it must be cleaved from the solid support and all protecting groups must be removed. This is typically achieved by treating the CPG support with concentrated ammonium hydroxide at an elevated temperature.[4] The resulting crude oligonucleotide solution contains the full-length product as well as shorter failure sequences.

For many applications, particularly in research, the crude oligonucleotide is of sufficient purity. However, for more demanding applications such as therapeutics or diagnostics, further purification is necessary. Common purification methods include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates oligonucleotides based on their hydrophobicity. The presence of the 5'-DMT group on the full-length product makes it significantly more hydrophobic than the failure sequences, allowing for efficient separation.[11]

  • Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC): This method separates oligonucleotides based on their charge, which is proportional to their length.

  • Polyacrylamide Gel Electrophoresis (PAGE): This technique separates oligonucleotides based on their size with single-base resolution.[11]

OverallWorkflow cluster_synthesis Nucleoside Phosphoramidite Synthesis cluster_automation Automated Oligonucleotide Synthesis cluster_postsynthesis Post-Synthesis Processing Nucleoside Starting Nucleoside ProtectedNucleoside 5'-DMT Protected Nucleoside Nucleoside->ProtectedNucleoside Protection Phosphoramidite Nucleoside Phosphoramidite ProtectedNucleoside->Phosphoramidite Phosphitylation SynthesisCycle Repetitive Synthesis Cycle (Deblocking, Coupling, Capping, Oxidation) Phosphoramidite->SynthesisCycle Input SolidSupport Solid Support (CPG) SolidSupport->SynthesisCycle ProtectedOligo Protected Oligonucleotide on Support SynthesisCycle->ProtectedOligo CleavageDeprotection Cleavage & Deprotection ProtectedOligo->CleavageDeprotection CrudeOligo Crude Oligonucleotide CleavageDeprotection->CrudeOligo Purification Purification (e.g., HPLC, PAGE) CrudeOligo->Purification PurifiedOligo Purified Oligonucleotide Purification->PurifiedOligo

Quantitative Data: The Impact of Coupling Efficiency on Yield

The efficiency of each coupling step has a dramatic impact on the overall yield of the full-length oligonucleotide, especially for longer sequences. Even a small decrease in coupling efficiency results in a significant reduction in the final product.

The theoretical overall yield of a synthesis can be calculated using the following formula:

Overall Yield (%) = (Coupling Efficiency)(Number of Couplings) x 100

The table below illustrates the theoretical maximum yield of full-length oligonucleotide based on coupling efficiency and the length of the oligonucleotide.

Oligonucleotide Length (bases)98.0% Coupling Efficiency99.0% Coupling Efficiency99.5% Coupling Efficiency
2066.8%82.6%90.5%
5036.4%60.5%77.9%
10013.3%36.6%60.6%
1504.8%22.1%47.1%
2001.8%13.4%36.7%

Data compiled from various sources discussing oligonucleotide synthesis yields.[10][14]

As the table demonstrates, achieving high coupling efficiencies is critical for the economical and practical synthesis of long oligonucleotides. Modern automated synthesizers, coupled with high-quality phosphoramidite reagents and optimized protocols, routinely achieve coupling efficiencies of 99.5% or higher.[10]

Conclusion

The discovery and development of nucleoside phosphoramidites revolutionized the field of nucleic acid chemistry. This robust and efficient chemistry has enabled the routine, automated synthesis of DNA and RNA oligonucleotides, which are indispensable tools in research, diagnostics, and therapeutics. The principles and protocols outlined in this technical guide provide a foundation for understanding this critical technology and its profound impact on the life sciences. As the demand for synthetic DNA continues to grow, further innovations in phosphoramidite chemistry and synthesis platforms will undoubtedly continue to push the boundaries of what is possible in biology and medicine.

References

The Cornerstone of Custom Oligonucleotides: A Technical Guide to DMT-dU-CE Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of custom oligonucleotides with high fidelity is paramount. At the heart of this precise chemical process lies the phosphoramidite building block. This in-depth technical guide focuses on a key variant, 5'-O-Dimethoxytrityl-2'-deoxyuridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-dU-CE Phosphoramidite), detailing its core features, advantages, and the methodologies for its successful application in solid-phase oligonucleotide synthesis.

This compound is a chemically modified deoxyuridine nucleotide, engineered for its efficient and controlled incorporation into a growing DNA chain. Its structure is defined by three critical protective groups: the dimethoxytrityl (DMT) group at the 5' position, the 2-cyanoethyl (CE) group on the phosphite moiety, and the diisopropylamino group, which is the leaving group during the coupling reaction. This strategic protection scheme is the foundation of the highly successful phosphoramidite chemistry, enabling the stepwise, directional, and high-yield synthesis of oligonucleotides.

Core Features and Chemical Properties

The efficacy of this compound in oligonucleotide synthesis is rooted in the specific functions of its constituent parts. The bulky DMT group provides robust protection for the 5'-hydroxyl function, preventing unwanted side reactions and self-polymerization.[1] Its lability under mild acidic conditions allows for its selective removal at the beginning of each synthesis cycle, a process that can be monitored spectrophotometrically by the release of the orange-colored DMT cation to assess coupling efficiency in real-time.[][3][4]

The β-cyanoethyl (CE) group protects the phosphite triester from undesired oxidation and other side reactions during the synthesis cycle. This group is stable throughout the chain elongation process but is readily removed during the final deprotection step under mild alkaline conditions.[5] The diisopropylamino group on the phosphorus atom is an excellent leaving group, which, upon activation by a weak acid like tetrazole or its derivatives, facilitates the rapid and efficient formation of the internucleotide phosphite triester linkage.[5]

PropertyDescriptionReference
Chemical Name 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite[6]
Molecular Formula C39H47N4O8P[6]
Molecular Weight 730.80 g/mol [6]
5' Protecting Group Dimethoxytrityl (DMT)[1]
Phosphite Protecting Group 2-Cyanoethyl (CE)[5]
Purity Typically ≥98% by HPLC[6]
Appearance White to off-white powder[6]
Storage Conditions -20°C in a dry, inert atmosphere

Key Advantages in Oligonucleotide Synthesis

The use of this compound, within the broader context of phosphoramidite chemistry, offers several distinct advantages that have made it the gold standard for DNA synthesis:

  • High Coupling Efficiency: The activation of the phosphoramidite moiety leads to a very rapid and near-quantitative reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain. Stepwise coupling efficiencies are routinely greater than 99%, which is critical for the successful synthesis of long oligonucleotides.[7][8]

  • Stability and Selectivity: The protecting groups ensure the stability of the monomer during storage and prevent unwanted reactions at other sites on the molecule. The specific conditions for the removal of each protecting group allow for a highly controlled and selective synthesis process.

  • Automation Compatibility: The chemistry is robust and well-suited for automated solid-phase synthesis, allowing for the high-throughput production of custom DNA sequences with high fidelity.

  • Versatility: The phosphoramidite approach allows for the incorporation of various modified bases, linkers, and labels into the oligonucleotide sequence, enabling a wide range of applications in research, diagnostics, and therapeutics.

Oligonucleotide Length98.5% Coupling Efficiency99.0% Coupling Efficiency99.5% Coupling Efficiency
20mer 74.8%82.6%90.8%
50mer 46.8%60.5%77.9%
100mer 21.9%36.6%60.6%

This table illustrates the theoretical maximum yield of full-length product based on different average stepwise coupling efficiencies. Data is illustrative and calculated based on the formula: Yield = (Coupling Efficiency)^(Number of couplings).[4]

Experimental Protocols

The synthesis of oligonucleotides using this compound is a cyclical process performed on a solid support, typically controlled pore glass (CPG). Each cycle consists of four main chemical reactions:

Detritylation (Deblocking)

This step removes the 5'-DMT protecting group from the terminal nucleotide of the growing chain, exposing a free hydroxyl group for the next coupling reaction.

  • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

  • Procedure: The deblocking solution is passed through the synthesis column. The reaction is rapid and is followed by a wash with an inert solvent like acetonitrile (ACN) to remove the acid and the cleaved DMT cation.

  • Monitoring: The orange color of the released DMT cation can be quantified by UV-vis spectrophotometry at around 495 nm to monitor the coupling efficiency of the previous cycle.[][3][4]

Coupling

The activated this compound is added to the growing oligonucleotide chain.

  • Reagents:

    • This compound solution in anhydrous ACN.

    • Activator solution (e.g., 0.45 M 1H-Tetrazole in ACN or 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in ACN).

  • Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that rapidly couples with the free 5'-hydroxyl group of the growing chain.

Capping

Any unreacted 5'-hydroxyl groups are "capped" to prevent the formation of deletion mutations in the final product.

  • Reagents:

    • Capping A: Acetic anhydride in tetrahydrofuran (THF) and lutidine.

    • Capping B: N-Methylimidazole in THF.

  • Procedure: The two capping solutions are mixed and delivered to the synthesis column. The acetic anhydride acetylates any unreacted 5'-hydroxyl groups, rendering them unreactive in subsequent cycles.

Oxidation

The unstable phosphite triester linkage formed during coupling is converted to a stable phosphate triester.

  • Reagent: A solution of iodine in a mixture of THF, water, and pyridine.

  • Procedure: The oxidizing solution is passed through the column, converting the P(III) to a P(V) species. This step is followed by a wash with ACN.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.

  • Reagent: Concentrated ammonium hydroxide.

  • Procedure: The solid support is incubated in ammonium hydroxide at an elevated temperature (e.g., 55°C) for several hours. This treatment cleaves the oligonucleotide from the support, removes the cyanoethyl protecting groups from the phosphates, and removes the protecting groups from the nucleobases (if any). The resulting crude oligonucleotide can then be purified by methods such as HPLC or PAGE.

Visualizing the Process

To better understand the chemical transformations and workflows involved, the following diagrams have been generated using the DOT language.

chemical_structure cluster_dU Deoxyuridine Core cluster_DMT 5'-DMT Group cluster_phosphoramidite 3'-Phosphoramidite Moiety dU Uridine Base sugar Deoxyribose dU->sugar N-glycosidic bond DMT Dimethoxytrityl (DMT) DMT->sugar 5'-O-linkage CE Cyanoethyl (CE) Phosphorus Phosphorus (P) CE->Phosphorus Diisopropylamino N,N-diisopropylamino Diisopropylamino->Phosphorus Phosphorus->sugar 3'-O-linkage

Caption: Chemical structure of this compound.

oligo_synthesis_cycle start Start Cycle: Growing Oligonucleotide on Solid Support (5'-DMT protected) detritylation 1. Detritylation (Acid Treatment, e.g., 3% TCA) Removes 5'-DMT group start->detritylation wash1 Wash (Anhydrous Acetonitrile) detritylation->wash1 coupling 2. Coupling Add this compound + Activator (e.g., Tetrazole) wash1->coupling capping 3. Capping (Acetic Anhydride/NMI) Blocks unreacted 5'-OH groups coupling->capping oxidation 4. Oxidation (Iodine Solution) Stabilizes phosphite to phosphate capping->oxidation wash2 Wash (Anhydrous Acetonitrile) oxidation->wash2 next_cycle Chain Elongated by one dU (5'-DMT protected) Ready for next cycle wash2->next_cycle next_cycle->detritylation Repeat for next nucleotide final_cleavage Final Cleavage and Deprotection (Ammonium Hydroxide) next_cycle->final_cleavage After final nucleotide

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

References

Applications of Deoxyuridine Incorporation in Oligonucleotides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyuridine (dU) is a nucleoside that is structurally similar to thymidine (dT), differing only by the absence of a methyl group at the 5-position of the pyrimidine ring. While thymidine is a canonical base in DNA, uracil is typically found in RNA. The incorporation of deoxyuridine into synthetic oligonucleotides has unlocked a diverse range of powerful applications in molecular biology, diagnostics, and drug development. This is primarily due to the specific recognition and cleavage of dU-containing DNA by the enzyme Uracil-DNA Glycosylase (UDG). This technical guide provides an in-depth overview of the core applications of dU-incorporated oligonucleotides, complete with experimental protocols, quantitative data, and visual workflows to facilitate their implementation in a research and development setting.

Core Applications

The strategic incorporation of deoxyuridine into oligonucleotides enables several key molecular biology techniques:

  • Cloning and Gene Assembly (USER Cloning): Uracil-Specific Excision Reagent (USER) cloning is a versatile and highly efficient method for the seamless assembly of DNA fragments.[1][2] This technique relies on the incorporation of a single dU residue near the 5'-end of PCR primers.[3]

  • Prevention of PCR Carryover Contamination: A major challenge in sensitive PCR applications is the contamination of new reactions with products from previous amplifications, leading to false-positive results. Incorporating dU into PCR products allows for their selective degradation by UDG prior to initiating a new PCR run.[4][5]

  • Site-Directed Mutagenesis: The incorporation of dU can be utilized to introduce specific mutations into a DNA sequence with high efficiency.[3][6]

  • Studying DNA Damage and Repair: Oligonucleotides containing dU or its derivatives serve as valuable substrates for studying the mechanisms of DNA damage and the base excision repair (BER) pathway initiated by UDG.[7][8][9][10]

  • Probes for DNA-Protein Interaction Studies: The introduction of dU can be used to probe the specificity and binding affinity of DNA-binding proteins.[6][11]

Synthesis, Purification, and Analysis of dU-Containing Oligonucleotides

The foundation of all dU-based applications lies in the ability to synthesize, purify, and verify the integrity of dU-containing oligonucleotides.

Experimental Protocol: Solid-Phase Synthesis and Purification

Objective: To synthesize and purify oligonucleotides containing deoxyuridine at specific positions.

Methodology:

  • Synthesis:

    • Instrumentation: Automated DNA synthesizer.

    • Chemistry: Standard phosphoramidite chemistry is used for the synthesis.[7]

    • Reagents:

      • Controlled Pore Glass (CPG) solid support.

      • Standard DNA phosphoramidites (dA, dC, dG, dT).

      • Deoxyuridine phosphoramidite.

      • Activator (e.g., Tetrazole or DCI).

      • Capping reagents (Acetic Anhydride and N-Methylimidazole).

      • Oxidizing agent (Iodine solution).

      • Deblocking agent (Trichloroacetic acid in dichloromethane).

    • Procedure: The synthesis proceeds in the 3' to 5' direction through iterative cycles of deblocking, coupling, capping, and oxidation. The dU phosphoramidite is introduced at the desired position in the sequence during the coupling step.

  • Deprotection and Cleavage:

    • Following synthesis, the oligonucleotide is cleaved from the CPG support and the protecting groups on the nucleobases and phosphate backbone are removed.

    • This is typically achieved by incubation with a concentrated solution of ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA) at an elevated temperature.

  • Purification:

    • Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying dU-containing oligonucleotides.

    • Principle: Separation is based on the hydrophobicity of the oligonucleotide. The full-length product, often still containing the hydrophobic dimethoxytrityl (DMT) group at the 5' end, is retained longer on the column than shorter, failed sequences (which lack the DMT group).

    • Typical RP-HPLC Conditions:

      • Column: C18 silica column.

      • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

      • Mobile Phase B: Acetonitrile.

      • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the oligonucleotides.

      • Detection: UV absorbance at 260 nm.

    • Post-Purification: The collected fractions containing the purified oligonucleotide are dried, and the 5'-DMT group (if present) is removed by treatment with an acid (e.g., 80% acetic acid). The oligonucleotide is then desalted.

  • Analysis and Quantification:

    • Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized oligonucleotide, verifying the incorporation of dU.

    • UV Spectrophotometry: The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm (A260).

USER Cloning and Gene Assembly

USER cloning is a powerful technique that allows for the directional and seamless assembly of one or more DNA fragments into a linearized vector.[1][2] The method relies on the generation of compatible 3' single-stranded overhangs.

Workflow for USER Cloning

USER_Cloning_Workflow cluster_assembly Assembly Reaction cluster_transformation Transformation and Propagation PCR_Vector PCR Amplify Vector with dU-containing primers USER_Treatment Incubate PCR products with USER Enzyme Mix (UDG and Endo VIII) PCR_Vector->USER_Treatment PCR_Insert PCR Amplify Insert(s) with dU-containing primers PCR_Insert->USER_Treatment Annealing Annealing of complementary overhangs USER_Treatment->Annealing Generates 3' overhangs Transformation Transform into E. coli Annealing->Transformation Nick_Repair Nicks repaired in vivo Transformation->Nick_Repair Propagation Propagation of recombinant plasmid Nick_Repair->Propagation

Caption: Workflow for USER cloning and gene assembly.

Experimental Protocol: USER Cloning

Objective: To clone a PCR-amplified insert into a linearized vector using the USER method.

Methodology:

  • Primer Design:

    • Design forward and reverse primers for both the insert and the vector.

    • The primers should contain a single deoxyuridine (dU) residue. The dU is typically placed 8-12 bases from the 5' end of the primer.

    • The 5' sequence upstream of the dU will form the single-stranded overhang. The overhangs of the insert and vector must be complementary.

  • PCR Amplification:

    • Amplify the insert DNA and the vector backbone in separate PCR reactions using a high-fidelity DNA polymerase that can read through uracil-containing templates (e.g., PfuX7 polymerase).

    • Typical PCR Reaction Mix (50 µL):

      • 5 µL 10x Polymerase Buffer

      • 1 µL 10 mM dNTPs

      • 1.5 µL 50 mM MgSO₄

      • 1 µL Forward Primer (10 µM)

      • 1 µL Reverse Primer (10 µM)

      • 1 µL Template DNA (1-10 ng)

      • 0.5 µL High-Fidelity DNA Polymerase

      • 39 µL Nuclease-free water

    • Typical PCR Cycling Conditions:

      • Initial Denaturation: 98°C for 30 seconds

      • 30 cycles of:

        • Denaturation: 98°C for 10 seconds

        • Annealing: 55-65°C for 20 seconds

        • Extension: 72°C for 30 seconds/kb

      • Final Extension: 72°C for 5 minutes

    • Verify the PCR products by agarose gel electrophoresis.

  • USER Enzyme Reaction:

    • Combine the purified PCR products (insert and vector) in a single tube. A molar ratio of insert to vector of 2:1 to 5:1 is often used.

    • Typical USER Reaction Mix (10 µL):

      • ~20-100 ng of vector PCR product

      • Molar excess of insert PCR product(s)

      • 1 µL 10x USER Enzyme Buffer

      • 1 µL USER Enzyme Mix (containing UDG and Endonuclease VIII)

      • Nuclease-free water to 10 µL

    • Incubate the reaction at 37°C for 20-30 minutes, followed by 20-30 minutes at room temperature.

  • Transformation:

    • Transform chemically competent E. coli cells with 2-5 µL of the USER reaction mixture.

    • Plate the transformed cells on an appropriate selective agar plate and incubate overnight at 37°C.

  • Analysis:

    • Pick individual colonies and screen for the correct insert by colony PCR or restriction digestion of miniprepped plasmid DNA.

    • Confirm the sequence of the final construct by Sanger sequencing.

Quantitative Data: USER Cloning Efficiency
Number of Fragments AssembledCloning EfficiencyReference
2 (Insert + Vector)>90%[3]
3~90%[3]
4>80%[3]

Prevention of PCR Carryover Contamination

The high sensitivity of PCR makes it susceptible to contamination from amplicons generated in previous reactions. A robust method to prevent this is to substitute dTTP with dUTP in all PCR master mixes and treat subsequent reaction setups with Uracil-DNA Glycosylase (UDG) before amplification.[4][5]

Workflow for PCR Carryover Prevention

PCR_Carryover_Prevention cluster_pcr1 Initial PCR Reaction cluster_contamination Potential Carryover cluster_pcr2 Subsequent PCR Reaction PCR1 Perform PCR with dUTP instead of dTTP dU_Amplicons Generates dU-containing amplicons PCR1->dU_Amplicons Carryover dU-containing amplicons contaminate new PCR setup dU_Amplicons->Carryover New_Setup Set up new PCR with UDG, dUTP, and template DNA Carryover->New_Setup UDG_Incubation Incubate at 37°C (UDG is active) New_Setup->UDG_Incubation UDG_Inactivation Initial denaturation (95°C) inactivates UDG UDG_Incubation->UDG_Inactivation Contaminating dU-DNA is degraded PCR2 PCR amplification of template DNA proceeds UDG_Inactivation->PCR2 Template DNA is intact

Caption: Workflow for preventing PCR carryover contamination using dUTP and UDG.

Experimental Protocol: PCR with UDG

Objective: To perform PCR while preventing carryover contamination from previous reactions.

Methodology:

  • PCR Master Mix Preparation:

    • Prepare a PCR master mix that substitutes deoxythymidine triphosphate (dTTP) with deoxyuridine triphosphate (dUTP).

    • Typical dUTP-containing PCR Master Mix (per 50 µL reaction):

      • 5 µL 10x PCR Buffer

      • 1 µL dNTP mix (containing dATP, dCTP, dGTP, and dUTP at 10 mM each)

      • 1.5 µL 50 mM MgCl₂

      • 1 µL Forward Primer (10 µM)

      • 1 µL Reverse Primer (10 µM)

      • 1 µL Template DNA

      • 0.5-1 unit Uracil-DNA Glycosylase (UDG)

      • 0.5 µL Taq DNA Polymerase

      • Nuclease-free water to 50 µL

  • UDG Treatment:

    • Before starting the thermal cycling, incubate the assembled PCR reactions at 37°C for 10-15 minutes. This allows the UDG to excise uracil bases from any contaminating amplicons from previous reactions.

  • Thermal Cycling:

    • Proceed with the standard PCR thermal cycling protocol. The initial denaturation step (typically 95°C for 2-5 minutes) serves two purposes: it denatures the template DNA and irreversibly inactivates the UDG enzyme, preventing it from degrading the newly synthesized dU-containing amplicons.

Site-Directed Mutagenesis

Incorporating dU into a plasmid allows for a highly efficient method of site-directed mutagenesis. This method involves synthesizing a mutagenic primer that introduces the desired change and using it to amplify a dU-containing template. The original template is then degraded, leaving the mutated plasmid.

Workflow for dU-Based Site-Directed Mutagenesis

SDM_Workflow cluster_template Template Preparation cluster_mutagenesis Mutagenesis Reaction cluster_selection Selection of Mutants Transform Transform plasmid into dut- ung- E. coli strain Isolate Isolate dU-containing plasmid DNA Transform->Isolate PCR Perform PCR with mutagenic primers and dU-containing template Isolate->PCR Mutant_Strand Synthesize new strands containing the mutation PCR->Mutant_Strand Transform_WT Transform reaction mix into wild-type (ung+) E. coli Mutant_Strand->Transform_WT Degradation Original dU-template is degraded by UDG in vivo Transform_WT->Degradation Replication Mutated plasmid is replicated Degradation->Replication

Caption: Workflow for site-directed mutagenesis using a dU-containing template.

Experimental Protocol: Site-Directed Mutagenesis

Objective: To introduce a point mutation into a plasmid using a dU-containing template.

Methodology:

  • Preparation of dU-containing Template:

    • Transform a plasmid containing the gene of interest into an E. coli strain that is deficient in dUTPase (dut) and uracil-DNA glycosylase (ung), such as CJ236.

    • Grow the transformed cells and isolate the plasmid DNA. This plasmid will have a significant number of uracil bases incorporated in place of thymine.

  • Primer Design:

    • Design a forward and a reverse primer that are complementary to each other and contain the desired mutation. The primers should be 25-45 bases in length with the mutation in the center.

  • Mutagenesis PCR:

    • Perform a PCR reaction using the dU-containing plasmid as a template and the mutagenic primers. A high-fidelity polymerase is recommended.

    • The PCR will amplify the entire plasmid, incorporating the mutation from the primers.

  • Transformation and Selection:

    • Transform a wild-type E. coli strain (which is ung⁺) with the PCR product.

    • Inside the wild-type E. coli, the UDG will recognize and degrade the original dU-containing template strands.

    • The newly synthesized, mutated strands (which contain thymine) will be repaired and replicated, resulting in a population of plasmids that predominantly carry the desired mutation.

  • Analysis:

    • Isolate plasmid DNA from several colonies and confirm the presence of the mutation by DNA sequencing.

Quantitative Data: Site-Directed Mutagenesis Efficiency
MethodMutagenesis EfficiencyReference
dU-based method>80%[11]
QuikChange™ (for comparison)Variable, often lower[2]

Studying DNA Damage and Repair: The Base Excision Repair Pathway

Oligonucleotides containing dU are essential tools for studying the Base Excision Repair (BER) pathway. UDG is the first enzyme in this pathway, initiating the repair of deaminated cytosine (which becomes uracil) and misincorporated uracil.

Signaling Pathway: Base Excision Repair (BER)

BER_Pathway cluster_short Short-Patch BER cluster_long Long-Patch BER DNA_Damage DNA with Uracil Lesion UDG Uracil-DNA Glycosylase (UDG) DNA_Damage->UDG Recognizes and excises uracil AP_Site Abasic (AP) Site UDG->AP_Site APE1 AP Endonuclease 1 (APE1) AP_Site->APE1 Cleaves phosphodiester backbone Nick Single-Strand Nick APE1->Nick PolB_Short DNA Polymerase β (Short-Patch Repair) Nick->PolB_Short Adds one nucleotide Pol_Long DNA Polymerase δ/ε (Long-Patch Repair) Nick->Pol_Long Adds 2-10 nucleotides XRCC1_Lig3 XRCC1/Ligase III PolB_Short->XRCC1_Lig3 Seals the nick PCNA_FEN1_Lig1 PCNA/FEN1/Ligase I Pol_Long->PCNA_FEN1_Lig1 Removes flap and seals the nick Repaired_DNA Repaired DNA XRCC1_Lig3->Repaired_DNA PCNA_FEN1_Lig1->Repaired_DNA

Caption: The Base Excision Repair (BER) pathway initiated by UDG.

Experimental Protocol: UDG Cleavage Assay

Objective: To measure the activity of UDG on a dU-containing oligonucleotide substrate.

Methodology:

  • Substrate Preparation:

    • Synthesize and purify a single-stranded or double-stranded oligonucleotide containing a single dU residue. The oligonucleotide is often labeled with a fluorescent dye or a radioisotope for detection.

  • UDG Reaction:

    • Reaction Buffer: Typically contains Tris-HCl, EDTA, and DTT.

    • Procedure:

      • Incubate the dU-containing oligonucleotide substrate in the reaction buffer.

      • Initiate the reaction by adding a known amount of UDG enzyme.

      • Incubate at 37°C for a defined period.

      • Stop the reaction (e.g., by heating or adding a stop solution).

  • Analysis of Cleavage:

    • The removal of uracil by UDG creates an abasic (AP) site. This AP site is labile and can be cleaved by heat or alkaline treatment (e.g., with NaOH).

    • The cleavage of the oligonucleotide can be visualized and quantified using denaturing polyacrylamide gel electrophoresis (PAGE). The cleaved product will migrate faster than the full-length substrate.

Quantitative Data: UDG Cleavage Efficiency

The efficiency of UDG cleavage can be influenced by the sequence context of the dU residue and whether the DNA is single-stranded or double-stranded.

SubstrateRelative Cleavage EfficiencyReference
Single-stranded dUHigh[12]
dU:G mispair in dsDNAModerate to High[12]
dU:A pair in dsDNAModerate[12]

Note: The exact cleavage efficiency can vary depending on the specific sequence and reaction conditions.

Probes for DNA-Protein Interaction Studies

The substitution of thymidine with deoxyuridine can be used to investigate the specificity of DNA-binding proteins. Changes in binding affinity upon dU substitution can reveal whether the methyl group of thymidine is a critical contact point for the protein.

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)

Objective: To compare the binding of a protein to a DNA probe containing thymidine versus a probe containing deoxyuridine.

Methodology:

  • Probe Preparation:

    • Synthesize and purify two complementary sets of oligonucleotides: one pair containing a thymidine at a specific position in the protein's recognition sequence, and another pair with that thymidine replaced by deoxyuridine.

    • Anneal the complementary strands to form double-stranded probes.

    • Label one strand of each probe, typically at the 5' or 3' end, with a detectable marker such as biotin or a radioisotope (e.g., ³²P).

  • Binding Reaction:

    • Incubate a constant amount of the labeled probe with increasing concentrations of the purified DNA-binding protein.

    • Typical Binding Buffer: Contains Tris-HCl, KCl, MgCl₂, glycerol, and a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

    • Perform parallel binding reactions for the dT-containing probe and the dU-containing probe.

  • Electrophoresis:

    • Load the binding reactions onto a non-denaturing polyacrylamide gel.

    • Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.

  • Detection:

    • Transfer the DNA from the gel to a nylon membrane.

    • Detect the labeled probes using an appropriate method (e.g., chemiluminescence for biotin-labeled probes or autoradiography for radiolabeled probes).

    • The protein-bound probe will migrate slower than the free probe, resulting in a "shifted" band.

  • Data Analysis:

    • Quantify the intensity of the free and bound probe bands.

    • Plot the fraction of bound probe as a function of protein concentration to determine the dissociation constant (Kd), which is a measure of binding affinity.

    • Compare the Kd values obtained for the dT- and dU-containing probes.

Quantitative Data: Impact of dU on DNA Stability and Protein Binding

The absence of the 5-methyl group in dU compared to dT has thermodynamic consequences and can affect protein recognition.

Thermodynamic Stability:

DuplexTm (°C)ΔTm (°C) vs. T/AReference
12-mer with A-T pair54.8-[13]
12-mer with A-U pair52.0-2.8[13]

Note: The destabilization is context-dependent.[14]

Protein Binding Affinity:

The effect of a T-to-U substitution on protein binding affinity is highly specific to the protein being studied.

ProteinEffect of T-to-U Substitution on Binding AffinityGeneral Observation
Some restriction enzymesAbrogates DNA cleavageThe methyl group is a critical recognition feature.[11]
AP-1 transcription factorInhibits bindingThe methyl group contributes to the binding interface.[11]
Uracil-DNA Glycosylase (UDG)Essential for binding and catalysisThe absence of the methyl group is the primary recognition signal.

Conclusion

The incorporation of deoxyuridine into oligonucleotides is a simple yet powerful modification that has far-reaching applications in modern molecular biology. From enabling robust and efficient cloning strategies to providing sophisticated tools for studying fundamental cellular processes like DNA repair, dU-containing oligonucleotides are indispensable for both basic research and the development of new biotechnologies and therapeutic agents. The protocols and data presented in this guide offer a comprehensive resource for researchers looking to harness the potential of this versatile tool.

References

Methodological & Application

Application Notes and Protocols for DMT-dU-CE Phosphoramidite in DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of 5'-O-Dimethoxytrityl-2'-deoxyuridine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (DMT-dU-CE Phosphoramidite) in automated solid-phase DNA synthesis. This document outlines the standard phosphoramidite chemistry cycle, specific considerations for the incorporation of deoxyuridine (dU), and expected quantitative data.

Introduction

This compound is a key building block for the chemical synthesis of oligonucleotides containing deoxyuridine. The phosphoramidite method is the gold standard for DNA synthesis, enabling the production of high-purity, custom DNA sequences for a wide range of applications, including PCR primers, DNA probes, antisense oligonucleotides, and gene synthesis.[1][2][] The synthesis is a cyclical process performed on a solid support, typically controlled pore glass (CPG), and consists of four main chemical steps: deblocking, coupling, capping, and oxidation.[4][5]

The DMT group at the 5'-hydroxyl position protects the nucleoside during synthesis and is removed at the beginning of each cycle to allow for the addition of the next phosphoramidite.[6] The cyanoethyl group protects the phosphite triester, and the diisopropylamino group is a leaving group that facilitates the coupling reaction.[6] Deoxyuridine does not have an exocyclic amino group, so no base-protecting group is required.[6]

Experimental Protocols

Materials and Reagents
  • This compound

  • Anhydrous Acetonitrile (synthesis grade, <30 ppm water)

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

  • Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane)

  • Capping solution A (e.g., Acetic anhydride in tetrahydrofuran)

  • Capping solution B (e.g., 16% N-Methylimidazole in tetrahydrofuran)

  • Oxidizing solution (e.g., 0.02 M Iodine in tetrahydrofuran/water/pyridine)

  • Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide)

Protocol 1: Automated Oligonucleotide Synthesis Cycle

This protocol describes a single cycle for the addition of a dU nucleotide to a growing oligonucleotide chain on a solid support.

  • Deblocking (Detritylation):

    • The solid support is washed with anhydrous acetonitrile.

    • The deblocking solution is passed through the synthesis column to remove the 5'-DMT protecting group from the terminal nucleotide of the growing chain, exposing a free 5'-hydroxyl group.

    • The column is washed thoroughly with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation. The orange color of the DMT cation can be monitored to assess coupling efficiency from the previous cycle.

  • Coupling:

    • The this compound and the activator solution are mixed and delivered to the synthesis column.

    • The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage.

    • A standard coupling time for unmodified phosphoramidites is typically short, however, for modified phosphoramidites, a longer coupling time of 5-15 minutes may be beneficial to ensure high coupling efficiency.[7]

    • The column is washed with anhydrous acetonitrile.

  • Capping:

    • To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated.

    • Capping solution A and Capping solution B are delivered to the synthesis column.

    • The column is washed with anhydrous acetonitrile.

  • Oxidation:

    • The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphotriester.

    • The oxidizing solution is passed through the synthesis column.

    • The column is washed with anhydrous acetonitrile.

This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.

Protocol 2: Cleavage and Deprotection
  • Cleavage from Solid Support:

    • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support.

    • The support is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours.

  • Base and Phosphate Deprotection:

    • The resulting solution containing the oligonucleotide is transferred to a sealed vial and heated at 55°C for 8-12 hours.[8] This step removes the cyanoethyl protecting groups from the phosphate backbone.

    • For oligonucleotides containing sensitive modifications, milder deprotection conditions, such as using a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) at room temperature, may be required.[9][10]

  • Purification:

    • The deprotected oligonucleotide can be purified using various methods, such as reverse-phase HPLC (if the final DMT group was left on) or anion-exchange HPLC.[8]

Data Presentation

The following table summarizes key quantitative data associated with the use of this compound in DNA synthesis.

ParameterTypical ValueNotes
Purity of this compound ≥98.0%High purity is crucial to minimize the incorporation of impurities into the final oligonucleotide.[11]
Coupling Efficiency (per cycle) 98.5% - 99.5%This is a critical factor affecting the yield of the full-length product.[1] Even small decreases have a significant cumulative effect on longer oligonucleotides.
Recommended Coupling Time 2-15 minutesWhile standard coupling times are often sufficient, extended times may be beneficial for modified phosphoramidites to ensure maximum efficiency.[7]
Theoretical Yield of Full-Length Product (Coupling Efficiency)^n-1Where 'n' is the length of the oligonucleotide. A 30-mer synthesized with 99% efficiency has a theoretical yield of approximately 75%, while at 98% efficiency, the yield drops to about 55%.[12]
Stability in Anhydrous Acetonitrile Stable for several days at room temperaturePhosphoramidite solutions should be stored under anhydrous conditions to prevent hydrolysis.[13]

Mandatory Visualization

DNA_Synthesis_Workflow cluster_synthesis_cycle Automated Synthesis Cycle cluster_post_synthesis Post-Synthesis Processing Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Exposed 5'-OH Capping 3. Capping Coupling->Capping Phosphite Triester Oxidation 4. Oxidation Capping->Oxidation Capped Failure Sequences Oxidation->Deblocking Stable Phosphotriester Cleavage Cleavage from Solid Support Oxidation->Cleavage Completed Sequence Deprotection Base & Phosphate Deprotection Cleavage->Deprotection Purification Purification Deprotection->Purification end End Purification->end start Start start->Deblocking

References

Step-by-Step Guide for Solid-Phase Oligonucleotide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the solid-phase synthesis of oligonucleotides, the cornerstone of modern DNA and RNA synthesis. The protocols and data presented herein are intended to equip researchers, scientists, and drug development professionals with the detailed knowledge required to understand, perform, and troubleshoot this critical process.

Introduction to Solid-Phase Oligonucleotide Synthesis

Solid-phase oligonucleotide synthesis is the chemical method of choice for producing custom sequences of DNA and RNA in a highly efficient and automated manner.[1][2] The process involves the sequential addition of nucleotide building blocks to a growing chain that is covalently attached to an insoluble solid support.[1][3] This approach offers significant advantages over traditional solution-phase synthesis, including the ease of purification at each step by simple washing and the feasibility of automation.[1][2] The most widely adopted chemistry for this process is the phosphoramidite method, which proceeds in the 3' to 5' direction.[3][4]

The Synthesis Cycle: A Four-Step Process

The synthesis of an oligonucleotide is a cyclic process, with each cycle resulting in the addition of a single nucleotide to the growing chain. A typical synthesis cycle consists of four key chemical reactions: detritylation, coupling, capping, and oxidation.[5][6]

Synthesis_Cycle Detritylation 1. Detritylation (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of next phosphoramidite) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Blocking of unreacted 5'-OH groups) Coupling->Capping Forms phosphite triester Oxidation 4. Oxidation (Stabilization of phosphite triester) Capping->Oxidation Prevents n-1 sequences Oxidation->Detritylation Forms stable phosphate triester

Caption: The four main steps of the solid-phase oligonucleotide synthesis cycle.

Step 1: Detritylation (Deblocking)

The synthesis begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleoside attached to the solid support.[1][7] This step exposes the reactive hydroxyl group for the subsequent coupling reaction.

Step 2: Coupling

The next nucleoside, in the form of a phosphoramidite monomer, is activated by a weak acid, such as tetrazole or a derivative, and then added to the deprotected 5'-hydroxyl group of the growing oligonucleotide chain.[1][8] This reaction forms an unstable phosphite triester linkage.[4]

Step 3: Capping

To prevent the formation of deletion mutations (n-1 shortmers), any unreacted 5'-hydroxyl groups are permanently blocked in a capping step.[1][8] This is typically achieved by acetylation using a mixture of acetic anhydride and 1-methylimidazole.[2][8]

Step 4: Oxidation

The unstable phosphite triester linkage is converted to a more stable pentavalent phosphotriester by treatment with an oxidizing agent, usually an iodine solution in the presence of water and a weak base.[1][2]

Quantitative Data for Synthesis Parameters

The efficiency and quality of oligonucleotide synthesis are highly dependent on various parameters. The following tables summarize key quantitative data for a standard synthesis cycle.

Table 1: Typical Reagent Concentrations for Automated Synthesis

ReagentConcentrationSolvent
Detritylation
Trichloroacetic Acid (TCA)3% (v/v)Dichloromethane (DCM)
Coupling
Phosphoramidite Monomers0.1 MAnhydrous Acetonitrile
Activator (e.g., 5-Ethylthio-1H-tetrazole)0.25 MAnhydrous Acetonitrile
Capping
Capping Reagent A (Acetic Anhydride)10% (v/v)Tetrahydrofuran (THF)/Pyridine
Capping Reagent B (1-Methylimidazole)16% (v/v)Tetrahydrofuran (THF)
Oxidation
Iodine0.02 - 0.1 MTHF/Pyridine/Water

Note: Concentrations can be adjusted based on the synthesizer, scale, and specific chemistry used.[1][9]

Table 2: Typical Reaction Times and Coupling Efficiencies

StepTypical Duration (seconds)Average Coupling Efficiency
Detritylation50 - 60-
Coupling30 - 180>99%
Capping20 - 30-
Oxidation20 - 30-

Note: Coupling times for modified phosphoramidites may be longer.[1][3] Higher coupling efficiencies are critical for the synthesis of long oligonucleotides, as the overall yield decreases exponentially with each coupling step.[6]

Experimental Protocols

Protocol for Automated Solid-Phase DNA Synthesis (1 µmol scale)

This protocol outlines the general steps for synthesizing a standard DNA oligonucleotide on an automated synthesizer.

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside.

  • DNA phosphoramidites (A, C, G, T) dissolved in anhydrous acetonitrile.

  • All necessary synthesis reagents (as listed in Table 1).

  • Anhydrous acetonitrile for washing.

  • Automated DNA/RNA synthesizer.

Procedure:

  • Synthesizer Preparation: Prime all reagent lines of the synthesizer according to the manufacturer's instructions. Ensure all reagents are fresh and anhydrous.

  • Column Installation: Securely install the CPG column containing the initial nucleoside onto the synthesizer.

  • Sequence Programming: Enter the desired oligonucleotide sequence into the synthesizer's control software.

  • Synthesis Initiation: Start the synthesis program. The synthesizer will automatically perform the four-step cycle for each nucleotide addition:

    • Detritylation: The DMT group is removed with 3% TCA in DCM. The orange-colored trityl cation released can be monitored spectrophotometrically to assess coupling efficiency.[10]

    • Wash: The column is washed with anhydrous acetonitrile.

    • Coupling: The appropriate phosphoramidite and activator are delivered to the column to react with the free 5'-hydroxyl group.

    • Wash: The column is washed with anhydrous acetonitrile.

    • Capping: Capping reagents are delivered to block any unreacted 5'-hydroxyls.

    • Wash: The column is washed with anhydrous acetonitrile.

    • Oxidation: The iodine solution is delivered to stabilize the newly formed phosphate linkage.

    • Wash: The column is washed with anhydrous acetonitrile.

  • Cycle Repetition: The synthesis cycle is repeated until the full-length oligonucleotide is assembled.

  • Final Detritylation (Optional): The final DMT group can be left on ("DMT-on") for purification purposes or removed ("DMT-off") by the final detritylation step.[1]

Protocol for Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups on the nucleobases and phosphate backbone must be removed.

Cleavage_Deprotection Start Synthesized Oligonucleotide on Solid Support Cleavage Cleavage from Solid Support (e.g., Ammonium Hydroxide) Start->Cleavage Base_Deprotection Base Deprotection (Removal of acyl groups) Cleavage->Base_Deprotection Phosphate_Deprotection Phosphate Deprotection (Removal of cyanoethyl groups) Base_Deprotection->Phosphate_Deprotection Purification Purification (e.g., HPLC, PAGE) Phosphate_Deprotection->Purification

Caption: Workflow for the cleavage and deprotection of synthesized oligonucleotides.

Standard Deprotection using Ammonium Hydroxide:

  • Cleavage: Incubate the solid support with concentrated ammonium hydroxide (28-33%) at room temperature for 1-2 hours.[7]

  • Deprotection: Transfer the ammonium hydroxide solution containing the oligonucleotide to a sealed vial and heat at 55°C for 8-16 hours.[11]

UltraFAST Deprotection using AMA (Ammonium Hydroxide/Methylamine):

  • Reagent: A 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA).[7]

  • Procedure:

    • Cleave the oligonucleotide from the support by treating with AMA at room temperature for 5-10 minutes.[7][12]

    • Transfer the AMA solution to a sealed vial and heat at 65°C for 10-15 minutes for complete deprotection.[12] Note: This method requires the use of acetyl-protected dC (Ac-dC) to prevent base modification.[7]

Table 3: Comparison of Deprotection Methods

MethodReagentTemperatureDurationNotes
StandardConcentrated Ammonium Hydroxide55°C8 - 16 hoursTraditional method
UltraFASTAMA (1:1 NH₄OH/MeNH₂)65°C10 - 15 minutesRequires Ac-dC phosphoramidite
Mildt-Butylamine/Methanol/Water (1:1:2)55°COvernightFor sensitive modifications like TAMRA

[7][11]

Protocol for Quality Control by HPLC and Mass Spectrometry

Quality control is essential to verify the identity and purity of the synthesized oligonucleotide.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column.

  • Mass Spectrometer (e.g., ESI-MS).

Reagents:

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water.

  • Mobile Phase B: Acetonitrile.

HPLC Procedure:

  • Sample Preparation: Dissolve the deprotected and dried oligonucleotide in water or Mobile Phase A.

  • Injection: Inject an appropriate amount of the sample onto the HPLC column.

  • Gradient Elution: Run a linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% Mobile Phase B over 30 minutes) to separate the full-length product from truncated sequences and other impurities.[13]

  • Detection: Monitor the elution profile at 260 nm. The main peak should correspond to the full-length oligonucleotide.

Mass Spectrometry Procedure:

  • Sample Infusion: Introduce the purified oligonucleotide sample into the mass spectrometer.

  • Ionization: Use electrospray ionization (ESI) in negative ion mode.

  • Mass Analysis: Acquire the mass spectrum.

  • Data Analysis: Deconvolute the resulting spectrum to determine the molecular weight of the oligonucleotide and confirm it matches the theoretical mass of the desired sequence.

Troubleshooting Common Synthesis Problems

Table 4: Common Issues and Solutions in Oligonucleotide Synthesis

ProblemPossible Cause(s)Recommended Solution(s)
Low Coupling Efficiency - Moisture in reagents or lines- Degraded phosphoramidites or activator- Inefficient activator- Use fresh, anhydrous reagents and solvents- Replace phosphoramidites and activator- Consider using a more potent activator (e.g., DCI or ETT)
Presence of n-1 sequences - Incomplete capping- Inefficient coupling- Ensure capping reagents are fresh and active- Optimize coupling time and reagent concentrations
Base Modifications - Incomplete deprotection- Use of inappropriate deprotection conditions (e.g., AMA with Bz-dC)- Ensure complete deprotection by following recommended times and temperatures- Use the correct phosphoramidite chemistry for the chosen deprotection method (e.g., Ac-dC with AMA)
Low Overall Yield - Poor coupling efficiency over many cycles- Inefficient cleavage from support- Optimize all steps of the synthesis cycle- Ensure complete cleavage by using fresh reagents and appropriate reaction times

[][15]

References

Application Notes and Protocols: DMT-dU-CE Phosphoramidite in DNA Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT-dU-CE Phosphoramidite is a key reagent in oligonucleotide synthesis, enabling the incorporation of deoxyuridine (dU) into custom DNA sequences. This modification has significant applications in advanced DNA sequencing methodologies, primarily by leveraging the enzymatic activity of Uracil-DNA Glycosylase (UDG). The ability to selectively excise uracil from a DNA strand provides a powerful tool for various molecular biology techniques, including PCR carryover prevention, site-directed mutagenesis, and, notably, in the preparation of libraries for next-generation sequencing (NGS). These applications are critical for ensuring the accuracy and efficacy of sequencing data in research, diagnostics, and the development of novel therapeutics.[1]

This document provides detailed application notes and experimental protocols for the use of DMT-dU-CE Phosphoramidit in DNA sequencing workflows.

Principle of Uracil-Based DNA Modification and Sequencing Applications

The core principle behind the application of this compound in DNA sequencing lies in the specific recognition and removal of uracil from a DNA strand by Uracil-DNA Glycosylase (UDG). UDG catalyzes the hydrolysis of the N-glycosidic bond between the uracil base and the deoxyribose sugar, creating an abasic (AP) site.[2] This AP site can then be cleaved by either heat, alkaline conditions, or an AP-endonuclease, leading to strand scission at the location of the uracil.[2]

This targeted strand cleavage is exploited in several DNA sequencing applications:

  • Directional RNA Sequencing (dRNA-Seq): Incorporation of dUTP during second-strand cDNA synthesis allows for the specific degradation of the second strand using UDG. This ensures that the sequencing data obtained is strand-specific, providing crucial information about gene expression and regulation.[3]

  • NGS Library Preparation: Uracil-containing adapters or primers are used in library construction. The USER (Uracil-Specific Excision Reagent) enzyme, a mixture of UDG and an endonuclease, is then used to open hairpin adapters or to create specific overhangs for directional cloning and sequencing.[3][4]

  • PCR Carryover Contamination Control: Synthesizing PCR products with dUTP instead of dTTP allows for the treatment of subsequent PCR reactions with UDG prior to amplification. This selectively degrades any contaminating amplicons from previous reactions, preventing false-positive results in sensitive sequencing applications.

Quantitative Data

While specific coupling efficiency data for this compound is not extensively published in comparative studies, high-quality phosphoramidites, in general, exhibit coupling efficiencies of over 99%.[5][6] The actual efficiency can be influenced by factors such as the age and storage of the phosphoramidite, the presence of moisture, the choice of activator, and the coupling time.[7] For modified phosphoramidites, extending the coupling time is a common strategy to ensure high incorporation efficiency.[7]

ParameterTypical Value/RecommendationReference
Coupling Efficiency >99% (general phosphoramidites)[5][6]
Recommended Coupling Time Standard coupling time (e.g., 3 minutes) may be sufficient, but doubling the coupling time (e.g., 6-15 minutes) is recommended for modified phosphoramidites to ensure optimal incorporation.[7][8]
Activator Standard activators such as Tetrazole or 5-Ethylthiotetrazole (ETT) are commonly used.[]
Storage Store at -20°C under a dry, inert atmosphere.

Experimental Protocols

Protocol 1: Incorporation of this compound into Oligonucleotides

This protocol outlines the standard procedure for incorporating dU into a synthetic oligonucleotide using an automated DNA synthesizer.

Materials:

  • This compound

  • Standard DNA phosphoramidites (dA, dC, dG, dT)

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.25 M 5-Ethylthiotetrazole in acetonitrile)

  • Capping solution (A and B)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Ammonium hydroxide or other deprotection solution

Procedure:

  • Preparation:

    • Dissolve this compound in anhydrous acetonitrile to the desired concentration (typically 0.1 M).

    • Install the phosphoramidite solution on a designated port of the automated DNA synthesizer.

    • Ensure all other reagents are fresh and properly installed on the synthesizer.

  • Automated Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of deblocking, coupling, capping, and oxidation.

    • Deblocking: The 5'-DMT protecting group is removed from the growing oligonucleotide chain attached to the solid support by treatment with the deblocking solution.

    • Coupling: The this compound, activated by the activator solution, is coupled to the free 5'-hydroxyl group of the growing chain. A longer coupling time (e.g., 6-10 minutes) is recommended for the dU phosphoramidite to ensure high efficiency.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutations.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

  • Cleavage and Deprotection:

    • Upon completion of the synthesis, the oligonucleotide is cleaved from the CPG support using concentrated ammonium hydroxide.

    • The protecting groups from the nucleobases and the phosphate backbone are removed by heating the ammonium hydroxide solution.

  • Purification:

    • The crude oligonucleotide is purified using methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE) to remove truncated sequences and other impurities.

Oligonucleotide_Synthesis_Cycle next_cycle next_cycle cleavage cleavage next_cycle->cleavage End

Protocol 2: Directional RNA Sequencing (dRNA-Seq) Library Preparation

This protocol describes the use of dU-containing second-strand cDNA for directional RNA sequencing.

Materials:

  • Purified RNA sample

  • Reverse transcriptase

  • dNTP mix containing dUTP instead of dTTP

  • DNA polymerase

  • USER (Uracil-Specific Excision Reagent) enzyme or UDG

  • NGS library preparation kit (e.g., NEBNext®)

  • Adapters for sequencing platform

Procedure:

  • First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the RNA template using reverse transcriptase and random primers or oligo(dT) primers.

  • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA polymerase and a dNTP mix where dTTP is replaced with dUTP. This results in a double-stranded cDNA molecule with uracil incorporated into the second strand.

  • End Repair and A-tailing: Perform end repair to create blunt ends and then add a single adenine (A) to the 3' ends of the cDNA fragments.

  • Adapter Ligation: Ligate sequencing adapters to both ends of the dA-tailed cDNA fragments. If using hairpin adapters, they will contain a dU residue.[4]

  • USER Enzyme Treatment: Treat the adapter-ligated cDNA with USER enzyme.[3] This will:

    • Degrade the dU-containing second strand, leaving the first strand for sequencing.

    • If applicable, open the hairpin loop of the adapters by excising the dU.[4]

  • PCR Amplification: Amplify the library using primers that are complementary to the adapter sequences.

  • Library Quantification and Sequencing: Quantify the final library and proceed with sequencing on the appropriate platform.

dRNA_Seq_Workflow library library sequencing sequencing library->sequencing

Protocol 3: Enzymatic Digestion of dU-Containing DNA for Analysis

This protocol is for the complete enzymatic digestion of DNA containing uracil to its constituent deoxyribonucleosides, which can then be analyzed by methods such as mass spectrometry.

Materials:

  • Purified dU-containing DNA sample

  • Uracil-DNA Glycosylase (UDG)

  • AP Endonuclease (e.g., Endonuclease IV or Endonuclease VIII)

  • Nuclease P1

  • Alkaline Phosphatase

  • Reaction buffers for each enzyme

  • Nuclease-free water

Procedure:

  • UDG Treatment:

    • In a microcentrifuge tube, combine the dU-containing DNA with the appropriate UDG reaction buffer and UDG enzyme.

    • Incubate at 37°C for 30-60 minutes to allow for the excision of uracil bases, creating AP sites.

  • AP Site Cleavage:

    • Add AP endonuclease and its corresponding reaction buffer to the mixture.

    • Incubate at 37°C for 30-60 minutes to cleave the phosphodiester backbone at the AP sites.

  • Nuclease P1 Digestion:

    • Adjust the pH of the reaction mixture to be slightly acidic (pH 5.0-5.4) for optimal Nuclease P1 activity.

    • Add Nuclease P1 and incubate at 37°C for 1-2 hours to digest the DNA into 5'-mononucleotides.

  • Alkaline Phosphatase Digestion:

    • Adjust the pH to be alkaline (pH 7.5-8.0).

    • Add alkaline phosphatase to dephosphorylate the mononucleotides, yielding deoxyribonucleosides.

    • Incubate at 37°C for 1-2 hours.

  • Enzyme Inactivation and Analysis:

    • Inactivate the enzymes by heating the reaction mixture at 95°C for 10 minutes.

    • The resulting mixture of deoxyribonucleosides is now ready for analysis by LC-MS/MS or other methods.

Enzymatic_Digestion_Workflow end_product end_product analysis analysis end_product->analysis

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Coupling Efficiency of this compound - Degraded phosphoramidite (moisture, oxidation)- Suboptimal activator concentration or quality- Insufficient coupling time- Use fresh, anhydrous reagents.- Ensure proper storage of the phosphoramidite at -20°C under inert gas.- Optimize activator concentration.- Increase the coupling time for the dU phosphoramidite.
Incomplete Digestion of dU-Containing DNA - Inactive enzymes- Incorrect buffer conditions (pH, cofactors)- Insufficient incubation time- Use fresh, high-quality enzymes.- Verify the pH and composition of all reaction buffers.- Increase the incubation times for each enzymatic step.
High Background in dRNA-Seq - Incomplete degradation of the second strand- Ensure sufficient USER enzyme concentration and incubation time.- Optimize the USER enzyme treatment step.
Presence of Deletion Sequences in Final Oligonucleotide - Inefficient capping step during synthesis- Check the quality and freshness of the capping reagents.- Ensure the capping step is running correctly on the synthesizer.

Conclusion

This compound is a versatile and indispensable tool for modern DNA sequencing applications. Its ability to introduce uracil into synthetic oligonucleotides, combined with the specificity of uracil-excising enzymes, provides researchers with robust methods for directional sequencing, library preparation, and quality control. The protocols and data presented in this document offer a comprehensive guide for the effective utilization of this compound in a variety of sequencing-related workflows. By understanding the underlying principles and optimizing experimental conditions, researchers can significantly enhance the quality and reliability of their DNA sequencing data.

References

Application Notes and Protocols for Incorporating Modified Nucleosides Using Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleosides into synthetic oligonucleotides is a powerful tool in molecular biology, drug development, and diagnostics.[1][2] These modifications can enhance therapeutic properties, such as nuclease resistance and binding affinity, or introduce functionalities like fluorescent labels for detection.[2][][4] Phosphoramidite chemistry, first introduced in the early 1980s, remains the gold standard for the chemical synthesis of DNA and RNA, offering high efficiency and adaptability for incorporating a vast array of modified nucleosides.[1][5][6][7] This document provides detailed protocols and data for researchers looking to incorporate modified nucleosides into custom oligonucleotides.

Core Principles of Phosphoramidite Chemistry

Solid-phase oligonucleotide synthesis using phosphoramidite chemistry is a cyclical process that sequentially adds nucleoside building blocks to a growing chain attached to a solid support, typically controlled pore glass (CPG) or polystyrene.[6][8][9] The synthesis proceeds in the 3' to 5' direction.[1][6] Each cycle consists of four primary chemical steps: deblocking (detritylation), coupling, capping, and oxidation.[1][2][10]

  • Deblocking: The 5'-hydroxyl group of the nucleoside attached to the solid support is protected by a dimethoxytrityl (DMT) group. This acid-labile group is removed to allow for the addition of the next nucleotide.[8][10]

  • Coupling: The next nucleoside, in the form of a phosphoramidite monomer, is activated (commonly by an azole catalyst like tetrazole or 4,5-dicyanoimidazole) and reacts with the free 5'-hydroxyl group of the support-bound nucleoside.[5][][12] This forms an unstable phosphite triester linkage.[1]

  • Capping: To prevent the extension of chains that failed to couple in the previous step (failure sequences), any unreacted 5'-hydroxyl groups are irreversibly blocked (acetylated).[8][10]

  • Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphotriester bond, typically using an iodine solution.[10]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.[1]

Experimental Protocols

Protocol 1: Synthesis of Modified Nucleoside Phosphoramidites

While many modified phosphoramidites are commercially available, novel modifications may require custom synthesis. This protocol outlines a general approach.[13][14][15]

Materials:

  • Appropriately protected modified nucleoside

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected modified nucleoside (1 equivalent) in anhydrous DCM.

  • Add DIPEA (2.5 equivalents) to the solution and cool to 0°C in an ice bath.

  • Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.2 equivalents) dropwise while stirring under an inert atmosphere (Argon or Nitrogen).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

  • Quench the reaction by adding a small amount of saturated sodium bicarbonate solution.

  • Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane with triethylamine).

  • Co-evaporate the purified product with anhydrous acetonitrile and dry under high vacuum to yield the phosphoramidite as a foam.

  • Confirm the structure and purity using ³¹P NMR and Mass Spectrometry.

Protocol 2: Automated Solid-Phase Synthesis of Modified Oligonucleotides

This protocol assumes the use of a standard automated DNA/RNA synthesizer.

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside.[6]

  • Standard and modified nucleoside phosphoramidites (dissolved in anhydrous acetonitrile).

  • Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in acetonitrile).[12]

  • Deblocking solution (e.g., 3% Trichloroacetic acid in DCM).

  • Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF).[8]

  • Oxidizer solution (e.g., 0.02 M Iodine in THF/Water/Pyridine).[10]

  • Anhydrous acetonitrile for washing steps.

Procedure:

  • Load the appropriate reagents, phosphoramidites, and the synthesis column containing the solid support onto the automated synthesizer.

  • Program the desired oligonucleotide sequence into the synthesizer's software, specifying the position of the modified nucleoside.

  • Initiate the synthesis program. The synthesizer will automatically perform the cyclical four-step process (Deblocking, Coupling, Capping, Oxidation) for each nucleotide addition.[9]

  • For modified phosphoramidites, it may be necessary to increase the coupling time (e.g., from 30 seconds to 2-5 minutes) to ensure high coupling efficiency, especially for sterically hindered modifications.[16]

  • Upon completion of the synthesis, the synthesizer can be programmed to leave the final 5'-DMT group on ("Trityl-on") for purification purposes or remove it ("Trityl-off").[17]

  • Remove the synthesis column and dry the solid support containing the full-length oligonucleotide using a stream of argon or nitrogen.

Protocol 3: Cleavage from Solid Support and Deprotection

Materials:

  • Concentrated Ammonium Hydroxide (NH₄OH) or a mixture of NH₄OH and 40% aqueous Methylamine (AMA).[18]

  • For RNA synthesis: a fluoride source such as Triethylamine trihydrofluoride (TEA·3HF) or Tetrabutylammonium fluoride (TBAF) to remove 2'-hydroxyl protecting groups (e.g., TBDMS).[19]

  • Screw-cap vials.

Procedure:

  • Transfer the CPG solid support from the synthesis column to a 2 mL screw-cap vial.

  • Add 1-2 mL of the cleavage/deprotection solution (e.g., concentrated NH₄OH).

  • Seal the vial tightly and incubate at a specified temperature and duration. Standard conditions are typically 55°C for 8-12 hours. For base-sensitive modifications, "ultramild" deprotection conditions (e.g., potassium carbonate in methanol or AMA at room temperature) may be required.[8][17]

  • After incubation, cool the vial to room temperature.

  • Carefully transfer the supernatant containing the cleaved oligonucleotide to a new tube, leaving the CPG beads behind.

  • Wash the CPG beads with 0.5 mL of water or 50% ethanol and combine the wash with the supernatant.

  • Dry the oligonucleotide solution in a vacuum centrifuge.

  • For RNA: Re-dissolve the dried pellet in a fluoride-containing solution (e.g., TBAF in THF) to remove the 2'-TBDMS protecting groups. Incubate at room temperature for 12-16 hours.

  • Quench the 2'-deprotection reaction and precipitate the oligonucleotide.

Protocol 4: Purification of Modified Oligonucleotides

Purification is crucial to remove failure sequences and byproducts.[17][20] The choice of method depends on the required purity and the nature of the modification.[20]

Methods:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for purifying modified oligonucleotides.[20][21] If the synthesis was performed "Trityl-on," the hydrophobic DMT group allows for excellent separation of the full-length product from shorter, "Trityl-off" failure sequences. The collected DMT-on fraction is then chemically detritylated and desalted. This method is highly effective for oligonucleotides with hydrophobic modifications like dyes.[20]

  • Anion-Exchange HPLC (AX-HPLC): This method separates oligonucleotides based on charge (i.e., the number of phosphate groups). It provides high resolution and is excellent for removing n-1 sequences, but it does not separate based on hydrophobicity.

  • Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers very high resolution for separating oligonucleotides by size, making it ideal for purifying long or unmodified oligos where removal of truncated products is the primary goal.[10]

Protocol 5: Characterization of Modified Oligonucleotides

Final product characterization is essential to confirm the identity, purity, and integrity of the modified oligonucleotide.

Methods:

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) MS is used to confirm the molecular weight of the final product, verifying the successful incorporation of the modified nucleoside.[22][23] Tandem MS (MS/MS) can be used to sequence the oligonucleotide and pinpoint the location of the modification.[24]

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC or AX-HPLC is used to assess the purity of the final product.

  • UV-Vis Spectroscopy: Used to quantify the final yield of the oligonucleotide by measuring its absorbance at 260 nm (A₂₆₀).[25]

Data Presentation

Table 1: Typical Coupling Efficiencies for Standard and Modified Phosphoramidites
Phosphoramidite TypeAverage Coupling Efficiency (%)Factors Affecting Efficiency
Standard DNA (A, C, G, T)98.5 - 99.5%[10][21]Synthesizer performance, reagent purity
Standard RNA (A, C, G, U)98.0 - 99.0%[4]Steric hindrance from 2'-OH protecting group
Sterically Hindered Modified Base95.0 - 98.0%+[26]Size of modification, extended coupling times
Fluorescent Dye/Quencher95.0 - 99.0%Structure of the dye, linker chemistry
Amino/Thiol Linker98.0 - 99.0%Linker length and structure

Note: Coupling efficiency is a critical parameter as it dictates the theoretical maximum yield of the full-length product. Even a small decrease in efficiency per step results in a significant reduction in overall yield for longer oligonucleotides.[10][25]

Table 2: Theoretical Yield of Full-Length Oligonucleotide vs. Coupling Efficiency
Oligonucleotide LengthYield at 99.5% EfficiencyYield at 99.0% Efficiency[25]Yield at 98.0% Efficiency[25]
20-mer90.9%82.6%67.6%
40-mer82.6%68.1%45.7%
60-mer74.8%55.5%30.6%
80-mer67.8%45.3%20.5%

Calculation: Yield = (Average Coupling Efficiency)^(Number of Couplings), where Number of Couplings = Length - 1.[25]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_synthesis Automated Synthesis cluster_post Post-Synthesis Processing Amidite_Synth Modified Phosphoramidite Synthesis (Optional) Reagent_Prep Reagent & Synthesizer Preparation Solid_Phase Solid-Phase Oligonucleotide Synthesis Reagent_Prep->Solid_Phase Cleavage Cleavage & Deprotection Solid_Phase->Cleavage Purification Purification (HPLC/PAGE) Cleavage->Purification QC Characterization (MS, HPLC) Purification->QC Final_Product Final_Product QC->Final_Product Final Modified Oligonucleotide

Caption: Overall experimental workflow for incorporating modified nucleosides.

Synthesis_Cycle Start Start of Cycle (Support-Bound Nucleoside with 5'-OH) Deblock 1. Deblocking (Remove 5'-DMT) Coupling 2. Coupling (Add Activated Phosphoramidite) Deblock->Coupling Free 5'-OH Capping 3. Capping (Block Failure Sequences) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation End End of Cycle (Chain Extended by 1 Base) Oxidation->End End->Deblock Repeat for next base

Caption: The four-step cycle of phosphoramidite solid-phase synthesis.

Logic_Diagram cluster_inputs Input Parameters cluster_outputs Product Quality Metrics Coupling_Eff Coupling Efficiency Yield Final Yield Coupling_Eff->Yield Directly impacts theoretical max yield Oligo_Length Oligonucleotide Length Oligo_Length->Yield Longer oligos have exponentially lower yield Deprotection Deprotection Strategy Deprotection->Yield Incomplete deprotection reduces usable product Purity Purity Deprotection->Purity Harsh conditions can damage modifications Purification Purification Method Purification->Yield Decreases overall yield due to product loss Purification->Purity Increases purity

Caption: Relationship between synthesis parameters and final product quality.

References

Synthesis of Labeled Oligonucleotides with Modified Phosphoramidites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of oligonucleotides with specific labels is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. Modified phosphoramidites are essential reagents that enable the incorporation of a wide array of functional moieties, such as fluorescent dyes and biotin, into synthetic DNA and RNA strands. These labels facilitate the detection, purification, and functional analysis of oligonucleotides in a variety of applications, including polymerase chain reaction (PCR), DNA sequencing, fluorescence in situ hybridization (FISH), and affinity capture assays.

This document provides detailed application notes and experimental protocols for the synthesis of labeled oligonucleotides using modified phosphoramidites. It is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals, offering insights into synthesis strategies, purification techniques, and quality control measures.

I. Synthesis Strategies for Labeled Oligonucleotides

The introduction of labels into synthetic oligonucleotides can be achieved through two primary strategies: direct incorporation during solid-phase synthesis using modified phosphoramidites ("on-synthesis" labeling) or post-synthetic conjugation to a reactive group previously incorporated into the oligonucleotide.

On-Synthesis Labeling with Modified Phosphoramidites

This is the most common and efficient method for labeling oligonucleotides.[1] Modified phosphoramidites, carrying the desired label (e.g., a fluorescent dye or biotin), are used as building blocks in standard automated solid-phase oligonucleotide synthesis.[2] These reagents are designed to be compatible with the phosphoramidite chemistry cycle.[3][] Labeling can be targeted to the 5'-terminus, the 3'-terminus (using a modified solid support), or internally by replacing a standard nucleoside phosphoramidite with a labeled counterpart.[5]

Post-Synthetic Labeling

In cases where the desired label is not available as a phosphoramidite or is incompatible with the conditions of oligonucleotide synthesis and deprotection, a post-synthetic labeling approach is employed.[6] This method involves the initial synthesis of an oligonucleotide containing a reactive functional group, typically an amine or a thiol. Following synthesis and deprotection, this reactive handle is used to conjugate the desired label, which is activated with a complementary reactive group (e.g., an N-hydroxysuccinimide (NHS) ester).[6]

II. Experimental Protocols

A. Automated Solid-Phase Synthesis of a 5'-Fluorescein (FAM) Labeled Oligonucleotide

This protocol describes the synthesis of a 20-mer DNA oligonucleotide with a 5'-FAM label using an automated DNA synthesizer.

Materials:

  • Unmodified dC(ac), dG(ipr-pac), dA(bz), and dT phosphoramidites (0.1 M in anhydrous acetonitrile)

  • 5'-Fluorescein (6-FAM) phosphoramidite (0.1 M in anhydrous acetonitrile)[1]

  • Controlled Pore Glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile)

  • Capping solution A (Acetic anhydride/Pyridine/THF) and B (16% N-Methylimidazole in THF)

  • Oxidizer solution (0.02 M Iodine in THF/Water/Pyridine)

  • Deblocking solution (3% Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

  • Ammonium hydroxide solution (28-30%)

Instrumentation:

  • Automated DNA/RNA synthesizer

Protocol:

  • Synthesizer Setup: Program the DNA synthesizer with the desired 20-mer sequence. Assign the standard nucleoside phosphoramidites to their respective ports. Place the 5'-Fluorescein (6-FAM) phosphoramidite in a designated modifier port.

  • Synthesis Initiation: Start the synthesis on the appropriate scale (e.g., 0.2 µmol). The synthesis proceeds in the 3' to 5' direction.

  • Synthesis Cycle: The automated synthesis follows a series of repeated steps for each nucleotide addition:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain with the deblocking solution.

    • Coupling: Addition of the next phosphoramidite, activated by the activator solution, to the free 5'-hydroxyl group. For standard bases, a coupling time of 30 seconds is typical.[7] For the final coupling step with the 5'-FAM phosphoramidite, extend the coupling time to 3 minutes to ensure high coupling efficiency.[8]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[7]

    • Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester linkage using the oxidizer solution.[3]

  • Final Deblocking: After the final coupling with the 5'-FAM phosphoramidite, the terminal DMT group is typically left on for purification purposes ("Trityl-on").

  • Cleavage and Deprotection:

    • Transfer the CPG support to a screw-cap vial.

    • Add 1 mL of ammonium hydroxide solution.

    • Incubate at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups.

    • Cool the vial and carefully transfer the supernatant containing the crude oligonucleotide to a new tube.

B. Post-Synthetic Labeling of a 5'-Amino-Modified Oligonucleotide with an NHS-Ester Dye

This protocol describes the conjugation of a Texas Red-X, NHS Ester to a 20-mer oligonucleotide synthesized with a 5'-Amino-Modifier C6.

Materials:

  • Lyophilized 5'-amino-modified oligonucleotide (e.g., 100 nmol)

  • Texas Red-X, NHS Ester

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.5)

  • 3 M Sodium acetate, pH 5.2

  • Cold absolute ethanol

  • Cold 70% ethanol

  • Nuclease-free water

Protocol:

  • Oligonucleotide Dissolution: Dissolve the 5'-amino-modified oligonucleotide in 100 µL of 0.1 M sodium bicarbonate buffer (pH 8.5).

  • NHS-Ester Dye Preparation: Immediately before use, dissolve 1 mg of Texas Red-X, NHS Ester in 50 µL of anhydrous DMSO.

  • Conjugation Reaction:

    • Add 10 µL of the dissolved NHS-ester dye solution to the oligonucleotide solution. This represents a molar excess of the dye.

    • Vortex the mixture gently and incubate in the dark at room temperature for 2-4 hours, or overnight.

  • Ethanol Precipitation:

    • Add 10 µL of 3 M sodium acetate to the reaction mixture.

    • Add 300 µL of cold absolute ethanol.

    • Vortex and incubate at -20°C for at least 1 hour to precipitate the labeled oligonucleotide.

    • Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

    • Carefully decant the supernatant containing the unreacted dye.

  • Washing:

    • Add 500 µL of cold 70% ethanol to the pellet.

    • Centrifuge at high speed for 15 minutes at 4°C.

    • Carefully decant the supernatant. Repeat the wash step once.

  • Drying and Resuspension:

    • Air-dry the pellet for 10-15 minutes to remove residual ethanol.

    • Resuspend the labeled oligonucleotide in a desired volume of nuclease-free water or TE buffer.

III. Purification of Labeled Oligonucleotides

Purification is a critical step to remove unreacted labels, truncated sequences (n-1, n-2), and other byproducts of the synthesis.[9] The choice of purification method depends on the nature of the label and the required purity for the downstream application.[10]

A. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for purifying labeled oligonucleotides, especially those containing hydrophobic labels like fluorescent dyes.[11] The separation is based on the hydrophobicity of the oligonucleotide. The DMT-on strategy is often employed, where the hydrophobic DMT group on the full-length product allows for excellent separation from non-DMT-containing failure sequences.[10]

Protocol for RP-HPLC Purification of a 5'-FAM Labeled Oligonucleotide (DMT-on):

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Deblocking solution: 80% Acetic acid in water

  • Crude DMT-on 5'-FAM labeled oligonucleotide solution

Protocol:

  • Sample Preparation: Dilute a portion of the crude oligonucleotide solution in Mobile Phase A.

  • Chromatography:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Inject the sample.

    • Elute the oligonucleotide using a linear gradient of Mobile Phase B (e.g., 10% to 70% over 30 minutes) at a flow rate of 1 mL/min.

    • Monitor the elution at 260 nm (for the oligonucleotide) and at the absorbance maximum of the label (e.g., 495 nm for FAM).

  • Fraction Collection: Collect the major peak corresponding to the DMT-on, full-length labeled oligonucleotide. This peak will be significantly retained on the column due to the hydrophobicity of the DMT group and the FAM label.

  • DMT Removal (Detritylation):

    • Evaporate the collected fraction to dryness.

    • Resuspend the pellet in 100 µL of water.

    • Add 400 µL of 80% acetic acid and incubate at room temperature for 30 minutes.

    • Neutralize the solution by adding a suitable base (e.g., triethylamine) or proceed directly to desalting.

  • Desalting: Remove the salts and detritylation reagents using a desalting column (e.g., Sephadex G-25) or by ethanol precipitation.

IV. Quality Control and Data Presentation

The quality of the synthesized labeled oligonucleotide should be assessed to ensure its identity and purity.

A. Mass Spectrometry

Mass spectrometry (MS), particularly Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is used to confirm the molecular weight of the final product.[12][13] This analysis verifies the correct incorporation of the label and the integrity of the oligonucleotide sequence.[14]

B. Analytical HPLC

Analytical RP-HPLC is used to determine the purity of the final product.[15] The chromatogram should show a single major peak corresponding to the full-length labeled oligonucleotide. Purity is typically calculated as the area of the main peak divided by the total area of all peaks.

Data Presentation

Quantitative data from the synthesis and purification process should be summarized in clearly structured tables for easy comparison.

Table 1: Coupling Efficiencies of Modified Phosphoramidites

Phosphoramidite ModifierLinker/SpacerTypical Coupling Time (min)Average Coupling Efficiency (%)Reference
6-Fluorescein (6-FAM)C63>98%[8]
Hexachloro-fluorescein (HEX)C63-5>97%[1]
Tetrachloro-fluorescein (TET)C63-5>97%[1]
Cyanine 3 (Cy3)C610-15>95%[16]
Cyanine 5 (Cy5)C610-15>95%[16]
BiotinC63>98%[17]
Biotin-TEGTriethylene glycol10-15>97%[8][16]

Note: Coupling efficiencies can be sequence-dependent and may vary based on the synthesizer and reagents used.[18]

Table 2: Purity of Labeled Oligonucleotides after RP-HPLC Purification

Oligonucleotide LabelLength (bases)Purification MethodPurity (%)Analytical MethodReference
5'-FAM25RP-HPLC>95%Analytical RP-HPLC[11]
5'-HEX25RP-HPLC>90%Analytical RP-HPLC[11]
5'-TET25RP-HPLC>90%Analytical RP-HPLC[11]
3'-TAMRA25RP-HPLC>90%Analytical RP-HPLC[11]
5'-Biotin20RP-HPLC>95%Analytical RP-HPLC[19]
Dual-labeled Probe (5'-FAM, 3'-TAMRA)30Dual RP-HPLC>90%Analytical RP-HPLC[20]

V. Visualizations

Signaling Pathways and Experimental Workflows

Visual diagrams are crucial for understanding the complex processes involved in the synthesis and labeling of oligonucleotides. The following diagrams were generated using Graphviz (DOT language) to illustrate key workflows.

Oligonucleotide_Synthesis_Workflow start Start Synthesis (3'-Nucleoside on CPG) deblock Deblocking (Remove 5'-DMT) start->deblock couple Coupling (Add Phosphoramidite) deblock->couple cap Capping (Block Failures) couple->cap oxidize Oxidation (Stabilize Linkage) cap->oxidize cycle_end Last Nucleotide? oxidize->cycle_end cycle_end->deblock No label_couple Coupling (Add Modified Phosphoramidite) cycle_end->label_couple Yes (Final) cleave Cleavage & Deprotection (Ammonium Hydroxide) label_couple->cleave purify Purification (RP-HPLC) cleave->purify qc Quality Control (MS & Analytical HPLC) purify->qc final_product Pure Labeled Oligonucleotide qc->final_product

Caption: Automated solid-phase synthesis workflow for a 5'-labeled oligonucleotide.

Post_Synthetic_Labeling_Workflow start Synthesize Amino- Modified Oligonucleotide deprotect Cleavage & Deprotection start->deprotect dissolve Dissolve Oligo in Buffer (pH 8.5) deprotect->dissolve add_dye Add NHS-Ester Dye (in DMSO) dissolve->add_dye conjugate Incubate (Conjugation Reaction) add_dye->conjugate precipitate Ethanol Precipitation conjugate->precipitate purify Purification (RP-HPLC) precipitate->purify qc Quality Control (MS & Analytical HPLC) purify->qc final_product Pure Labeled Oligonucleotide qc->final_product

Caption: Post-synthetic labeling workflow for an amino-modified oligonucleotide.

Phosphoramidite_Chemistry_Cycle oligo Growing Oligonucleotide Chain (on Solid Support) with 5'-OH coupling Coupling oligo->coupling phosphoramidite Modified Phosphoramidite + Activator phosphoramidite->coupling phosphite Unstable Phosphite Triester coupling->phosphite capping Capping (Unreacted 5'-OH) coupling->capping Failure oxidation Oxidation phosphite->oxidation phosphate Stable Phosphate Triester oxidation->phosphate next_cycle Deblocking for Next Cycle phosphate->next_cycle

Caption: The phosphoramidite chemistry cycle for oligonucleotide synthesis.

References

Application Notes and Protocols: DMT-dU-CE Phosphoramidite Coupling Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphoramidite coupling reaction is the cornerstone of modern solid-phase oligonucleotide synthesis, enabling the precise, stepwise assembly of DNA and RNA sequences. This document provides a detailed overview of the reaction mechanism and kinetics of 5'-O-Dimethoxytrityl-2'-deoxyuridine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (DMT-dU-CE Phosphoramidite) coupling. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development engaged in the synthesis of oligonucleotides.

Reaction Mechanism

The coupling of a phosphoramidite monomer, such as this compound, to the free 5'-hydroxyl group of a growing oligonucleotide chain on a solid support is a multi-step process. The reaction proceeds via the formation of a highly reactive phosphite triester intermediate.[][2][3] The key steps are activation and coupling.

1. Activation:

The relatively stable phosphoramidite is first activated by a weak acid, typically an azole catalyst like 1H-tetrazole or its derivatives.[4][5] The activator protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group.[5] This protonation event generates a highly reactive phosphonium intermediate.[]

2. Coupling:

The free 5'-hydroxyl group of the support-bound nucleoside then performs a nucleophilic attack on the phosphorus center of the activated phosphoramidite.[][3] This results in the displacement of the protonated diisopropylamine and the formation of a new phosphite triester linkage, extending the oligonucleotide chain by one nucleotide.[][2][3]

Following the coupling reaction, the unstable phosphite triester is oxidized to a stable phosphate triester. Any unreacted 5'-hydroxyl groups are "capped" to prevent the formation of deletion mutations in subsequent cycles.[2][3][6]

Below is a diagram illustrating the key steps of the phosphoramidite coupling reaction mechanism.

G cluster_activation Activation Phosphoramidite This compound Activated_Intermediate Activated Phosphoramidite (Reactive Intermediate) Phosphoramidite->Activated_Intermediate Protonation of Diisopropylamino Group Activator Activator (e.g., Tetrazole) Activator->Phosphoramidite Phosphite_Triester Phosphite Triester Linkage Activated_Intermediate->Phosphite_Triester Support_Bound_Oligo Support-Bound Oligonucleotide with free 5'-OH Support_Bound_Oligo->Activated_Intermediate Oxidation Oxidation Phosphite_Triester->Oxidation Iodine/Water Capping Capping G Start Start Cycle Deblocking 1. Deblocking (Removal of 5'-DMT group) Start->Deblocking Washing1 Wash (Acetonitrile) Deblocking->Washing1 Coupling 2. Coupling (Addition of this compound) Washing1->Coupling Washing2 Wash (Acetonitrile) Coupling->Washing2 Capping 3. Capping (Acetylation of unreacted 5'-OH) Washing2->Capping Washing3 Wash (Acetonitrile) Capping->Washing3 Oxidation 4. Oxidation (Phosphite to Phosphate) Washing3->Oxidation Washing4 Wash (Acetonitrile) Oxidation->Washing4 Next_Cycle Begin Next Cycle Washing4->Next_Cycle

References

Application Notes and Protocols: Deprotection and Cleavage of Oligonucleotides Synthesized with DMT-dU-CE Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of oligonucleotides using phosphoramidite chemistry is a cornerstone of modern biotechnology and drug development. The DMT-dU-CE Phosphoramidite is utilized to incorporate deoxyuridine (dU) into a growing oligonucleotide chain. A key advantage of uracil is that its base does not possess an exocyclic amino group, thus eliminating the need for a base protecting group during synthesis. This simplifies the final deprotection step.[1] The post-synthesis processing of an oligonucleotide containing dU involves three main steps: cleavage from the solid support, phosphate backbone deprotection, and removal of the 5'-terminal dimethoxytrityl (DMT) group.[1][2] This document provides detailed protocols for these critical post-synthesis procedures.

The overall workflow involves the removal of the cyanoethyl (CE) groups from the phosphate backbone, cleavage of the oligonucleotide from the solid support, and deprotection of any other bases (dA, dC, dG) in the sequence. The final 5'-DMT group can be removed during synthesis or post-synthesis, depending on the desired purification strategy.[1]

Experimental Workflow

The general workflow for the deprotection and cleavage of oligonucleotides synthesized with this compound is illustrated below. This process applies to oligonucleotides containing dU as well as other standard protected bases.

G cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification & Final Product end_synthesis Completed Oligonucleotide (Support-Bound, Fully Protected) cleavage_deprotection Cleavage from Support & Removal of Phosphate & Base Protecting Groups end_synthesis->cleavage_deprotection Add Deprotection Reagent (e.g., Ammonium Hydroxide or AMA) dmt_on_purification DMT-On Purification (e.g., RP-HPLC) cleavage_deprotection->dmt_on_purification dmt_removal DMT Group Removal dmt_on_purification->dmt_removal Acidic Treatment final_oligo Purified Oligonucleotide dmt_removal->final_oligo

Caption: Workflow for oligonucleotide deprotection and purification.

Protocols for Deprotection and Cleavage

The choice of deprotection protocol depends on the presence of other protected bases (dA, dC, dG) and any sensitive modifications within the oligonucleotide sequence. Since dU does not require a base protecting group, the conditions are primarily dictated by the other components of the oligonucleotide.

Protocol 1: Standard Deprotection using Aqueous Ammonium Hydroxide

This is a traditional and widely used method for routine oligonucleotides.

Methodology:

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add concentrated ammonium hydroxide (28-30%) to the vial, ensuring the support is fully submerged.

  • Tightly seal the vial and incubate at the recommended temperature and time (see Table 1).

  • After incubation, allow the vial to cool to room temperature.

  • Carefully transfer the supernatant containing the cleaved oligonucleotide to a new tube.

  • The oligonucleotide solution can be dried by evaporation.

Quantitative Data for Standard Deprotection:

Protected BaseReagentTemperature (°C)Time
Standard (iBu-dG, Bz-dA, Bz-dC)Conc. NH₄OH558 - 15 hours
Ac-dGConc. NH₄OH5510 minutes
Ac-dGConc. NH₄OH3730 minutes
Ac-dGConc. NH₄OHRoom Temp.120 minutes

Table 1: Recommended conditions for standard deprotection with ammonium hydroxide. Note that since dU has no base protection, these conditions are for the deprotection of other bases in the sequence.[3][4]

Protocol 2: UltraFAST Deprotection using AMA

AMA, a mixture of aqueous ammonium hydroxide and aqueous methylamine, allows for significantly faster deprotection times.[5] This method is suitable for high-throughput applications.

Methodology:

  • Prepare the AMA reagent by mixing equal volumes of concentrated aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine.

  • Transfer the solid support to a screw-cap vial.

  • Add the AMA reagent to the vial.

  • Incubate at the specified temperature and time (see Table 2).

  • After cooling, transfer the supernatant to a new tube.

  • Evaporate the solution to obtain the deprotected oligonucleotide.

Quantitative Data for UltraFAST Deprotection:

Protected BaseReagentTemperature (°C)Time
Ac-dC, iBu-dG, Bz-dAAMA655 - 10 minutes

Table 2: Conditions for UltraFAST deprotection using AMA. It is important to use Ac-dC instead of Bz-dC to avoid base modification.[2][3]

Protocol 3: Mild Deprotection for Sensitive Oligonucleotides

For oligonucleotides containing sensitive modifications that are not stable under standard deprotection conditions, a milder approach is necessary.

Methodology:

  • Transfer the solid support to a vial.

  • Add a solution of 0.05 M potassium carbonate in anhydrous methanol.

  • Incubate at room temperature for the specified time (see Table 3).

  • Carefully remove the supernatant containing the oligonucleotide.

Quantitative Data for Mild Deprotection:

Protected BaseReagentTemperature (°C)Time
UltraMILD (Pac-dA, Ac-dC, iPr-Pac-dG)0.05 M K₂CO₃ in MethanolRoom Temp.4 hours

Table 3: Conditions for mild deprotection. This method requires the use of UltraMILD phosphoramidites for the other bases.[1]

Chemical Deprotection Pathway

The deprotection process involves several key chemical reactions. The removal of the cyanoethyl groups from the phosphate backbone proceeds via a β-elimination reaction in the presence of a base. Cleavage from the solid support typically involves the hydrolysis of an ester linkage.

G cluster_phosphate Phosphate Deprotection (β-Elimination) cluster_cleavage Cleavage from Solid Support phosphate_protected Protected Phosphate (Cyanoethyl Group) phosphate_deprotected Deprotected Phosphate phosphate_protected->phosphate_deprotected β-elimination base Base (e.g., NH₃) base->phosphate_deprotected acrylonitrile Acrylonitrile oligo_on_support Oligonucleotide on Solid Support (Ester Linkage) cleaved_oligo Cleaved Oligonucleotide oligo_on_support->cleaved_oligo Ester Hydrolysis base_cleavage Base (e.g., NH₃) base_cleavage->cleaved_oligo support Solid Support

Caption: Chemical pathways for deprotection and cleavage.

Final DMT Group Removal

If the oligonucleotide is purified with the 5'-DMT group on (DMT-on purification), a final acid treatment is required for its removal.

Methodology:

  • Dissolve the DMT-on oligonucleotide in a solution of 80% acetic acid in water.

  • Incubate at room temperature for 15-30 minutes.

  • Quench the reaction by adding a basic buffer or by immediate desalting.

It is crucial to avoid prolonged exposure to acid to prevent depurination, especially of adenine bases.[6]

Conclusion

The deprotection and cleavage of oligonucleotides containing dU are straightforward processes. The absence of a protecting group on the uracil base simplifies the deprotection strategy. The choice of the appropriate protocol—standard, ultra-fast, or mild—should be based on the other nucleobases present in the sequence and any sensitive modifications. Following these detailed protocols will help ensure high yield and purity of the final oligonucleotide product for downstream applications in research, diagnostics, and therapeutics.

References

Purifying Deoxyuridine-Containing Oligonucleotides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 13, 2025 – Advanced Synthetics Co. today released a comprehensive set of application notes and protocols detailing advanced purification techniques for synthetic oligonucleotides containing deoxyuridine (dU). This document provides researchers, scientists, and drug development professionals with a detailed guide to achieving high-purity dU-modified oligonucleotides, a critical step for therapeutic and diagnostic applications.

The inclusion of deoxyuridine in oligonucleotides can offer unique functionalities, but also presents specific challenges for purification. This guide outlines the most effective methods—High-Performance Liquid Chromatography (HPLC), Denaturing Polyacrylamide Gel Electrophoresis (PAGE), and Solid-Phase Extraction (SPE)—providing detailed protocols and comparative data to aid in method selection and optimization.

Introduction to Purification Strategies

Synthetic oligonucleotides are produced through a series of chemical reactions. This process, while highly efficient, inevitably results in a mixture of the desired full-length product and various impurities, including shorter "failure" sequences (n-1, n-2, etc.) and by-products from chemical modifications.[1] The choice of purification method is critical and depends on the intended downstream application, the length of the oligonucleotide, the nature of any modifications, and the required final purity and yield.[2][3]

This document focuses on three primary techniques for the purification of deoxyuridine-containing oligonucleotides:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique that separates oligonucleotides based on their physicochemical properties. The two main modes are Ion-Exchange (IEX) and Reverse-Phase (RP), including Ion-Pair Reverse-Phase (IP-RP).[4][5]

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): A high-resolution method that separates oligonucleotides based on their size with single-base resolution.[6][7]

  • Solid-Phase Extraction (SPE): A rapid and scalable method, often used for "trityl-on" purification, which separates the full-length product based on the hydrophobicity of a 5'-dimethoxytrityl (DMT) group.[8][9]

Comparative Analysis of Purification Techniques

The selection of an appropriate purification strategy requires a careful consideration of the trade-offs between purity, yield, speed, and scalability. The following table summarizes the typical performance of each technique for the purification of oligonucleotides.

Technique Principle of Separation Typical Purity Typical Yield Recommended For Limitations
Ion-Exchange HPLC (IEX-HPLC) Charge (number of phosphate groups)>85%50-70%Oligonucleotides with significant secondary structure (high GC content), shorter oligos (<40 bases).[1][10]Resolution decreases with increasing oligonucleotide length.[1] Not directly compatible with mass spectrometry.[11]
Reverse-Phase HPLC (RP-HPLC) Hydrophobicity>85%[5]50-70%[12]Short to medium length oligos (<50 bases), oligos with hydrophobic modifications (e.g., dyes).[1][2]Resolution decreases for longer oligonucleotides.[1]
Denaturing PAGE Size (molecular weight)>95%[3]20-50%[12]High-purity applications, long oligonucleotides (>50 bases).[1]Labor-intensive, lower yield, can damage some modifications.[2][12]
Solid-Phase Extraction (SPE) Hydrophobicity (Trityl-on)~90%[8][13]60-95%[8][13]Rapid purification of routine oligonucleotides.May not efficiently remove n-1 failure sequences that retain the DMT group. Potential for depurination during the acidic detritylation step.[14]

Experimental Protocols

I. Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

Denaturing PAGE offers the highest resolution for separating oligonucleotides from shorter failure sequences, achieving purities often exceeding 95%.[3] The method is particularly well-suited for longer oligonucleotides where other methods may fail to provide adequate separation.[1]

Workflow for Denaturing PAGE Purification

G cluster_prep Sample & Gel Preparation cluster_run Electrophoresis cluster_extraction Product Recovery prep_sample Dissolve Oligo in Loading Buffer load_sample Load Sample onto Gel prep_sample->load_sample prep_gel Cast Denaturing Polyacrylamide Gel prep_gel->load_sample run_gel Run Electrophoresis at Constant Power load_sample->run_gel visualize Visualize Bands by UV Shadowing run_gel->visualize excise Excise Full-Length Product Band visualize->excise elute Elute Oligo from Gel Slice (Diffusion) excise->elute desalt Desalt and Concentrate Purified Oligonucleotide elute->desalt

Caption: Workflow for oligonucleotide purification by denaturing PAGE.

Protocol:

  • Gel Preparation (15% Acrylamide/7M Urea):

    • In a 50 mL conical tube, combine 21 g of urea, 6 mL of 5x TBE buffer, and 18.75 mL of 40% acrylamide/bis-acrylamide (19:1) solution.

    • Add deionized water to a final volume of 50 mL and dissolve the urea by gentle warming and mixing.

    • To polymerize the gel, add 300 µL of fresh 10% ammonium persulfate (APS) and 30 µL of N,N,N',N'-tetramethylethylenediamine (TEMED).

    • Immediately pour the solution between clean glass plates of the gel casting apparatus and insert a comb. Allow the gel to polymerize for at least 1 hour.

  • Sample Preparation and Loading:

    • Dissolve the crude oligonucleotide pellet in an appropriate volume of 2x formamide loading buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, 0.025% xylene cyanol, 0.025% bromophenol blue).

    • Heat the sample at 95°C for 5 minutes to denature any secondary structures, then immediately place on ice.[3]

    • Assemble the gel apparatus with 1x TBE running buffer and pre-run the gel at constant power (e.g., 20-30 W) for 30 minutes to heat the gel.

    • Flush the wells with running buffer to remove urea and immediately load the denatured oligonucleotide sample.

  • Electrophoresis:

    • Run the gel at constant power until the bromophenol blue dye has migrated approximately two-thirds to three-quarters of the way down the gel.

  • Visualization and Excision:

    • Carefully disassemble the gel plates and place the gel on a plastic-wrapped fluorescent thin-layer chromatography (TLC) plate.

    • Visualize the oligonucleotide bands by UV shadowing with a short-wave UV lamp (254 nm). The desired full-length product will be the darkest, most prominent band.

    • Using a clean scalpel, carefully excise the band corresponding to the full-length oligonucleotide.

  • Elution and Desalting:

    • Crush the excised gel slice into small pieces and place it in a microcentrifuge tube.

    • Add 2-3 volumes of elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA).

    • Incubate at 37°C overnight with gentle agitation to allow the oligonucleotide to diffuse out of the gel matrix.

    • Separate the supernatant containing the oligonucleotide from the gel fragments by centrifugation or using a spin column.

    • Desalt the eluted oligonucleotide using a desalting column or by ethanol precipitation.

II. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for oligonucleotide purification. The choice between ion-exchange and reverse-phase chromatography depends on the properties of the oligonucleotide.

A. Ion-Exchange (IEX) HPLC

IEX-HPLC separates oligonucleotides based on the net negative charge of their phosphodiester backbone.[10] Longer oligonucleotides have more phosphate groups and thus bind more tightly to the positively charged stationary phase. A salt gradient is used to elute the oligonucleotides, with shorter sequences eluting first.[15] This method is particularly useful for purifying oligonucleotides that form strong secondary structures, as analysis can be performed at high pH to disrupt hydrogen bonding.[10]

Workflow for Ion-Exchange HPLC Purification

G cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_collect Fraction Collection & Processing dissolve Dissolve Crude Oligo in Mobile Phase A inject Inject Sample onto Anion-Exchange Column dissolve->inject gradient Apply Salt Gradient (e.g., NaClO4 or NaCl) inject->gradient detect Monitor Elution at 260 nm gradient->detect collect Collect Fractions Containing Full-Length Product detect->collect desalt Desalt and Lyophilize Purified Fractions collect->desalt G cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_collect Fraction Collection & Processing dissolve Dissolve Crude Oligo in Mobile Phase A inject Inject Sample onto C18 or C8 Column dissolve->inject gradient Apply Acetonitrile Gradient inject->gradient detect Monitor Elution at 260 nm gradient->detect collect Collect Fractions Containing Full-Length Product detect->collect evaporate Evaporate Solvents and Lyophilize Purified Fractions collect->evaporate G cluster_cartridge_prep Cartridge Preparation cluster_purification Purification cluster_elution Detritylation & Elution condition Condition Cartridge (Acetonitrile) equilibrate Equilibrate Cartridge (Aqueous Buffer) condition->equilibrate load Load Crude Trityl-on Oligo equilibrate->load wash Wash to Remove Failure Sequences load->wash detritylate On-Cartridge Detritylation (e.g., 2% TFA) wash->detritylate elute Elute Purified Trityl-off Oligo detritylate->elute neutralize Neutralize and Desalt elute->neutralize

References

Application Notes and Protocols for DMT-dU-CE Phosphoramidite in Probe and Primer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5’-Dimethoxytrityl-2’-deoxyuridine,3’-(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-dU-CE Phosphoramidite) in the synthesis of specialized oligonucleotide probes and primers. Detailed protocols for synthesis, purification, and key applications are provided to guide researchers in leveraging this versatile molecule for advanced molecular biology and diagnostic applications.

Introduction to this compound

This compound is a modified nucleoside phosphoramidite used in automated solid-phase oligonucleotide synthesis.[1] It enables the site-specific incorporation of a deoxyuridine (dU) base into a growing DNA chain.[1] The 5'-Dimethoxytrityl (DMT) group is an acid-labile protecting group that facilitates monitoring of synthesis efficiency and prevents unwanted reactions during the coupling cycle.[2][3] The 3'-cyanoethyl phosphoramidite moiety is the reactive group that forms the phosphite triester linkage with the free 5'-hydroxyl of the preceding nucleotide on the solid support.[3][4]

The incorporation of deoxyuridine in place of thymidine offers unique functionalities for probes and primers, primarily centered around its recognition and cleavage by Uracil-DNA Glycosylase (UDG). This enzymatic specificity forms the basis for several innovative molecular biology techniques.

Key Applications and Significance

The strategic incorporation of deoxyuridine into oligonucleotides has significant implications for various molecular biology applications, enhancing specificity, preventing contamination, and enabling novel cloning strategies.

Prevention of PCR Carry-over Contamination

Application: In sensitive diagnostic and research applications utilizing the polymerase chain reaction (PCR), contamination of new reactions with amplicons from previous experiments can lead to false-positive results.[5]

Significance: By substituting deoxythymidine triphosphate (dTTP) with deoxyuridine triphosphate (dUTP) in the PCR master mix, all amplicons will contain uracil.[5] A pre-treatment step with Uracil-DNA Glycosylase (UDG) before initiating a new PCR will degrade any contaminating dU-containing amplicons from previous reactions, without affecting the natural DNA template (which contains thymine).[5] The UDG is then heat-inactivated during the initial denaturation step of the PCR, ensuring that the newly synthesized dU-containing products are not degraded.[5]

Uracil-Specific Excision Reagent (USER) Cloning

Application: USER cloning is a versatile, ligation-independent cloning technique that allows for the seamless assembly of one or more DNA fragments into a vector.[2][]

Significance: Primers for USER cloning are designed with a single deoxyuridine residue near the 5' end.[] Amplification with these primers generates PCR products containing a dU base at each end.[] Treatment with the USER enzyme mix, which contains both Uracil-DNA Glycosylase (UDG) and an Endonuclease, results in the excision of the uracil base and the creation of a single-nucleotide gap at that position.[2][] This generates long, specific 3' overhangs that can be used for directional cloning of the PCR product into a complementary vector.[] This method is highly efficient and allows for the assembly of multiple fragments in a single reaction.[7]

Site-Specific Modification and Labeling

Application: The incorporation of dU provides a unique site for post-synthetic modification. While less common than other modification strategies, the uracil base can be targeted for specific chemical or enzymatic modifications.

Significance: This allows for the introduction of labels, cross-linking agents, or other functional groups at defined positions within an oligonucleotide.

Probes for Fluorescence In Situ Hybridization (FISH)

Application: While less conventional, dU-containing probes can be utilized in FISH for specific applications. The rationale often revolves around creating a probe that can be selectively removed or detected.

Significance: One potential application is the use of UDG to enzymatically remove the hybridized probe from the target DNA, which could be useful in multi-probe experiments or for post-hybridization signal manipulation. Additionally, catalytically inactive UDG variants can be used as specific binding proteins to detect uracil-containing probes, offering an alternative to direct fluorescent labeling.[5]

Quantitative Data

The efficiency of oligonucleotide synthesis is critical for obtaining high-quality probes and primers. The following tables summarize key quantitative data related to the synthesis and performance of dU-containing oligonucleotides.

ParameterTypical ValueReference
Coupling Efficiency (per step) >99%[4]
Overall Yield (for a 20-mer) ~82% (at 99% coupling efficiency)Calculated
Overall Yield (for a 50-mer) ~60% (at 99% coupling efficiency)Calculated

Table 1: Synthesis Efficiency of dU-Containing Oligonucleotides. The overall yield is calculated as (Coupling Efficiency)^(Number of couplings). High stepwise coupling efficiency is crucial for the synthesis of long oligonucleotides.

Purification MethodTypical PurityApplication SuitabilityReference
Desalting 70-85%Basic PCR, some cloning
Reverse-Phase HPLC >95%qPCR probes, FISH probes, cloning[8][9]
Polyacrylamide Gel Electrophoresis (PAGE) >98%Demanding applications requiring high purity

Table 2: Purity of dU-Containing Oligonucleotides. The choice of purification method depends on the downstream application. For sensitive applications like qPCR and FISH, HPLC or PAGE purification is recommended to remove truncated sequences.

Experimental Protocols

Protocol 1: Automated Synthesis of dU-Containing Oligonucleotides

This protocol outlines the standard cycle for incorporating a this compound into a growing oligonucleotide chain using an automated DNA synthesizer.

Materials:

  • This compound

  • Standard DNA phosphoramidites (dA, dC, dG)

  • Solid support (e.g., CPG) with the initial nucleoside

  • Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)

  • Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizer solution (Iodine in THF/Water/Pyridine)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

  • Anhydrous acetonitrile

Procedure:

  • Deblocking (Detritylation): The DMT group from the 5'-hydroxyl of the nucleotide bound to the solid support is removed by treatment with the deblocking solution. The resulting orange-colored trityl cation is washed away, and its absorbance can be measured to monitor coupling efficiency.[2]

  • Coupling: The this compound is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[4]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizer solution.[2]

  • Wash: The solid support is washed with anhydrous acetonitrile to remove excess reagents.

  • Repeat: The cycle is repeated with the next desired phosphoramidite until the full-length oligonucleotide is synthesized.

Protocol 2: Purification of dU-Containing Oligonucleotides by Reverse-Phase HPLC

Materials:

  • Crude dU-containing oligonucleotide (DMT-on)

  • HPLC system with a reverse-phase column (e.g., C18)

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Detritylation solution: 80% Acetic Acid

  • Ammonia solution for desalting

Procedure:

  • Column Equilibration: Equilibrate the reverse-phase column with a low percentage of Mobile Phase B.

  • Sample Injection: Inject the crude, DMT-on oligonucleotide onto the column.

  • Gradient Elution: Apply a linear gradient of increasing Mobile Phase B concentration. The hydrophobic DMT-on full-length product will be retained longer than the non-DMT-bearing failure sequences.[8]

  • Fraction Collection: Collect the peak corresponding to the DMT-on product.

  • DMT Removal: Treat the collected fraction with the detritylation solution to remove the DMT group.

  • Desalting: Desalt the purified oligonucleotide using a suitable method, such as ethanol precipitation or a desalting column, to remove the TEAA buffer salts.

Protocol 3: PCR Carry-over Prevention using UDG

Materials:

  • DNA template

  • Forward and reverse primers

  • PCR master mix containing dUTP instead of dTTP

  • Uracil-DNA Glycosylase (UDG)

  • Nuclease-free water

Procedure:

  • Reaction Setup: Assemble the PCR reaction mixture in a dedicated pre-PCR area, combining the master mix (with dUTP), primers, template DNA, and UDG.

  • UDG Incubation: Incubate the reaction mixture at 37°C for 10 minutes. During this step, UDG will degrade any contaminating dU-containing amplicons.[5]

  • UDG Inactivation and Initial Denaturation: Proceed directly to the PCR cycling program. The initial denaturation step (e.g., 95°C for 2-5 minutes) will inactivate the UDG and denature the template DNA.

  • PCR Amplification: Perform the desired number of PCR cycles.

  • Analysis: Analyze the PCR products by gel electrophoresis or other desired methods.

Protocol 4: USER Cloning

Materials:

  • Vector DNA

  • Insert DNA

  • Forward and reverse primers containing a single dU residue

  • High-fidelity DNA polymerase

  • USER enzyme mix (UDG and Endonuclease V)

  • Competent E. coli cells

Procedure:

  • Primer Design: Design primers for the insert and vector with a single dU residue located approximately 8-12 bases from the 5' end. The sequences 5' to the dU will form the complementary overhangs.[]

  • PCR Amplification: Amplify the insert and linearize the vector using the dU-containing primers and a high-fidelity DNA polymerase.

  • USER Reaction: Combine the purified PCR products (vector and insert) and add the USER enzyme mix. Incubate at 37°C for 15-30 minutes.[7]

  • Transformation: Transform the USER reaction mixture directly into competent E. coli cells. No ligation step is required.

  • Plating and Screening: Plate the transformed cells on selective media and screen for colonies containing the desired construct.

Mandatory Visualizations

Oligo_Synthesis_Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add this compound) Deblocking->Coupling Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Wash Wash Oxidation->Wash Next_Cycle Start Next Cycle Wash->Next_Cycle Next_Cycle->Deblocking Repeat for next base UDG_Mechanism Start dU-Containing DNA (e.g., PCR carry-over) UDG_Action Uracil-DNA Glycosylase (UDG) recognizes and binds to dU Start->UDG_Action Cleavage Cleavage of N-glycosidic bond UDG_Action->Cleavage AP_Site Apurinic/Apyrimidinic (AP) Site created in DNA strand Cleavage->AP_Site Degradation DNA Strand Degradation (prevents amplification) AP_Site->Degradation USER_Cloning_Workflow Primer_Design 1. Design dU-containing primers PCR 2. PCR amplification of insert and vector Primer_Design->PCR USER_Digestion 3. Treat with USER enzyme (UDG + Endonuclease) PCR->USER_Digestion Overhang_Creation 4. Generation of specific 3' overhangs USER_Digestion->Overhang_Creation Annealing 5. Annealing of complementary overhangs Overhang_Creation->Annealing Transformation 6. Transformation into E. coli (ligation-independent) Annealing->Transformation

References

Troubleshooting & Optimization

Troubleshooting low coupling efficiency in phosphoramidite synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth troubleshooting for low coupling efficiency during phosphoramidite-based oligonucleotide synthesis, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is "coupling efficiency" and why is it critical for my synthesis?

Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite during each synthesis cycle.[1] Achieving a high coupling efficiency, ideally greater than 99%, is crucial because any unreacted sites result in truncated sequences.[1][2] These failure sequences accumulate with each cycle, dramatically reducing the yield of the desired full-length oligonucleotide (FLP) and complicating downstream purification and applications.[1][3]

The cumulative impact of even small drops in efficiency is significant, especially for long oligonucleotides. For instance, a 30-mer synthesis with 99% average coupling efficiency yields a maximum of 75% full-length product, but at 98% efficiency, this drops to just 55%.[3]

Table 1: Impact of Average Coupling Efficiency on Full-Length Product (FLP) Yield

Oligo Length99.5% Efficiency99.0% Efficiency98.0% Efficiency
20mer 90.9%82.6%68.0%
50mer 77.8%60.5%36.4%
100mer 60.6%36.6%13.3%[4]
150mer 47.2%22.2%4.8%
Q2: I'm seeing a sudden drop in my trityl signal. What are the most common causes of low coupling efficiency?

A sudden drop in the trityl signal is a direct indicator of poor coupling. The most common culprits are related to reagent integrity and the synthesizer environment.

  • Moisture Contamination: This is the primary obstacle to high coupling efficiency.[4] Water in your reagents (especially acetonitrile), synthesizer lines, or inert gas supply will hydrolyze the activated phosphoramidite, rendering it incapable of coupling.[4][] This is often a problem during humid months.[4]

  • Degraded Reagents: Phosphoramidites and activators have finite shelf lives and are sensitive to air and moisture. Using expired or improperly stored reagents will lead to poor performance.[1][6] Guanosine (dG) phosphoramidite is known to be particularly prone to degradation.[7]

  • Suboptimal Activator: The choice and concentration of the activator are critical.[] An inappropriate activator, incorrect concentration, or a degraded solution will significantly reduce coupling rates.[1][]

  • Instrument and Fluidics Issues: Problems within the DNA synthesizer, such as leaks, partially blocked lines, or inaccurate reagent delivery, can prevent sufficient or correctly proportioned reagents from reaching the synthesis column.[1] If a synthesizer has been idle, the lines may need to be thoroughly flushed to become truly anhydrous.[4]

Troubleshooting Workflow

If you detect low coupling efficiency, follow this systematic workflow to diagnose the root cause.

TroubleshootingWorkflow start Low Coupling Efficiency Detected (e.g., Low Trityl Signal) check_reagents Step 1: Verify Reagents start->check_reagents check_water Is water content in ACN < 15 ppm? Are amidites/activator fresh & dry? check_reagents->check_water check_activator Is activator correct type and concentration? check_water->check_activator Yes replace_reagents Action: Prepare fresh reagents. Use anhydrous solvents. Dry reagents with molecular sieves. check_water->replace_reagents No check_activator->replace_reagents No check_instrument Step 2: Inspect Synthesizer check_activator->check_instrument Yes replace_reagents->check_reagents check_fluidics Are fluidics clean? No leaks or blockages? Is gas supply dry? check_instrument->check_fluidics instrument_maintenance Action: Perform maintenance. Flush all lines. Replace gas dryer. check_fluidics->instrument_maintenance No check_protocol Step 3: Review Synthesis Protocol check_fluidics->check_protocol Yes instrument_maintenance->check_instrument check_times Are coupling times adequate for sequence/modified bases? check_protocol->check_times adjust_protocol Action: Increase coupling time. Consider double coupling for critical steps. check_times->adjust_protocol No resolve Problem Resolved check_times->resolve Yes adjust_protocol->check_protocol

Caption: A step-by-step workflow for diagnosing and resolving low coupling efficiency.

In-Depth Diagnostic Guides

Q3: How do I manage water contamination in my reagents and system?

Water is the enemy of phosphoramidite synthesis. It competes with the 5'-hydroxyl group for the activated phosphoramidite, leading to chain termination.[4]

Table 2: Recommended Maximum Water Content

Reagent/SolventRecommended Water ContentAction
Acetonitrile (ACN)< 15 ppm[4]Use septum-sealed anhydrous grade ACN.[4]
Phosphoramidite (dissolved)As low as possibleDissolve under an inert, dry atmosphere.[4]
Activator SolutionAs low as possiblePrepare with anhydrous ACN.

Protocol 1: Anhydrous Reagent Preparation

  • Solvent Drying: Use only fresh, septum-sealed bottles of anhydrous acetonitrile (≤15 ppm water). For extra assurance, especially with custom reagents, you can dry the solvent over activated 3 Å molecular sieves for at least 24 hours before use.[9][10]

  • Phosphoramidite Dissolution:

    • Allow the phosphoramidite vial to warm to room temperature before opening to prevent condensation.

    • Use a syringe to transfer anhydrous acetonitrile to the vial under a positive pressure of dry argon or helium.[4]

    • For particularly sensitive or precious amidites, add a layer of activated 3 Å molecular sieves to the dissolved reagent and let it stand overnight to scavenge trace moisture.[6][9]

  • System Purge: If a synthesizer has been idle, perform several priming cycles or a dummy synthesis with fresh reagents to thoroughly dry all fluidics before starting your critical synthesis.[4]

Q4: My activator is fresh and the solvent is dry, but coupling is still low. What's next?

If water is ruled out, focus on the activator type, concentration, and the phosphoramidites themselves. The activator protonates the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group.[][11]

Table 3: Common Activators and Recommended Concentrations

ActivatorTypical ConcentrationKey Characteristics
1H-Tetrazole0.45 M[1][12]Standard, widely used activator.[1] Can be too acidic for some applications, potentially causing detritylation of the monomer.[11]
5-(Ethylthio)-1H-tetrazole (ETT)0.25 M - 0.75 M[1]More acidic and provides faster coupling than 1H-Tetrazole.[1] Popular for RNA synthesis.[11]
4,5-Dicyanoimidazole (DCI)0.25 M - 1.2 M[1]Less acidic but highly nucleophilic, leading to rapid coupling.[1] Highly soluble in acetonitrile.[1][13]
  • Concentration is Key: Too little activator results in incomplete activation, while too much can promote side reactions.[] For challenging sequences (e.g., GC-rich regions) or bulky modified bases, increasing activator concentration or switching to a stronger activator like ETT or DCI may be beneficial.[][]

  • Phosphoramidite Purity: Even trace impurities in phosphoramidites can impact synthesis. Purity should be >98%, with P(V) impurities less than 1%.[15] If you suspect the quality of a phosphoramidite, test it using ³¹P NMR or HPLC.[15]

Key Experimental Protocols

Protocol 2: Stepwise Coupling Efficiency Assessment (Trityl Cation Monitoring)

This method provides real-time, quantitative feedback on the efficiency of each coupling cycle.

  • Instrument Setup: Configure the DNA synthesizer to divert the acidic deblocking solution (containing the cleaved DMT cation) through a UV-Vis detector.

  • Detection: Set the detector to measure the absorbance of the orange-colored trityl cation at approximately 495 nm.[1]

  • Data Collection: The instrument's software records the absorbance peak for each cycle. The integrated peak area is proportional to the number of coupled bases in that step.

  • Analysis: A stable or consistently high trityl reading across cycles indicates high coupling efficiency. A sudden drop signifies a failure at that specific step, pointing to a problem with the reagent just introduced or a mechanical issue.

Protocol 3: Post-Synthesis Quality Control via HPLC

After synthesis and deprotection, the crude product should be analyzed to assess the final purity and the distribution of failure sequences.

  • Sample Preparation: Desalt the cleaved and deprotected oligonucleotide sample.

  • Instrumentation: Use a reverse-phase HPLC (RP-HPLC) system with a C18 column.[16]

  • Method:

    • Mobile Phase A: Aqueous buffer (e.g., 100 mM Triethylammonium Acetate).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Run a linear gradient of increasing acetonitrile concentration to elute the oligonucleotides.

  • Analysis: The full-length product (FLP) is the most hydrophobic species and will typically be the major, late-eluting peak. Shorter, truncated failure sequences will elute earlier.[1] The relative integration of the FLP peak versus the failure peaks provides a quantitative measure of the overall synthesis success.[1] Mass spectrometry should be used to confirm the identity of the main peak.[1]

The Phosphoramidite Synthesis Cycle

Understanding the four core steps of the synthesis cycle is essential for pinpointing where a failure might be occurring. Low coupling efficiency is a failure in Step 2.

SynthesisCycle cluster_cycle Solid-Phase Synthesis Cycle deblock 1. Deblocking (Detritylation) Removes 5'-DMT group couple 2. Coupling Forms new bond with activated phosphoramidite deblock->couple Exposes 5'-OH cap 3. Capping Blocks unreacted 5'-OH groups to prevent deletions couple->cap Chain extended oxidize 4. Oxidation Stabilizes the phosphite triester to a phosphate triester cap->oxidize Failures blocked oxidize->deblock Linkage stabilized (Cycle Repeats)

Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.

References

Preventing phosphoramidite degradation during oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent phosphoramidite degradation and ensure successful oligonucleotide synthesis.

Troubleshooting Guide: Low Coupling Efficiency

Low coupling efficiency is a common problem in oligonucleotide synthesis and is often linked to the degradation of phosphoramidites. This guide provides a systematic approach to diagnosing and resolving this issue.

Problem: A significant drop in coupling efficiency, as indicated by a weak trityl signal, leading to a lower yield of the full-length oligonucleotide.[1]

Initial Checks:

  • Reagent Quality: Ensure all reagents, especially the phosphoramidites and activator, are fresh and have been stored under the recommended anhydrous conditions.[2]

  • Solvent Anhydrousness: Verify that the acetonitrile used for dissolving phosphoramidites and on the synthesizer has a very low water content (ideally <30 ppm).[3]

  • Synthesizer Maintenance: Check the DNA synthesizer for any leaks, blocked lines, or issues with reagent delivery.[1]

Systematic Troubleshooting Steps:

Question: My coupling efficiency has suddenly dropped. What should I do first?

Answer: Start by verifying the integrity of your phosphoramidites and the anhydrous conditions of your synthesis. Moisture is a primary cause of phosphoramidite degradation, leading to poor coupling.[2][4]

dot

cluster_0 Troubleshooting Low Coupling Efficiency start Low Coupling Efficiency Detected check_amidite Check Phosphoramidite (Age, Storage) start->check_amidite Start Here check_solvent Verify Solvent Anhydrousness (<30 ppm water) check_amidite->check_solvent OK replace_amidite Replace Phosphoramidite check_amidite->replace_amidite Degraded check_activator Inspect Activator (Age, Concentration) check_solvent->check_activator OK use_new_solvent Use Fresh Anhydrous Solvent check_solvent->use_new_solvent Wet check_instrument Examine Synthesizer (Fluidics, Leaks) check_activator->check_instrument OK prepare_new_activator Prepare Fresh Activator check_activator->prepare_new_activator Degraded service_instrument Service Instrument check_instrument->service_instrument Issue Found resolve Problem Resolved check_instrument->resolve OK replace_amidite->resolve use_new_solvent->resolve prepare_new_activator->resolve service_instrument->resolve

Caption: A step-by-step workflow for diagnosing and resolving low coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of phosphoramidite degradation?

A1: The main factors leading to phosphoramidite degradation are:

  • Moisture: Phosphoramidites are highly sensitive to water, which causes hydrolysis to the inactive H-phosphonate.[][6][7]

  • Oxidation: Exposure to air can lead to the oxidation of the phosphoramidite, rendering it incapable of coupling.[8][9]

  • Elevated Temperatures: Higher temperatures accelerate the rate of degradation.[][10]

  • Chemical Impurities: Contaminants in the phosphoramidite preparation can catalyze decomposition.[]

dot

cluster_1 Factors Leading to Phosphoramidite Degradation degradation Phosphoramidite Degradation low_coupling Low Coupling Efficiency degradation->low_coupling moisture Moisture (Hydrolysis) moisture->degradation oxidation Oxidation (Air Exposure) oxidation->degradation temperature Elevated Temperature temperature->degradation impurities Chemical Impurities impurities->degradation

Caption: Key factors that contribute to the degradation of phosphoramidites.

Q2: How should I properly store and handle phosphoramidites?

A2: To ensure the stability of phosphoramidites, follow these guidelines:

  • Storage: Store phosphoramidites at -20°C under an inert atmosphere (e.g., argon).[6][9]

  • Handling: Always use anhydrous conditions when handling phosphoramidites.[11] Use dry solvents and syringes, and avoid frequent thawing and exposure to air.[4][12] For phosphoramidites that are oils, dissolve them in anhydrous acetonitrile by injecting the solvent through the septum to avoid moisture exposure.[4]

  • On the Synthesizer: While it is practical to have phosphoramidites in solution on the synthesizer at room temperature, this does lead to degradation over time.[6] It is recommended to use fresh solutions for long syntheses.

Q3: Which phosphoramidite is most susceptible to degradation?

A3: The 2'-deoxyguanosine (dG) phosphoramidite is known to be the least stable and most susceptible to degradation, particularly through hydrolysis.[6][7][8] The rate of degradation for standard phosphoramidites generally follows the order: dG >> dA > dC, dT.[9]

Q4: Can I rescue a phosphoramidite that has been exposed to moisture?

A4: In some cases, the performance of a phosphoramidite that has been exposed to moisture can be improved. Treating the dissolved phosphoramidite with high-quality 3Å molecular sieves for a couple of days can help to remove water and increase coupling efficiency.[3][13]

Q5: How does the choice of activator impact phosphoramidite stability and coupling efficiency?

A5: The activator is a weak acid that protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group for the coupling reaction.[7] Common activators like 1H-Tetrazole, 5-(Ethylthio)-1H-tetrazole (ETT), and 4,5-Dicyanoimidazole (DCI) have different acidities and nucleophilicities, which affect the rate and efficiency of the coupling reaction.[1] Using a degraded or inappropriate activator can lead to reduced coupling efficiency.[1]

Data Summary

Table 1: Relative Stability of Phosphoramidites
PhosphoramiditeRelative StabilityPrimary Degradation Pathway
dGLeast StableHydrolysis[6][7][9]
dAModerately StableHydrolysis[9]
dCStableHydrolysis[9]
dTMost StableHydrolysis[9]
Table 2: Impact of Water Content on Coupling Efficiency
Water Content in AcetonitrileExpected Impact on Coupling EfficiencyRecommendation
< 15 ppmOptimalIdeal for synthesis of long oligonucleotides.[2]
15-30 ppmAcceptableSuitable for standard synthesis.[3]
> 30 ppmSignificant DecreaseNot recommended; will lead to lower yields and truncated sequences.[3]

Experimental Protocols

Protocol 1: Preparation of Anhydrous Acetonitrile

Objective: To prepare anhydrous acetonitrile with a water content of less than 30 ppm for dissolving phosphoramidites and for use on the DNA synthesizer.

Materials:

  • DNA synthesis grade acetonitrile

  • 3Å molecular sieves (activated)

  • Anhydrous-certified solvent bottle with a septum-sealed cap

Methodology:

  • Obtain a fresh bottle of DNA synthesis grade acetonitrile.

  • Carefully open the bottle in a low-humidity environment (e.g., a glove box or under a stream of dry argon).

  • Add a layer of activated 3Å molecular sieves to the bottom of the bottle.

  • Seal the bottle tightly with a septum cap.

  • Allow the acetonitrile to stand over the molecular sieves for at least 24 hours before use.[3]

  • When withdrawing solvent, use a dry syringe and needle, and pierce the septum to maintain an inert atmosphere inside the bottle.

Protocol 2: 31P NMR Test for Phosphoramidite Hydrolysis

Objective: To assess the extent of phosphoramidite hydrolysis by detecting the presence of H-phosphonate byproduct using 31P NMR.

Materials:

  • Phosphoramidite sample

  • Anhydrous deuterated acetonitrile (CD3CN)

  • NMR tube with a sealable cap

Methodology:

  • In a dry environment, dissolve a small amount of the phosphoramidite in anhydrous CD3CN.

  • Transfer the solution to a dry NMR tube and seal it.

  • Acquire a 31P NMR spectrum.

  • The phosphoramidite will appear as two diastereomeric peaks. The hydrolyzed H-phosphonate byproduct will appear as a distinct peak at a different chemical shift.

  • The presence and integration of the H-phosphonate peak relative to the phosphoramidite peaks indicate the extent of hydrolysis. A significant H-phosphonate peak suggests substantial degradation.[13]

References

Common side reactions in phosphoramidite chemistry and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phosphoramidite chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in phosphoramidite chemistry?

A1: The most common side reactions include depurination, incomplete coupling, capping failure, and issues during the oxidation step. Each of these can lead to lower yields and the formation of impurities such as truncated (n-1) or extended (n+1) oligonucleotide sequences.[][2]

Q2: How does moisture affect the synthesis process?

A2: Moisture is highly detrimental to phosphoramidite chemistry. Water can react with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain and leading to failed sequences.[][] It is crucial to use anhydrous solvents and reagents and to perform the synthesis under an inert atmosphere to minimize moisture exposure.[5][6]

Q3: What is the significance of the capping step?

A3: The capping step is critical for preventing the formation of deletion mutations (n-1 sequences). After the coupling reaction, any unreacted 5'-hydroxyl groups are chemically blocked (capped) to prevent them from participating in subsequent coupling cycles.[7][8][9] Inefficient capping is a major source of n-1 impurities, which can be difficult to separate from the full-length product.[]

Q4: Can the choice of protecting groups influence side reactions?

A4: Yes, the protecting groups on the exocyclic amines of the nucleobases (Adenine, Guanine, and Cytosine) are crucial for preventing side reactions at these sites.[10][11] The selection of these groups can also influence the rate of depurination. For example, the use of the dimethylformamidine (dmf) protecting group on guanosine can help reduce depurination.[12]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency and High Levels of Truncated Sequences (n-1)

This is often observed as a low overall yield of the desired full-length oligonucleotide and a significant presence of shorter fragments in the final product analysis.

Possible Causes and Solutions:

Possible CauseRecommended Action
Moisture in Reagents/Lines Ensure all reagents, especially acetonitrile and phosphoramidites, are anhydrous (<20 ppm water).[6] Use fresh, high-quality reagents. Purge synthesizer lines thoroughly with dry inert gas (Argon or Helium).[12] Consider installing an in-line drying filter for the gas.[12]
Degraded Phosphoramidites Phosphoramidites are sensitive to moisture and oxidation.[13] Use fresh phosphoramidites and store them under inert gas at low temperatures (-20 °C).[13][14] Perform a purity check of the phosphoramidites via HPLC or ³¹P NMR.
Inefficient Activator The choice and concentration of the activator are crucial. Ensure the activator is fresh and at the correct concentration. For sterically hindered couplings, a more potent activator like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) may be required.[15]
Suboptimal Coupling Time Standard coupling times may not be sufficient for all sequences, especially for modified bases or longer oligonucleotides. Increase the coupling time to ensure the reaction goes to completion.[16]
Poor Quality Solid Support The solid support can impact synthesis efficiency. Ensure the support has the appropriate loading capacity and pore size for the desired oligonucleotide length.
Issue 2: Depurination Leading to Chain Cleavage

Depurination is the loss of a purine base (Adenine or Guanine) from the sugar-phosphate backbone, creating an abasic site. This site is prone to cleavage during the final basic deprotection step, resulting in truncated oligonucleotides.

Possible Causes and Solutions:

Deblocking Agent ComparisonDepurination Half-Time (dA-Bz on CPG support)
3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)19 minutes
15% Dichloroacetic Acid (DCA) in DCM~58 minutes (estimated 3-fold slower depurination than 3% TCA)
3% Dichloroacetic Acid (DCA) in DCM77 minutes

This data highlights the significantly lower rate of depurination with DCA compared to TCA.[17][18]

Troubleshooting Depurination:

Possible CauseRecommended Action
Prolonged Exposure to Acid The detritylation step, which removes the 5'-DMT protecting group, uses a strong acid. Minimize the acid exposure time to what is necessary for complete detritylation.[7]
Use of a Strong Deblocking Acid Trichloroacetic acid (TCA) is a strong acid that can accelerate depurination.[12] Switch to a milder acid like Dichloroacetic acid (DCA) to significantly reduce the rate of depurination.[7][12]
Sensitive Nucleosides Sequences containing multiple adenosine residues are more susceptible to depurination.[7] For these sequences, using DCA is highly recommended.
Issue 3: Formation of N+1 Impurities

N+1 impurities are oligonucleotides that are one nucleotide longer than the desired sequence.

Possible Causes and Solutions:

Possible CauseRecommended Action
In-situ Dimer Formation Acidic activators can prematurely remove the DMT protecting group from a small fraction of the phosphoramidite in solution, leading to the formation of a phosphoramidite dimer. This dimer can then be incorporated into the growing chain. This is more common with dG phosphoramidites.[12]
Inefficient Rinsing Residual deblocking acid not thoroughly rinsed from the column can react with the incoming phosphoramidite, leading to the formation of n+1 impurities.[] Ensure that the washing steps after detritylation are efficient and sufficient to remove all traces of acid.

Experimental Protocols

Protocol 1: Trityl Cation Assay for Monitoring Coupling Efficiency

This assay measures the amount of the dimethoxytrityl (DMT) cation released during each deblocking step, which is proportional to the number of successfully coupled nucleotides in the previous cycle.

Methodology:

  • Collect the Deblocking Solution: After the coupling and capping steps of a synthesis cycle, collect the entire volume of the acidic deblocking solution (e.g., 3% TCA in DCM) as it elutes from the synthesis column. This solution will have a characteristic orange color due to the DMT cation.[16]

  • Dilute the Sample: Dilute the collected fraction to a fixed volume (e.g., 10 mL) with a suitable solvent, such as 0.1 M p-toluenesulfonic acid in acetonitrile, to stabilize the color.

  • Measure Absorbance: Measure the absorbance of the diluted solution at 495 nm using a spectrophotometer.

  • Calculate Stepwise Coupling Efficiency: The coupling efficiency of each step can be calculated by comparing the absorbance of the trityl cation released at that step to the absorbance from the previous step.

    • Stepwise Yield (%) = (Absorbance at step n / Absorbance at step n-1) x 100

  • Calculate Overall Yield: The theoretical overall yield can be estimated from the average stepwise coupling efficiency.

    • Overall Yield (%) = (Average Stepwise Yield) ^ (number of couplings - 1)

Protocol 2: HPLC Analysis of Phosphoramidite Purity

Ensuring the purity of phosphoramidite reagents is crucial for successful oligonucleotide synthesis.

Methodology:

This protocol outlines a general reversed-phase HPLC method for phosphoramidite analysis. Specific conditions may need to be optimized for different phosphoramidites.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[19]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water (pH ~7.0).[19]

  • Mobile Phase B: Acetonitrile.[19]

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used to elute the phosphoramidite and any impurities. A representative gradient could be 50-95% B over 15-20 minutes.

  • Flow Rate: 1 mL/min.[19]

  • Detection: UV absorbance at 260 nm.

  • Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile at a concentration of approximately 1 mg/mL.[19]

Interpretation:

The chromatogram should show a major peak (often a doublet due to diastereomers at the phosphorus center) corresponding to the pure phosphoramidite.[20] Any significant additional peaks may indicate impurities such as the corresponding H-phosphonate or oxidized phosphoramidite.

Visualizing Workflows and Side Reactions

Phosphoramidite_Synthesis_Cycle Start Start with Solid Support Deblocking Deblocking Start->Deblocking End Elongated Oligonucleotide Oxidation Oxidation Oxidation->End Repeat cycle for next base addition

Depurination_Side_Reaction

Capping_Failure_Consequences

References

Technical Support Center: Managing Moisture Contamination in DNA Synthesis Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for DNA synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage moisture contamination in DNA synthesis reagents, ensuring high-quality oligonucleotide production.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of moisture contamination in my DNA synthesis experiment?

A: The most common indicator of moisture contamination is a significant drop in coupling efficiency during synthesis.[1][2] This leads to a lower yield of the full-length oligonucleotide and an increase in truncated sequences.[3][][5] You may also observe inconsistent trityl cation assay results, which are used to monitor stepwise synthesis yield.[3]

Q2: How does moisture negatively impact the DNA synthesis process?

A: Moisture interferes with the phosphoramidite chemistry in two main ways[1]:

  • Reaction with Activated Monomer: Water reacts with the activated phosphoramidite, preventing it from coupling to the 5'-hydroxyl group of the growing oligonucleotide chain.[1]

  • Phosphoramidite Degradation: Water can hydrolyze the phosphoramidite monomers, converting them into inactive phosphonates, which reduces the concentration of active monomer available for coupling.[1][6]

The dG phosphoramidite is known to be the least stable and most susceptible to degradation in the presence of water.[7]

Q3: What are the acceptable moisture levels for DNA synthesis reagents?

A: To maintain high coupling efficiencies, it is crucial to use anhydrous reagents. The recommended water content for solvents like acetonitrile is typically below 10-15 ppm.[1] Some sources suggest that the overall water concentration in the synthesis reaction should be less than 40 ppm, and ideally below 25 ppm.[8]

Q4: How can I dry wet DNA synthesis reagents and solvents?

A: Molecular sieves (3Å) are a common and effective method for drying DNA synthesis solvents and reagents.[9][10] Pre-activated molecular sieves can be added to solvent bottles to maintain low moisture levels.[10] For solvents like THF, distillation from a sodium benzophenone ketyl still can be used to achieve anhydrous conditions.[11] It's important to handle and store reagents under an inert atmosphere (e.g., argon or nitrogen) to prevent re-exposure to atmospheric moisture.[1]

Q5: What are the best practices for storing and handling DNA synthesis reagents to prevent moisture contamination?

A: Proper storage and handling are critical for preventing moisture contamination.[12][13]

  • Storage: Store phosphoramidites and other sensitive reagents at -20°C under an inert atmosphere.[7]

  • Handling: Allow reagents to warm to room temperature before opening to prevent condensation.[13] Use anhydrous techniques when preparing reagent solutions, such as dissolving phosphoramidites under an inert gas stream.[1]

  • Inventory Management: Implement a digital inventory system to track reagent lot numbers, expiration dates, and storage conditions to ensure reagent quality.[12]

Troubleshooting Guides

Guide 1: Low Coupling Efficiency

This guide will help you troubleshoot and resolve issues related to low coupling efficiency in your DNA synthesis runs.

Symptoms:
  • Consistently low stepwise yields observed from trityl monitoring.

  • Low overall yield of the final oligonucleotide product.

  • Presence of significant n-1 and other truncated sequences in the final product analysis (e.g., by HPLC or mass spectrometry).[]

Troubleshooting Workflow:

G start Low Coupling Efficiency Detected check_reagents 1. Check Reagent Quality start->check_reagents check_moisture Moisture Contamination Suspected check_reagents->check_moisture Primary Suspect check_instrument 2. Check Synthesizer Performance check_reagents->check_instrument If Reagents are Confirmed Dry dry_solvents Dry Solvents and Reagents (e.g., with molecular sieves) check_moisture->dry_solvents new_reagents Use Fresh, Anhydrous Reagents dry_solvents->new_reagents run_test Perform Test Synthesis with Known Good Reagents new_reagents->run_test check_gas Verify Inert Gas Supply (Dry Argon/Helium) check_instrument->check_gas check_lines Check for Leaks in Fluid Lines check_gas->check_lines check_lines->run_test success Coupling Efficiency Restored run_test->success Successful fail Issue Persists - Contact Technical Support run_test->fail Unsuccessful G cluster_activation Activation Step cluster_coupling Coupling Step cluster_hydrolysis Moisture Interference moisture Moisture (H₂O) Contamination hydrolyzed_amidite Hydrolyzed Amidite (Inactive) moisture->hydrolyzed_amidite hydrolyzes failed_coupling Failed Coupling moisture->failed_coupling scavenges amidite Phosphoramidite Monomer activated_amidite Activated Amidite Intermediate amidite->activated_amidite reacts with activator Activator (e.g., Tetrazole) activator->activated_amidite activated_amidite->hydrolyzed_amidite successful_coupling Successful Coupling (Phosphite Triester) activated_amidite->successful_coupling reacts with activated_amidite->failed_coupling growing_chain Growing Oligo Chain (5'-OH) growing_chain->successful_coupling

References

Technical Support Center: Strategies to Minimize Depurination During Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address and minimize depurination during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is depurination and why is it a problem in oligonucleotide synthesis?

Depurination is a chemical reaction where the β-N-glycosidic bond connecting a purine base (adenine or guanine) to the deoxyribose sugar is hydrolytically cleaved[1][2]. This reaction creates an abasic site in the oligonucleotide chain[3]. While the abasic site itself is stable during the synthesis cycles, it leads to chain cleavage during the final basic deprotection step[3][4]. The result is the formation of truncated oligonucleotide fragments, which reduces the yield of the full-length product and complicates purification[3][5].

Q2: What are the main causes of depurination during synthesis?

The primary cause of depurination is exposure to the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) protecting group in a step known as detritylation[2][6]. Trichloroacetic acid (TCA), a strong acid commonly used for this step, can protonate the N7 nitrogen of guanosine and adenosine, which weakens the glycosidic bond and leads to cleavage[7]. The rate of depurination is influenced by the strength of the acid, the duration of acid exposure, and the temperature[6][]. Electron-withdrawing protecting groups on the purine bases can also destabilize the glycosidic bond, making the nucleotide more susceptible to depurination[3].

Q3: How can I detect if depurination has occurred in my synthesis?

Depurination leads to chain cleavage at the abasic site during the final ammonia deprotection step[]. This results in a series of shorter oligonucleotide fragments. These truncated sequences can be visualized using analytical techniques such as Polyacrylamide Gel Electrophoresis (PAGE) or High-Performance Liquid Chromatography (HPLC)[5]. Mass spectrometry is also a powerful tool to identify the masses of these truncated species, confirming that cleavage occurred at purine residues[7].

Q4: Which nucleobases are most susceptible to depurination?

Purine nucleosides (deoxyadenosine and deoxyguanosine) are significantly more prone to depurination than pyrimidines (cytosine and thymine)[1][]. Deoxyadenosine (dA) residues are generally more susceptible to depurination than deoxyguanosine (dG) residues[9]. The susceptibility is further increased when the bases are modified with electron-withdrawing protecting groups, such as the standard N(6)-benzoyl group on dA[3][6].

Troubleshooting Guide: Strategies to Minimize Depurination

Issue: I suspect high levels of depurination, characterized by low yields of full-length product and the presence of shorter fragments on my gel/HPLC. What should I investigate first?

The first and most critical step to investigate is the deblocking (detritylation) step. This step involves exposing the growing oligonucleotide chain to acid, which is the primary cause of depurination[2]. Optimizing the acid type, concentration, and contact time is crucial.

Q5: How can I optimize the deblocking step to reduce depurination?

There are two main strategies for optimizing the deblocking step: using a milder acid and minimizing the acid contact time.

  • Use a Milder Deblocking Acid: The choice of acid for detritylation significantly impacts the extent of depurination. Dichloroacetic acid (DCA) is a milder acid than Trichloroacetic acid (TCA) and is a better choice for minimizing depurination, especially for long oligonucleotides or sequences containing sensitive bases[6][7]. While TCA allows for faster reactions, the risk of depurination is much higher[6].

  • Minimize Acid Contact Time: Reduce the oligonucleotide's exposure to the acid as much as possible. Even with a strong acid like TCA, studies have shown that very short acid delivery times can be effective without significantly compromising the yield[6]. An ideal deblocking step should be completed in less than a minute[6]. Alternating the acid delivery with wash steps can also help minimize acid contact while ensuring complete detritylation[6].

Data Presentation: Comparison of Common Deblocking Acids
Deblocking AgentTypical ConcentrationpKaCharacteristicsRecommendation
Trichloroacetic Acid (TCA)3% in Dichloromethane (DCM)~0.7Strong acid, fast detritylation, higher risk of depurination[7].Use for short, standard oligos. Minimize contact time strictly.
Dichloroacetic Acid (DCA)3% in Dichloromethane (DCM)~1.5Milder acid, slower detritylation, significantly lower risk of depurination[3][7].Recommended for long oligos (>75 nt) and sensitive sequences[6]. Double the deblock delivery time compared to TCA[7].
Q6: Can the choice of phosphoramidite protecting groups affect depurination?

Yes, the protecting groups on the exocyclic amines of the purine bases play a critical role.

  • Acyl vs. Formamidine Groups: Standard acyl protecting groups (like benzoyl on dA and isobutyryl on dG) are electron-withdrawing, which destabilizes the glycosidic bond and makes the base more susceptible to depurination[3]. In contrast, formamidine protecting groups, such as dimethylformamidine (dmf), are electron-donating and stabilize the bond, thus protecting the base from acid-catalyzed cleavage[3].

  • dmf-dG: The use of dmf-protected dG (dmf-dG) is a widely adopted and effective strategy to prevent depurination at guanosine residues[3][10].

  • Protecting Adenosine: The dmf group is generally too unstable on adenosine for routine use[3][7]. More stable alternatives like dibutylformamidine (dbf) exist but are more expensive and deprotect much more slowly[3]. An alternative strategy for sensitive dA residues is to use tert-butylphenoxyacetyl (TAC) protecting groups, which are very labile under basic conditions, allowing for milder final deprotection and minimizing overall damage to the oligonucleotide[10].

Data Presentation: Common Purine Protecting Groups and Depurination
NucleosideProtecting GroupChemical NatureEffect on Glycosidic BondDeprotection Conditions
deoxyAdenosine (dA)Benzoyl (Bz)Acyl (Electron-withdrawing)Destabilizes (increases depurination risk)Standard (e.g., NH₄OH, 55°C, 17h)[11][12]
deoxyAdenosine (dA)Phenoxyacetyl (Pac)Acyl (Electron-withdrawing)DestabilizesUltra-mild (e.g., K₂CO₃ in MeOH, RT, 4h)[13]
deoxyGuanosine (dG)isobutyryl (iBu)Acyl (Electron-withdrawing)DestabilizesStandard (e.g., NH₄OH, 55°C, 17h)[12]
deoxyGuanosine (dG)dimethylformamidine (dmf)Formamidine (Electron-donating)Stabilizes (reduces depurination risk)[3]Fast (e.g., NH₄OH, 55°C, 2h)[10]
Q7: Are there other factors in the synthesis cycle that can contribute to depurination?

While the deblocking step is the primary concern, other factors can indirectly lead to lower yields of the desired product:

  • Activator Choice: Strongly acidic activators used during the coupling step, such as BTT (pKa 4.1), can cause a small amount of premature detritylation of the dG phosphoramidite. This can lead to the formation of GG dimers and their subsequent incorporation, resulting in n+1 impurities[7]. Using a less acidic activator like DCI (pKa 5.2) can help minimize this side reaction[7].

  • Moisture Control: The presence of water is detrimental to coupling efficiency. Water can react with the activated phosphoramidite, leading to lower coupling yields and the accumulation of n-1 deletion mutants[7]. While not directly causing depurination, poor coupling efficiency complicates purification and reduces the overall yield of the full-length oligonucleotide. Always use anhydrous acetonitrile and ensure all reagents are dry[6][7].

Q8: My oligonucleotide is particularly long or sensitive. What special precautions should I take?

For long (>75 nucleotides) or otherwise sensitive sequences, a multi-faceted approach is required:

  • Use Dichloroacetic Acid (DCA): Switch from 3% TCA to 3% DCA for the deblocking step and increase the deblocking time to ensure complete DMT removal[7].

  • Use dmf-dG: Employ dmf-protected dG phosphoramidites to prevent depurination at guanine residues[3].

  • Optimize Synthesis Platform: For non-standard platforms like microarrays, where reagent flow and volume dynamics are different from column-based synthesis, depurination can be a limiting factor even with DCA[3][4]. In such cases, fluidics may need to be adjusted, and the detritylation solution may need to be actively quenched to minimize acid exposure[3].

Experimental Protocols

Protocol 1: Recommended Detritylation Using 3% Dichloroacetic Acid (DCA)

This protocol is recommended for the synthesis of long or sensitive oligonucleotides to minimize depurination.

Objective: To efficiently remove the 5'-DMT group while minimizing acid-induced depurination.

Reagents:

  • 3% (v/v) Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

  • Anhydrous Acetonitrile (ACN).

Procedure (within an automated synthesis cycle):

  • Following the oxidation or capping step, wash the solid support thoroughly with anhydrous ACN to remove residual water and reaction byproducts.

  • Deliver the 3% DCA solution to the synthesis column.

  • Crucially, the delivery time for DCA should be at least double the time used for a 3% TCA solution. This is to compensate for the slower rate of detritylation and ensure complete removal of the DMT group, which prevents n-1 deletions[7].

  • Following the acid treatment, immediately and thoroughly wash the support with anhydrous ACN to remove all traces of acid before the next coupling step[14].

Protocol 2: Post-Synthesis Diethylamine Wash to Prevent Base Modification

This protocol is used to prevent the formation of a +53 Da adduct on thymidine residues, which can occur during the final ammonia deprotection due to reaction with acrylonitrile.

Objective: To eliminate N3-cyanoethylation of thymidine.

Reagents:

  • 10% Diethylamine (DEA) in anhydrous Acetonitrile (ACN).

Procedure (post-synthesis, before cleavage and deprotection):

  • Once the oligonucleotide synthesis is complete, keep the column on the synthesizer or remove it and fit it with a syringe.

  • Slowly push 2-3 mL of the 10% DEA in ACN solution through the column over a period of approximately 5 minutes[7].

  • Dry the support with argon or nitrogen.

  • Proceed with the standard cleavage and deprotection protocol using ammonium hydroxide or AMA. This treatment completely eliminates the side reaction[7].

Visual Guides

Depurination_Mechanism cluster_0 Acid-Catalyzed Depurination DNA_Strand Deoxyguanosine in DNA Strand (Guanine + Deoxyribose) Protonation Protonation at N7 of Guanine DNA_Strand->Protonation H+ (from TCA/DCA) Weak_Bond Weakened N-Glycosidic Bond Protonation->Weak_Bond Cleavage Hydrolytic Cleavage Weak_Bond->Cleavage H₂O Abasic_Site Abasic Site (AP Site) Cleavage->Abasic_Site Released_Base Released Guanine Cleavage->Released_Base

Caption: Mechanism of acid-catalyzed depurination of a deoxyguanosine residue.

Oligo_Synthesis_Cycle cluster_1 Standard Oligonucleotide Synthesis Cycle Deblocking Step 1: Deblocking (Detritylation) Removes 5'-DMT group with acid (TCA/DCA). *Risk of Depurination* Coupling Step 2: Coupling Adds next phosphoramidite. Deblocking->Coupling Activates 5'-OH Capping Step 3: Capping Blocks unreacted 5'-OH groups. Coupling->Capping Oxidation Step 4: Oxidation Stabilizes phosphate linkage. Capping->Oxidation Oxidation->Deblocking Starts next cycle

Caption: The four main steps of the automated oligonucleotide synthesis cycle.

Troubleshooting_Workflow Start Symptom: Low yield of full-length oligo, shorter fragments observed Check_Deblock Investigate Deblocking Step Start->Check_Deblock Acid_Type Is the deblocking acid TCA? Check_Deblock->Acid_Type Switch_DCA Action: Switch to 3% DCA. Double deblock time. Acid_Type->Switch_DCA Yes Check_Protecting_Groups Investigate Protecting Groups Acid_Type->Check_Protecting_Groups No (already using DCA) Switch_DCA->Check_Protecting_Groups Use_dmfG Action: Use dmf-dG phosphoramidite. Check_Protecting_Groups->Use_dmfG Check_Activator Check Activator Acidity Use_dmfG->Check_Activator Use_DCI Action: Consider using DCI activator instead of BTT/ETT. Check_Activator->Use_DCI Final_Check Re-evaluate Purity Use_DCI->Final_Check

Caption: A logical workflow for troubleshooting depurination issues.

References

Technical Support Center: Overcoming Sequence-Specific Challenges in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot challenges encountered during the chemical synthesis of DNA and RNA oligonucleotides. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues, detailed experimental protocols for quality control analysis, and data-backed recommendations to improve your synthesis outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common sequence types that cause problems during oligonucleotide synthesis?

A1: Certain sequences are inherently more challenging to synthesize due to their chemical properties and ability to form secondary structures. These include:

  • Guanine (G)-rich sequences: Long stretches of G's can form G-quadruplex structures, which are stable intermolecular or intramolecular four-stranded structures.[1][2] These aggregates can lead to poor chromatographic behavior and low solubility, making purification difficult.[1][2]

  • Long homopolymer repeats: Sequences with long runs of the same base (e.g., poly-A, poly-T) can be problematic. While the exact mechanism is not always clear, it is known to sometimes cause polymerase slippage in enzymatic reactions and can present challenges in chemical synthesis, potentially due to secondary structures or interactions with the solid support.

  • Palindromic sequences and sequences prone to hairpin formation: Self-complementary sequences can fold back on themselves to form stable hairpin loops. This can hinder the accessibility of the 5'-hydroxyl group for the next coupling reaction, leading to lower coupling efficiencies and an increase in deletion mutations.[3]

  • Long oligonucleotides (>75 nucleotides): As the length of the oligonucleotide increases, the cumulative effect of incomplete coupling at each step leads to a significant decrease in the yield of the full-length product.[3][4]

Q2: My overall synthesis yield is very low. What are the potential causes?

A2: Low synthesis yield is a common issue with several potential root causes:

  • Low Coupling Efficiency: This is the most critical factor. Even a small decrease in coupling efficiency per step dramatically reduces the final yield of the full-length oligonucleotide. For example, for a 30-mer, a drop in average coupling efficiency from 99% to 98% can reduce the theoretical yield from 75% to 55%.[5]

  • Incomplete Deprotection: If protecting groups are not fully removed after synthesis, it can lead to product loss during purification, as partially protected oligos may have different chromatographic properties.[6]

  • Loss During Purification: The purification process itself can lead to significant sample loss, sometimes upwards of 50%, depending on the method and the purity of the crude product.[6]

  • Sub-optimal Reagents: The quality of phosphoramidites, activators, and solvents is crucial. Degraded or wet reagents will lead to poor synthesis performance.[3][7]

  • Instrument Issues: Problems with the DNA synthesizer, such as leaks or blockages in the fluidics system, can result in inefficient reagent delivery.[7]

Q3: How does moisture affect oligonucleotide synthesis?

A3: Moisture is highly detrimental to oligonucleotide synthesis. Water can:

  • React with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.

  • Lead to the hydrolysis of phosphoramidites, reducing the concentration of active monomer available for coupling.[8]

  • Contribute to the incomplete removal of silyl protecting groups in RNA synthesis when using TBAF.[9] It is critical to use anhydrous acetonitrile and other reagents and to minimize exposure of the reagents to atmospheric moisture.[3][10]

Q4: What is the difference between detritylation, deprotection, and cleavage?

A4: These are all critical post-synthesis steps:

  • Detritylation: This is the removal of the dimethoxytrityl (DMT) group from the 5'-hydroxyl of the newly added nucleotide in each cycle of the synthesis. This must be complete to allow the next nucleotide to be added. Incomplete detritylation leads to deletion sequences.[11] A final detritylation step is also performed post-synthesis if the oligo is purified with the "trityl-on" method.[12]

  • Cleavage: This is the process of releasing the synthesized oligonucleotide from the solid support (e.g., CPG). This is typically done using a strong base like ammonium hydroxide.[13]

  • Deprotection: This refers to the removal of all remaining protecting groups from the nucleobases (e.g., benzoyl, isobutyryl) and the phosphate backbone (e.g., cyanoethyl).[14] This is also typically achieved by treatment with a basic solution. Cleavage and deprotection often occur concurrently.[13]

II. Troubleshooting Guides

Guide 1: Low Coupling Efficiency

Low coupling efficiency is a primary cause of low yield and high impurity levels. Below is a systematic approach to troubleshooting this issue.

Problem: A sudden drop in trityl signal during synthesis or a high proportion of shortmer peaks in the final analysis.

Troubleshooting Workflow:

G start Low Coupling Efficiency Detected reagents Check Reagents: - Phosphoramidites (fresh?) - Activator (correct concentration?) - Acetonitrile (anhydrous?) start->reagents instrument Check Instrument: - Leaks in fluidics? - Blocked lines? - Correct reagent delivery? start->instrument protocol Review Protocol: - Appropriate coupling time? - Correct activator for sequence? start->protocol replace_reagents Replace Amidites, Activator, and Solvents reagents->replace_reagents purge_lines Purge and Prime Synthesizer Lines instrument->purge_lines optimize_protocol Optimize Coupling Protocol: - Increase coupling time - Use stronger activator protocol->optimize_protocol re_run Re-synthesize Oligonucleotide replace_reagents->re_run purge_lines->re_run optimize_protocol->re_run

Caption: Troubleshooting workflow for low coupling efficiency.

Detailed Steps:

  • Monitor Detritylation: The release of the orange-colored DMT cation during the detritylation step is a real-time indicator of the previous cycle's coupling efficiency. A consistent and strong color indicates good coupling. A noticeable drop in color suggests a problem.[7]

  • Evaluate Reagents:

    • Phosphoramidites: Ensure they are fresh and have been stored properly under anhydrous conditions. Moisture and oxidation can degrade them.[7]

    • Activator: Use the correct activator for your synthesis. More acidic activators can increase coupling kinetics but may also lead to side reactions like detritylation of the phosphoramidite.[15] Ensure the activator solution is at the correct concentration and has not degraded.

    • Acetonitrile: Use anhydrous acetonitrile (<30 ppm water) for all steps involving phosphoramidites.[3]

  • Check the Synthesizer:

    • Perform a leak test on the instrument's fluidics system.

    • Ensure that all lines are clear and that reagents are being delivered to the column correctly.

  • Optimize the Synthesis Protocol:

    • For long or difficult sequences, consider increasing the coupling time to allow the reaction to go to completion.[10]

    • For sterically hindered couplings, a more potent activator might be necessary.

Guide 2: Difficult G-Rich Sequences

Problem: Low yield, poor purity, and difficulty in purification of oligonucleotides containing multiple consecutive guanines.

Recommendations:

  • Choice of Protecting Group: Use a dG phosphoramidite with a protecting group that minimizes aggregation, such as dimethylformamidine (dmf).

  • Synthesis Cycle Modifications:

    • Consider a double coupling step for the G residues.

    • Use a more potent activator to drive the coupling reaction to completion.

  • Deprotection and Cleavage:

    • Use deprotection conditions that help to disrupt G-quadruplex formation. This may involve heating the sample in the deprotection solution.

  • Purification:

    • For purification by HPLC, it may be necessary to add denaturants to the mobile phase to disrupt G-quadruplex structures.

    • Heating the sample just before loading it onto a purification cartridge can also improve recovery by denaturing secondary structures.[3]

III. Data and Protocols

Quantitative Data

Table 1: Impact of Coupling Efficiency on Theoretical Full-Length Product (FLP) Yield

Oligo Length98.0% Coupling Efficiency99.4% Coupling Efficiency
20-mer68%89.2%
30-mer55%~83%
50-mer36%74.5%
70-mer25%~66%
100-mer13%~55%
(Data compiled from sources)[3][5][16]

Table 2: Common Deprotection Conditions for Oligonucleotides

ReagentTemperatureTimeNotes
Ammonium Hydroxide (30%)Room Temperature17 hoursStandard condition for DNA with standard protecting groups (Bz-A, Bz-C, iBu-G).
Ammonium Hydroxide (30%)55 °C8 hoursFaster deprotection for standard DNA.
Ammonium Hydroxide/Methylamine (AMA)65 °C10 minutesUltra-fast deprotection. Requires Ac-dC to prevent cytosine modification.[17]
Potassium Carbonate (0.05M in Methanol)Room Temperature4 hours"UltraMILD" condition for sensitive modifications. Requires Pac-dA, iPr-Pac-dG, and Ac-dC.[13]
(Data compiled from sources)[14][18]
Experimental Protocols

Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis

This protocol is for the analysis of crude, deprotected oligonucleotides to assess purity and identify failure sequences.

Workflow for RP-HPLC Analysis:

G start Start: Crude Oligo Sample prepare Prepare Sample: - Resuspend in mobile phase A - Filter (0.22 µm) start->prepare hplc HPLC System Setup: - C18 column - Set gradient and flow rate - UV detector at 260 nm prepare->hplc inject Inject Sample hplc->inject run Run Gradient Elution inject->run analyze Analyze Chromatogram: - Identify full-length product peak - Quantify impurities (n-1, etc.) run->analyze end End: Purity Assessment analyze->end

Caption: Experimental workflow for RP-HPLC analysis of oligonucleotides.

Methodology:

  • Sample Preparation:

    • After deprotection and cleavage, evaporate the ammonia or other deprotection solution to dryness.

    • Resuspend the crude oligonucleotide pellet in a suitable buffer, typically the HPLC mobile phase A.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrumentation and Columns:

    • Use an HPLC system equipped with a UV detector.

    • A reverse-phase C18 column is commonly used for oligonucleotide analysis.

  • Mobile Phases:

    • Mobile Phase A: An aqueous buffer, often containing an ion-pairing agent like triethylammonium acetate (TEAA) or triethylamine (TEA) and hexafluoroisopropanol (HFIP).[19]

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • A typical gradient runs from a low percentage of acetonitrile to a higher percentage over 20-30 minutes. This allows for the separation of the hydrophilic failure sequences (eluting earlier) from the more hydrophobic full-length product.

  • Detection and Analysis:

    • Monitor the elution profile at 260 nm.

    • The main peak should correspond to the full-length oligonucleotide. Earlier eluting peaks are typically shorter failure sequences (n-1, n-2, etc.).

    • Integrate the peak areas to estimate the percentage of the full-length product.[7]

Protocol 2: Mass Spectrometry (MS) for Identity Confirmation

This protocol is for confirming the molecular weight of the synthesized oligonucleotide.

Methodology:

  • Sample Preparation:

    • The oligonucleotide sample must be desalted prior to MS analysis, as salts can suppress ionization. This can be done by ethanol precipitation or using a desalting column.

  • Instrumentation:

    • Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometers are commonly used.[9]

    • ESI-MS is often preferred for longer oligonucleotides as it produces multiply charged ions that fall within the mass range of most mass analyzers.[9]

  • Analysis:

    • The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions.

    • For ESI-MS, the resulting spectrum of multiply charged ions is deconvoluted to determine the molecular weight of the oligonucleotide.[20]

    • Compare the experimentally determined molecular weight to the theoretical molecular weight of the target sequence. This confirms the identity of the product and can also identify any modifications or impurities.

Protocol 3: Capillary Electrophoresis (CE) for High-Resolution Purity Assessment

CE offers high resolution for separating oligonucleotides, often with single-base resolution.

Methodology:

  • Instrumentation and Capillary:

    • A CE instrument with a UV detector is required.

    • A coated capillary is used to prevent the negatively charged oligonucleotides from adsorbing to the capillary wall.[21]

  • Sieving Matrix:

    • The capillary is filled with a polymer solution (sieving matrix) that allows for the separation of oligonucleotides based on size.[6]

  • Sample Injection and Separation:

    • The desalted oligonucleotide sample is injected into the capillary using an electric field.

    • A high voltage is applied across the capillary, causing the oligonucleotides to migrate through the sieving matrix. Shorter oligonucleotides will migrate faster than longer ones.

  • Detection and Analysis:

    • Detection is typically by UV absorbance at 260 nm.

    • The resulting electropherogram will show peaks corresponding to the full-length product and any shorter failure sequences. The high resolution of CE allows for accurate quantification of purity.[21]

IV. Signaling Pathways and Logical Relationships

Phosphoramidite Synthesis Cycle

The following diagram illustrates the four main steps in each cycle of solid-phase oligonucleotide synthesis.

G cluster_0 Phosphoramidite Synthesis Cycle detritylation 1. Detritylation (Removal of DMT group) coupling 2. Coupling (Addition of next phosphoramidite) detritylation->coupling capping 3. Capping (Blocking of unreacted 5'-OH groups) coupling->capping oxidation 4. Oxidation (Stabilization of phosphate linkage) capping->oxidation oxidation->detritylation

Caption: The four-step phosphoramidite synthesis cycle.

Decision Tree for Deprotection Strategy

Choosing the correct deprotection strategy is crucial, especially for modified oligonucleotides.

G start Start: Select Deprotection Strategy q1 Does the oligo contain base-sensitive modifications? start->q1 q2 Is rapid deprotection required? q1->q2 No ultramild UltraMILD Deprotection: K2CO3 in Methanol (Room temp for 4 hours) q1->ultramild Yes standard Standard Deprotection: Ammonium Hydroxide (e.g., 55°C for 8 hours) q2->standard No ama UltraFAST Deprotection (AMA): Ammonium Hydroxide/Methylamine (65°C for 10 min) q2->ama Yes

Caption: Decision tree for selecting a deprotection strategy.

References

Technical Support Center: Synthesis of Long Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Improving Yield and Purity of Long Oligonucleotide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor affecting the yield of full-length long oligonucleotides?

A1: The primary factor is the stepwise coupling efficiency. During solid-phase synthesis, nucleotides are added one by one in a cycle of deblocking, coupling, capping, and oxidation.[1] Even a small inefficiency in the coupling step is magnified with each subsequent cycle. For example, a 99% coupling efficiency, which seems high, will result in only ~36.8% full-length product for a 100-mer oligonucleotide. Therefore, maintaining the highest possible coupling efficiency at every step is critical for synthesizing long oligos.[2]

Q2: How does depurination affect the quality of long oligonucleotides and how can it be minimized?

A2: Depurination is a side reaction where the bond connecting a purine base (Adenine or Guanine) to the sugar backbone is broken, creating an abasic site.[2] This occurs during the acidic deblocking (detritylation) step.[2] While the chain continues to elongate, the abasic site is prone to cleavage during the final basic deprotection step, leading to truncated oligonucleotides and significantly reducing the yield of the full-length product. To minimize depurination, it is recommended to use a milder deblocking acid like Dichloroacetic acid (DCA) instead of Trichloroacetic acid (TCA) and to keep the deblocking time as short as possible while still ensuring complete detritylation.[2][3]

Q3: What are the most common impurities in crude long oligonucleotide preparations?

A3: The most common impurities are truncated sequences (n-1, n-2, etc.) which result from incomplete coupling and subsequent capping of the unreacted 5'-hydroxyl groups. Other impurities include sequences with internal deletions (if capping is inefficient), products of side reactions like depurination, and oligonucleotides with remaining protecting groups.[4]

Q4: When should I choose PAGE purification over HPLC purification for my long oligonucleotide?

A4: Polyacrylamide Gel Electrophoresis (PAGE) purification is recommended for oligonucleotides longer than 60 bases when the highest purity is required.[5][6] PAGE separates oligonucleotides based on their size with single-base resolution, effectively removing shorter failure sequences and resulting in purities often exceeding 95%.[6][7] However, the yield from PAGE purification can be lower compared to HPLC.[4] High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is suitable for purifying oligonucleotides up to about 50-80 bases and is often preferred for modified oligonucleotides or when a higher yield is a priority.[5][6]

Q5: Can I use my desalted long oligonucleotide directly in my application?

A5: For many applications involving long oligonucleotides, such as cloning, site-directed mutagenesis, or gene construction, using only desalted oligonucleotides is not recommended. Desalting only removes small molecule impurities from the synthesis and deprotection steps but does not remove failure sequences (truncated oligos).[7] The presence of these truncated sequences can interfere with downstream applications. Therefore, additional purification by PAGE or HPLC is strongly recommended for long oligonucleotides.[5]

Troubleshooting Guides

Issue 1: Low Yield of Full-Length Oligonucleotide
Possible Cause Troubleshooting Steps
Low Coupling Efficiency 1. Ensure Anhydrous Conditions: Moisture is a primary inhibitor of the coupling reaction. Use anhydrous acetonitrile (ACN) for all reagents and ensure phosphoramidites are dissolved under an inert atmosphere.[2][8] Consider using in-line drying filters for the gas supply to the synthesizer.[2] 2. Check Reagent Quality: Use fresh, high-quality phosphoramidites and activator. Degradation of these reagents will significantly lower coupling efficiency. 3. Optimize Coupling Time: For long oligonucleotides, steric hindrance can slow down the reaction. Increase the coupling time to ensure the reaction goes to completion.[9] 4. Increase Reagent Concentration: Using a higher concentration of phosphoramidites can help drive the coupling reaction forward, especially for long oligos.[8]
Depurination 1. Use Milder Deblocking Acid: Switch from Trichloroacetic acid (TCA) to Dichloroacetic acid (DCA) for the detritylation step.[2][3] 2. Minimize Deblocking Time: Reduce the acid exposure time to the minimum required for complete removal of the DMT group.[10] 3. Use Depurination-Resistant Monomers: For guanosine, using dmf-dG can help protect against depurination.[2]
Inefficient Capping 1. Increase Capping Time and Reagent Delivery: For long oligos, ensure sufficient time and volume of capping reagents are delivered to block all unreacted 5'-hydroxyl groups. 2. Consider a Double Capping Step: A second capping step after the oxidation step can improve overall capping efficiency.[8]
Issue 2: Poor Purity of the Final Product
Possible Cause Troubleshooting Steps
Presence of n-1 and other Truncated Sequences 1. Optimize Coupling and Capping: As with low yield, inefficient coupling and capping are the primary sources of truncated impurities. Refer to the troubleshooting steps for low coupling efficiency. 2. Choose the Appropriate Purification Method: For long oligos, standard desalting or cartridge purification is often insufficient. Use PAGE for the highest purity of oligonucleotides >60 bases.[5][6] For oligos up to 80 bases or those with modifications, HPLC is a good alternative.[5][6]
Presence of Sequences with Internal Deletions 1. Improve Capping Efficiency: Inefficient capping allows unreacted chains to participate in subsequent coupling cycles, leading to deletions. Increase capping time and consider using a more efficient capping catalyst like N-methylimidazole.[8]
Incomplete Deprotection 1. Optimize Deprotection Conditions: Ensure the correct deprotection reagents and conditions (time and temperature) are used for the specific protecting groups on your oligonucleotide. For sensitive modifications, milder deprotection conditions may be necessary. 2. Ensure Fresh Deprotection Reagents: Use fresh ammonium hydroxide or other deprotection solutions, as their effectiveness can decrease over time.

Data Presentation

Table 1: Impact of Coupling Efficiency on the Theoretical Yield of Full-Length Oligonucleotides
Oligonucleotide Length98.5% Coupling Efficiency99.0% Coupling Efficiency99.5% Coupling Efficiency
20-mer74.5%81.8%90.5%
50-mer47.6%60.5%77.9%
100-mer22.6%36.6%60.6%
150-mer10.7%22.1%47.1%
200-mer5.1%13.4%36.7%

Data is illustrative and calculated based on the formula: Yield = (Coupling Efficiency)^(Number of Couplings)

Table 2: Comparison of Purification Methods for Long Oligonucleotides
Purification MethodPrincipleRecommended LengthExpected PurityYield
Desalting Size exclusion chromatography to remove small molecules.< 35 basesLow (does not remove failure sequences)High
Reverse-Phase HPLC Separation based on hydrophobicity.Up to 80 bases>85%Moderate to High
Ion-Exchange HPLC Separation based on charge (number of phosphate groups).Up to 40 basesHighModerate
PAGE Separation based on size and conformation.> 60 bases>95%Low to Moderate

Purity and yield are general estimates and can vary based on the sequence, length, and modifications of the oligonucleotide.[4][5][6][7]

Experimental Protocols

Protocol 1: Extended Coupling for Long Oligonucleotide Synthesis

This protocol is a general guideline for modifying a standard phosphoramidite synthesis cycle to improve the coupling efficiency for long oligonucleotides.

  • Reagent Preparation:

    • Ensure all reagents (ACN, phosphoramidites, activator) are strictly anhydrous.[2][8]

    • Use fresh phosphoramidites and activator solutions for each synthesis run.

  • Synthesis Cycle Modification:

    • Deblocking: Use 3% Dichloroacetic Acid (DCA) in Toluene or Dichloromethane (DCM). Keep the deblocking time to the minimum required for complete detritylation (typically 60-120 seconds, but should be optimized for your synthesizer).[3][10]

    • Coupling:

      • Increase the standard coupling time. A typical starting point is to double the standard coupling time (e.g., from 30 seconds to 60 seconds). For very long oligos (>100 bases), a coupling time of up to 5-10 minutes may be beneficial.[9][11]

      • Consider increasing the concentration of the phosphoramidite solution.[8]

    • Capping: Use a standard capping solution (e.g., acetic anhydride and N-methylimidazole). Ensure sufficient delivery and time for complete capping. A "cap-ox-cap" cycle, where a second capping step is performed after oxidation, can improve results for long oligos.[8]

    • Oxidation: Use a standard oxidizing solution (e.g., iodine in THF/water/pyridine).

  • Post-Synthesis:

    • Proceed with standard cleavage and deprotection protocols, paying attention to any modifications that may require milder conditions.

    • Purify the crude oligonucleotide using PAGE or HPLC.

Protocol 2: PAGE Purification of Long Oligonucleotides

This protocol provides a general procedure for purifying long oligonucleotides using denaturing polyacrylamide gel electrophoresis.

  • Sample Preparation:

    • Desalt the crude oligonucleotide to remove small molecule impurities.

    • Resuspend the dried oligonucleotide in a loading buffer (e.g., 90% formamide, 1X TBE) to a concentration of 1-2 OD units per microliter.

    • Heat the sample at 60-70°C for 5 minutes to denature any secondary structures and then place on ice.

  • Gel Electrophoresis:

    • Prepare a denaturing polyacrylamide gel (containing 7-8 M urea) with a percentage appropriate for the size of your oligonucleotide (e.g., 6-12%).

    • Load the sample into the wells. It is advisable to leave empty lanes between samples to prevent cross-contamination.

    • Run the gel at a constant power until the tracking dye has migrated an appropriate distance down the gel (typically when the bromophenol blue is near the bottom).

  • Visualization and Excision:

    • Carefully separate the glass plates and place the gel on a fluorescent TLC plate wrapped in plastic wrap.

    • Visualize the oligonucleotide bands using a shortwave UV lamp (254 nm). The full-length product should be the most prominent, lowest-mobility band.

    • Using a clean scalpel, carefully excise the band corresponding to the full-length product.

  • Elution and Recovery:

    • Crush the excised gel slice and place it in a microcentrifuge tube.

    • Add an elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA) to cover the gel fragments.

    • Incubate at 37°C overnight with gentle agitation to allow the oligonucleotide to diffuse out of the gel matrix.

    • Separate the elution buffer from the gel fragments (e.g., by centrifugation through a filter tube).

    • Desalt the eluted oligonucleotide using a C18 cartridge or ethanol precipitation to remove salts and residual urea.

    • Quantify the purified oligonucleotide by UV-Vis spectrophotometry.

Visualizations

Oligonucleotide_Synthesis_Workflow cluster_synthesis_cycle Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing start Start: 3'-Nucleoside on Solid Support deblocking 1. Deblocking (Detritylation) Remove 5'-DMT start->deblocking coupling 2. Coupling Add next Phosphoramidite deblocking->coupling capping 3. Capping Block unreacted 5'-OH groups coupling->capping oxidation 4. Oxidation Stabilize Phosphate Linkage capping->oxidation cycle_end Repeat Cycle for next base oxidation->cycle_end cycle_end->deblocking Add next base cleavage Cleavage from Solid Support cycle_end->cleavage Final base added deprotection Deprotection Remove base & phosphate groups cleavage->deprotection purification Purification (PAGE or HPLC) deprotection->purification final_product Final Purified Oligonucleotide purification->final_product

Caption: Workflow of solid-phase oligonucleotide synthesis.

Troubleshooting_Low_Yield cluster_coupling Coupling Issues cluster_depurination Side Reactions cluster_capping Capping & Purification start Low Yield of Full-Length Oligo coupling_check Check Coupling Efficiency start->coupling_check depurination_check Check for Depurination start->depurination_check capping_check Review Capping & Purification start->capping_check anhydrous Ensure Anhydrous Conditions coupling_check->anhydrous Low reagents Use Fresh Reagents (Amidites, Activator) coupling_check->reagents Low time_conc Increase Coupling Time & Concentration coupling_check->time_conc Low acid Use Milder Acid (DCA vs. TCA) depurination_check->acid High deblock_time Minimize Deblocking Time depurination_check->deblock_time High capping_opt Increase Capping Time / Double Cap capping_check->capping_opt Inefficient purification_opt Optimize Purification (PAGE for >60mers) capping_check->purification_opt Suboptimal

Caption: Troubleshooting decision tree for low oligo yield.

References

Impact of reagent purity on phosphoramidite coupling fidelity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of reagent purity on the fidelity of phosphoramidite coupling in oligonucleotide synthesis. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Low coupling efficiency is a frequent issue in oligonucleotide synthesis, often directly linked to the purity of the reagents involved. This guide provides a structured approach to identifying and resolving common problems.

Issue: Consistently low coupling efficiency across all bases.

This often points to a systemic issue with common reagents or the synthesizer setup.

Possible Cause Recommended Action
Water contamination in acetonitrile (ACN) Use anhydrous ACN with a water content of ≤10-15 ppm. Purchase septum-sealed bottles and use a fresh bottle when installing new reagents.[1] Consider pre-treating ACN with molecular sieves.[2]
Degraded or impure activator Ensure the activator is fresh and of high purity. Impurities can reduce the efficiency of phosphoramidite activation.[]
Moisture in the gas line (Argon/Helium) Install or replace an in-line drying filter for the gas supplied to the synthesizer.[1]
Suboptimal reaction conditions Review and optimize coupling times and reagent concentrations.[][4] For difficult sequences, extending the coupling time may be beneficial.[]

Issue: Low coupling efficiency for a specific phosphoramidite.

This suggests a problem with an individual phosphoramidite stock.

Possible Cause Recommended Action
Phosphoramidite degradation Phosphoramidites are sensitive to oxidation and hydrolysis.[5][6] Use fresh phosphoramidites and dissolve them under an anhydrous atmosphere just before use.[1] Store powdered phosphoramidites at -20°C.[6][7]
Presence of P(V) impurities Oxidized phosphoramidites (P(V) species) are inactive in the coupling reaction. These can be detected by ³¹P NMR.[8] If the P(V) content is high, replace the phosphoramidite vial.
Incorrect phosphoramidite concentration Verify the concentration of the phosphoramidite solution. For long oligonucleotides, increasing the concentration can enhance coupling efficiency.[2]

Issue: Gradual decrease in coupling efficiency during a synthesis run.

This may indicate the progressive degradation of reagents or the accumulation of moisture.

Possible Cause Recommended Action
Moisture ingress into reagent bottles Ensure all reagent bottles are securely sealed with septa and that the synthesizer's solvent delivery system is free of leaks.
Reagent degradation on the synthesizer Some reagents have limited stability once loaded onto the synthesizer. Follow the manufacturer's recommendations for reagent replacement schedules.

Frequently Asked Questions (FAQs)

Q1: What are the most critical impurities affecting phosphoramidite coupling?

A1: The most critical impurities include:

  • Water: Reacts with the activated phosphoramidite intermediate, leading to its inactivation and preventing coupling.[][9] Even trace amounts can significantly lower coupling efficiency.[]

  • Oxidized Phosphoramidites (P(V) species): These are phosphoramidites where the phosphorus atom is in the pentavalent state. They are unable to participate in the coupling reaction, effectively reducing the concentration of active phosphoramidite.[8]

  • Hydrolyzed Phosphoramidites: These result from the reaction of phosphoramidites with water and are incapable of coupling.[]

  • Impurities in the Activator: Can inhibit the activation of the phosphoramidite, slowing down or preventing the coupling reaction.[]

Q2: What are the recommended purity levels for phosphoramidites?

A2: High-purity phosphoramidites are essential for successful oligonucleotide synthesis.[5][] The recommended purity levels are generally:

Parameter Recommended Specification
HPLC Purity ≥98.0% (Standard Grade), ≥99% (High-Purity Grade)[12][13]
³¹P NMR Purity ≥98.0% (Standard Grade), ≥99% (High-Purity Grade)[12][13]
Water Content ≤0.3%[12][13]
P(V) Impurities Typically less than 1%[8]

Q3: How can I assess the purity of my phosphoramidites?

A3: Several analytical techniques are used to determine phosphoramidite purity:

  • High-Performance Liquid Chromatography (HPLC): A primary method for assessing the overall purity of the phosphoramidite.[5][]

  • Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR): Specifically used to quantify the amount of the active P(III) species versus inactive P(V) species and other phosphorus-containing impurities.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used for identifying and characterizing impurities.[5][15]

  • Proton Nuclear Magnetic Resonance (¹H NMR): Confirms the structure of the phosphoramidite.[8][16]

Q4: What is the mechanism of phosphoramidite coupling and how do impurities interfere?

A4: The phosphoramidite coupling reaction is a multi-step process:

  • Activation: The phosphoramidite is activated by a weak acid, such as a tetrazole derivative, which protonates the nitrogen atom of the phosphoramidite.[][][17]

  • Coupling: The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.[][18]

  • Oxidation: The unstable phosphite triester is oxidized to a stable phosphate triester.[][19]

Impurities interfere in the following ways:

  • Water competes with the 5'-hydroxyl group, reacting with the activated phosphoramidite and rendering it inactive.[]

  • P(V) impurities do not undergo the initial activation step and are therefore non-reactive.

  • Activator impurities can prevent the formation of the reactive intermediate, thus halting the coupling process.[]

Experimental Protocols

Protocol 1: Preparation of Phosphoramidite Solution for Synthesis

Objective: To dissolve phosphoramidites under anhydrous conditions to minimize degradation.[1]

Materials:

  • Powdered phosphoramidite (stored at -20°C)

  • Septum-sealed bottle of anhydrous acetonitrile (ACN, ≤10-15 ppm water)[1]

  • Sterile, dry syringe and needle

  • Argon or helium gas line with an in-line drying filter

Procedure:

  • Allow the phosphoramidite vial to warm to room temperature before opening to prevent condensation.

  • Under a stream of dry argon or helium, carefully open the vial.

  • Using a dry syringe, add the appropriate volume of anhydrous ACN to the phosphoramidite vial to achieve the desired concentration (typically 0.1 M).

  • Gently swirl the vial to dissolve the phosphoramidite completely. Avoid vigorous shaking.

  • Immediately install the vial on the synthesizer.

Protocol 2: Assessment of Phosphoramidite Purity by ³¹P NMR

Objective: To quantify the relative amounts of active P(III) and inactive P(V) species.

Materials:

  • Phosphoramidite sample

  • Anhydrous deuterated acetonitrile (CD₃CN)

  • NMR tube with a cap

Procedure:

  • Prepare a sample solution by dissolving approximately 10-20 mg of the phosphoramidite in 0.5-0.7 mL of anhydrous CD₃CN in an NMR tube.

  • Cap the NMR tube and mix gently.

  • Acquire a ³¹P NMR spectrum according to the instrument's standard operating procedures.

  • Integrate the peaks in the P(III) region (around 150 ppm) and the P(V) region (-25 to 99 ppm).[8]

  • Calculate the purity as the percentage of the P(III) peak area relative to the total peak area of all phosphorus-containing species.

Visualizations

Phosphoramidite_Coupling_Workflow cluster_synthesis_cycle Oligonucleotide Synthesis Cycle cluster_troubleshooting Impact of Impurities Deblocking 1. Deblocking (Remove 5'-DMT group) Coupling 2. Coupling (Add next phosphoramidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Successful Coupling Oxidation 4. Oxidation (Stabilize phosphate linkage) Capping->Oxidation Oxidation->Deblocking Repeat Cycle Water Water Water->Coupling Inactivates Activated Amidite Oxidized_Amidite P(V) Species Oxidized_Amidite->Coupling Non-reactive Activator_Impurity Activator Impurity Activator_Impurity->Coupling Prevents Activation Troubleshooting_Logic Start Low Coupling Efficiency Observed Check_All_Bases Is the issue with all bases? Start->Check_All_Bases Check_Specific_Base Is the issue with a specific base? Check_All_Bases->Check_Specific_Base No Systemic_Issue Systemic Issue Likely Check_All_Bases->Systemic_Issue Yes Amidite_Issue Specific Amidite Issue Likely Check_Specific_Base->Amidite_Issue Yes Check_ACN Check ACN for water content Systemic_Issue->Check_ACN Check_Activator Check activator purity Systemic_Issue->Check_Activator Check_Gas Check gas line dryer Systemic_Issue->Check_Gas Check_Amidite_Purity Check amidite purity (NMR/HPLC) Amidite_Issue->Check_Amidite_Purity Replace_Amidite Use fresh amidite Check_Amidite_Purity->Replace_Amidite

References

Stability of DMT-dU-CE Phosphoramidite in solution over time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DMT-dU-CE Phosphoramidite. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of this crucial reagent in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary cause of degradation for phosphoramidites, including this compound, in a solvent like acetonitrile is hydrolysis due to reaction with residual water.[1][2] This reaction converts the desired phosphoramidite (a P(III) species) into the corresponding H-phosphonate (a P(V) species), which is inactive in the coupling step of oligonucleotide synthesis.[1][2]

Q2: How stable is this compound in acetonitrile over time?

A2: The stability of phosphoramidites in acetonitrile is highly dependent on the water content of the solvent and storage conditions.[3][4] While specific data for DMT-dU (deoxyuridine) is not extensively published, its stability is expected to be very similar to that of DMT-dT (thymidine) phosphoramidite due to their structural similarity. Studies on standard phosphoramidites show that T and dC amidites are the most stable.[1][5] After five weeks of storage in acetonitrile under an inert gas atmosphere, dT phosphoramidite showed only a 2% reduction in purity.[5]

Q3: What are the ideal storage conditions for this compound, both as a solid and in solution?

A3:

  • Solid: As a dry powder, the phosphoramidite should be stored in a tightly sealed container at low temperatures, typically -20°C, under an inert atmosphere (e.g., argon).[6]

  • Solution: When dissolved in anhydrous acetonitrile, the solution should be stored on the synthesizer under a dry inert gas atmosphere (e.g., helium or argon).[3] For longer-term storage, it is recommended to store the solution at -20°C. It is crucial to use high-quality anhydrous acetonitrile with a water content of less than 30 ppm, preferably below 10 ppm.[7]

Q4: How does the purity of the phosphoramidite affect oligonucleotide synthesis?

A4: The purity of the phosphoramidite is critical for achieving high coupling efficiency and ensuring the integrity of the final oligonucleotide product.[8] Impurities, such as the hydrolyzed H-phosphonate, will not couple to the growing oligonucleotide chain, leading to truncated sequences (n-1 deletions).[9][10] The accumulation of these failure sequences reduces the yield of the desired full-length product and complicates downstream purification.[9]

Troubleshooting Guide

Issue: Low Coupling Efficiency

Low coupling efficiency is one of the most common issues in oligonucleotide synthesis and is often linked to the quality of the phosphoramidite solution.[3][9]

Potential Cause Recommended Action
Degraded Phosphoramidite The phosphoramidite may have hydrolyzed due to moisture. Prepare a fresh solution using high-quality anhydrous acetonitrile and a new vial of solid phosphoramidite.[3]
Moisture in Reagents/Lines Water contamination is a primary cause of phosphoramidite degradation and low coupling efficiency.[3] Ensure all reagents, especially the acetonitrile used for the phosphoramidite and for washing, are anhydrous (<30 ppm H₂O).[7] Purge synthesizer lines thoroughly. Consider installing an in-line drying filter for the inert gas supply.[3]
Suboptimal Activator The activator may be old, degraded, or at an incorrect concentration. Prepare a fresh activator solution according to the manufacturer's recommendations.[9]
Incorrect Amidite Concentration Ensure the phosphoramidite is dissolved at the recommended concentration (typically 0.05 M to 0.1 M).[7]
Instrument Fluidics Issue Check the synthesizer for leaks, blocked lines, or incorrect reagent delivery volumes that could prevent sufficient phosphoramidite from reaching the synthesis column.[9]

Stability Data

The stability of deoxyuridine phosphoramidite is comparable to that of thymidine phosphoramidite. The following table, based on data for standard deoxyribonucleoside phosphoramidites, illustrates the relative stability in acetonitrile over a five-week period under an inert atmosphere.

PhosphoramiditePurity Reduction after 5 Weeks in Acetonitrile
DMT-dG-CE Phosphoramidite39%
DMT-dA-CE Phosphoramidite6%
DMT-dC-CE Phosphoramidite2%
DMT-dT-CE Phosphoramidite (Proxy for dU) 2%
Data sourced from Krotz et al., 2004.[5]

Experimental Protocols

Protocol 1: Quality Control of this compound Solution using ³¹P NMR

This protocol allows for the direct assessment of the phosphoramidite's purity by identifying the active P(III) species and its degradation products.

  • Sample Preparation:

    • In a clean, dry NMR tube under an inert atmosphere (e.g., in a glove box), carefully add ~0.5 mL of the this compound solution in acetonitrile.

    • Add a sealed capillary containing a reference standard (e.g., phosphoric acid in D₂O) for chemical shift referencing if required.

  • NMR Acquisition:

    • Record a proton-decoupled ³¹P NMR spectrum.[11]

    • Typical acquisition parameters include a 30-degree pulse and a relaxation delay of 5-10 seconds to ensure quantitative results.

  • Data Analysis:

    • The active this compound will appear as a signal or a pair of diastereomeric signals in the characteristic P(III) region, around 140-155 ppm .[12]

    • The primary degradation product, the H-phosphonate, will appear as a P(V) signal in the region of -10 to 50 ppm .[12]

    • Calculate the purity by integrating the respective signal areas:

      • % Purity = [Area(P(III) signal) / (Area(P(III) signal) + Area(P(V) signals))] * 100

Visual Guides

Degradation Pathway of Phosphoramidites

The primary degradation pathway involves the reaction with water, leading to an inactive H-phosphonate species.

G Phosphoramidite Hydrolysis Pathway Amidite Active Phosphoramidite (P(III)) HPhos Inactive H-Phosphonate (P(V)) Amidite->HPhos Hydrolysis H2O Water (Contaminant) H2O->HPhos

Caption: The hydrolysis pathway of a phosphoramidite to its inactive H-phosphonate form.

Troubleshooting Workflow for Low Coupling Efficiency

This workflow provides a logical sequence of steps to diagnose issues with coupling efficiency.

G Troubleshooting Low Coupling Efficiency Start Low Coupling Efficiency Detected CheckAmidite Is the Phosphoramidite Solution Fresh? Start->CheckAmidite CheckActivator Is the Activator Solution Fresh? CheckAmidite->CheckActivator Yes ReplaceAmidite Prepare Fresh Amidite Solution CheckAmidite->ReplaceAmidite No CheckSolvent Is the Acetonitrile Anhydrous (<30 ppm H2O)? CheckActivator->CheckSolvent Yes ReplaceActivator Prepare Fresh Activator Solution CheckActivator->ReplaceActivator No CheckInstrument Check Instrument Fluidics & Calibration CheckSolvent->CheckInstrument Yes ReplaceSolvent Replace with Anhydrous Acetonitrile CheckSolvent->ReplaceSolvent No ProblemSolved Problem Resolved CheckInstrument->ProblemSolved ReplaceAmidite->ProblemSolved ReplaceActivator->ProblemSolved ReplaceSolvent->ProblemSolved

Caption: A step-by-step guide for troubleshooting low coupling efficiency during synthesis.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of DMT-dU-CE Phosphoramidite: HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic oligonucleotides is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for the purity assessment of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-dU-CE Phosphoramidite), a crucial building block in DNA synthesis.

The quality of phosphoramidites directly impacts the yield and purity of the final oligonucleotide product. Even trace impurities can lead to the propagation of errors during synthesis.[1] Therefore, robust analytical methods for purity determination are essential. This guide will delve into the prevalent HPLC-based methods, compare them with alternative techniques, and provide detailed experimental protocols to aid in the selection of the most appropriate analytical strategy.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-phase HPLC (RP-HPLC) is the most widely adopted method for assessing the purity of phosphoramidites due to its high resolution, sensitivity, and reproducibility.[2] A key characteristic of phosphoramidite analysis by HPLC is the appearance of two major peaks corresponding to the two diastereomers at the chiral phosphorus center.[2][3][4] The purity is typically calculated as the sum of the areas of these two peaks relative to the total peak area in the chromatogram.[2]

Typical HPLC Purity Specifications

Manufacturers of this compound and other phosphoramidites generally specify a purity of ≥98.0% or ≥99.0% as determined by HPLC.[5][6][7]

Common Impurities

Impurities in phosphoramidite preparations can be broadly classified as non-critical or critical.[8]

  • Non-critical impurities are those that do not react during oligonucleotide synthesis.[8]

  • Critical impurities , on the other hand, are reactive and can be incorporated into the growing oligonucleotide chain, potentially leading to undesired side products that can be difficult to remove.[8] An example of a critical impurity is the "reverse amidite" (3'-DMT-5'-phosphoramidite), which can cause errors in the synthesis sequence.[9] Another common impurity is the oxidized phosphoramidite (P(V)), which is inactive in the coupling reaction.[1]

Comparative HPLC Methodologies

Various HPLC methods have been developed for phosphoramidite analysis. The table below summarizes typical experimental conditions found in the literature.

ParameterMethod A: Rapid AnalysisMethod B: High-Resolution Analysis
Column Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm[9]C18 column, 250 x 4.6 mm, 5 µm particle size[2]
Mobile Phase A 500 mM Ammonium Acetate (pH 5.5) in Water[9]0.1M Triethylammonium Acetate (TEAA) in Water (pH 7.0)[2]
Mobile Phase B Acetonitrile[9]Acetonitrile[2]
Gradient Ternary gradient for optimized run time[9]Gradient elution[2]
Flow Rate Not specified1 mL/min[2]
Temperature Ambient[2]Ambient[2]
Detection UV-Vis Detector (VWD)[9]UV Detector
Sample Conc. 1 mg/mL in Acetonitrile[9]~1.0 mg/mL in Acetonitrile[2]

Alternative and Orthogonal Analytical Techniques

While HPLC is the primary method for purity assessment, other techniques provide complementary and confirmatory data.

  • ³¹P Nuclear Magnetic Resonance (³¹P NMR): This technique is highly specific for phosphorus-containing compounds and can be used to determine the ratio of the desired P(III) phosphoramidite to P(V) oxidation products and other phosphorus-containing impurities.[2] The purity results obtained by ³¹P NMR often correlate well with those from RP-HPLC.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of impurities by providing accurate mass information.[1][9] This is particularly useful for characterizing unknown peaks in the chromatogram and for confirming the identity of the main product.

The following table compares the key features of these analytical methods:

FeatureHPLC-UV³¹P NMRLC-MS
Primary Use Purity quantification, impurity profilingQuantification of P(III) vs. P(V), structural informationImpurity identification, mass confirmation
Resolution HighLowHigh (LC component)
Sensitivity HighModerateVery High
Quantitative YesYesSemi-quantitative (can be made quantitative)
Information Retention time, UV absorbanceChemical shift (phosphorus environment)Retention time, mass-to-charge ratio

Experimental Protocols

Representative RP-HPLC Method for Purity Assessment

This protocol is a generalized procedure based on commonly cited methods.[2]

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Triethylamine (TEA)

  • Acetic Acid (glacial)

  • Water (HPLC grade)

  • C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)

2. Mobile Phase Preparation (0.1 M TEAA, pH 7.0):

  • Add 13.9 mL of triethylamine to 950 mL of HPLC grade water.

  • Adjust the pH to 7.0 with glacial acetic acid.

  • Bring the final volume to 1 L with HPLC grade water.

  • Filter through a 0.45 µm membrane filter.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of acetonitrile to obtain a concentration of ~1.0 mg/mL.

4. HPLC Conditions:

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1 M TEAA, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: Ambient

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50-100% B

    • 25-30 min: 100% B

    • 30.1-35 min: 50% B (re-equilibration)

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by summing the peak areas of the two main diastereomer peaks and dividing by the total area of all peaks, expressed as a percentage.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for HPLC analysis and the logical relationship between the different analytical methods.

HPLC_Workflow start Start sample_prep Sample Preparation (1 mg/mL in Acetonitrile) start->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection UV Detection separation->detection data_analysis Data Analysis (Peak Integration and Purity Calculation) detection->data_analysis end End data_analysis->end

Caption: Experimental workflow for HPLC purity analysis of this compound.

Analytical_Methods_Comparison main_goal Purity Assessment of This compound hplc HPLC-UV (Primary Method) main_goal->hplc nmr 31P NMR (Orthogonal Method) main_goal->nmr ms LC-MS (Confirmatory Method) main_goal->ms hplc_provides Provides: - Purity (% Area) - Impurity Profile hplc->hplc_provides nmr_provides Provides: - P(III) vs P(V) ratio - Structural Confirmation nmr->nmr_provides ms_provides Provides: - Impurity Identification (Mass) - Identity Confirmation ms->ms_provides

Caption: Relationship between primary and alternative methods for phosphoramidite analysis.

Conclusion

The purity assessment of this compound is critical for the successful synthesis of high-quality oligonucleotides. While RP-HPLC remains the industry standard for determining purity and impurity profiles, a comprehensive quality control strategy should incorporate orthogonal methods like ³¹P NMR for quantifying phosphorus-related impurities and LC-MS for definitive impurity identification. By employing a combination of these powerful analytical techniques, researchers and manufacturers can ensure the integrity of their starting materials and the success of their oligonucleotide synthesis endeavors.

References

Mass Spectrometry Analysis of Oligonucleotides Synthesized with DMT-dU-CE Phosphoramidite: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of modified oligonucleotides is a cornerstone of modern therapeutics and diagnostics. The purity and integrity of the synthetic building blocks, particularly phosphoramidites, are critical for the successful production of high-quality oligonucleotides. This guide provides a comparative analysis of the mass spectrometry-based quality control of oligonucleotides synthesized using 5'-O-Dimethoxytrityl-2'-deoxyuridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-dU-CE Phosphoramidite). We will explore common impurities, analytical methodologies, and provide supporting experimental data to aid researchers in making informed decisions for their oligonucleotide synthesis and analysis workflows.

Introduction to Oligonucleotide Analysis by Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for the characterization of synthetic oligonucleotides.[1] It allows for the precise determination of molecular weight, confirmation of sequence, and identification of impurities that may arise during synthesis.[2] The two most common ionization techniques for oligonucleotide analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is often coupled with liquid chromatography (LC) to provide separation of the oligonucleotide from failure sequences and other impurities prior to mass analysis, a technique known as LC-MS.[3]

The quality of the final oligonucleotide product is directly dependent on the purity of the phosphoramidite building blocks used in the synthesis.[4] Impurities in phosphoramidites can lead to the incorporation of incorrect bases, the formation of truncations (n-1, n-2 shortmers), or other undesired modifications in the final oligonucleotide.[4] Therefore, rigorous analysis of the phosphoramidite raw materials and the resulting oligonucleotides is essential.

Experimental Protocols

This section details the methodologies for the synthesis of an oligonucleotide using this compound and its subsequent analysis by LC-MS/MS.

Oligonucleotide Synthesis
  • Solid-Phase Synthesis: The oligonucleotide is synthesized on a solid support (e.g., controlled pore glass, CPG) using an automated DNA/RNA synthesizer. The synthesis cycle consists of four main steps:

    • Detritylation: Removal of the 5'-DMT protecting group with an acid (e.g., trichloroacetic acid).

    • Coupling: Addition of the next phosphoramidite monomer (e.g., this compound) to the growing oligonucleotide chain.

    • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of n-1 shortmers.

    • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups (e.g., cyanoethyl from the phosphate backbone and base-protecting groups) are removed using a concentrated ammonium hydroxide solution.

  • Purification: The crude oligonucleotide is purified using methods such as reversed-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

LC-MS/MS Analysis of the Purified Oligonucleotide
  • Sample Preparation: The purified oligonucleotide is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile, compatible with the LC-MS system. For quantitative analysis, a stable isotope-labeled internal standard (SIL-IS) can be added.[5]

  • Liquid Chromatography: The oligonucleotide sample is injected onto an LC system equipped with a column suitable for oligonucleotide separation (e.g., a C18 column). A gradient elution is typically used with a mobile phase containing an ion-pairing agent (e.g., triethylamine and hexafluoroisopropanol) to improve retention and separation.[3]

  • Mass Spectrometry: The eluent from the LC is directed to the ESI source of a mass spectrometer. The instrument is typically operated in negative ion mode, as the phosphate backbone of the oligonucleotide is readily deprotonated. For fragmentation analysis (MS/MS), the precursor ion of the full-length oligonucleotide is selected and fragmented in the collision cell to generate sequence-specific fragment ions.[6]

Data Presentation: Impurity Profiling of Phosphoramidites

The purity of the this compound is critical for the synthesis of high-quality oligonucleotides. Mass spectrometry is a powerful tool for identifying and quantifying impurities in phosphoramidite raw materials. The following table summarizes common impurities found in phosphoramidite building blocks and their potential impact on oligonucleotide synthesis. While this data is not exclusively for this compound, it is representative of the types of impurities that can be encountered with this class of compounds.[7][8]

Impurity ClassExample ImpurityPotential Impact on Oligonucleotide SynthesisDetection Method
P(V) Species Oxidized phosphoramiditeFails to couple, leading to n-1 sequences.LC-MS, 31P NMR
Hydrolysis Products 5'-DMT-nucleoside-3'-H-phosphonateCan be incorporated, but may lead to side reactions.LC-MS
Protecting Group Adducts Acrylonitrile adductsCan be incorporated, leading to a modified oligonucleotide.LC-MS/MS
Incorrect Protecting Groups Different base protecting groupMay require different deprotection conditions, leading to incomplete deprotection.LC-MS/MS
Isomeric Impurities 3'-DMT-5'-phosphoramidite ("reverse amidite")Incorporation leads to chain termination.[9]LC-MS
Unprotected Nucleosides 2'-deoxyuridineWill not couple.LC-MS

Visualization of the Analytical Workflow

The following diagram illustrates the comprehensive workflow for the quality control of oligonucleotides, from the analysis of the phosphoramidite raw material to the final characterization of the synthesized product.

Oligonucleotide_QC_Workflow cluster_raw_material Phosphoramidite Raw Material Analysis cluster_synthesis Oligonucleotide Synthesis cluster_final_product Final Oligonucleotide QC RawMaterial This compound LC_MS_Raw LC-MS/MS Analysis (Impurity Profiling) RawMaterial->LC_MS_Raw NMR_Raw 31P NMR Analysis (Purity Assessment) RawMaterial->NMR_Raw Synthesis Automated Solid-Phase Synthesis LC_MS_Raw->Synthesis NMR_Raw->Synthesis Qualified Material Cleavage Cleavage and Deprotection Synthesis->Cleavage Purification RP-HPLC or PAGE Purification Cleavage->Purification FinalOligo Purified Oligonucleotide Purification->FinalOligo LC_MS_Final LC-MS/MS Analysis (Identity, Purity, Sequence) FinalOligo->LC_MS_Final CE_Final Capillary Electrophoresis (Purity) FinalOligo->CE_Final

Oligonucleotide Synthesis and QC Workflow.

Comparison with Alternatives

While this compound is a standard building block for introducing deoxyuridine into an oligonucleotide, several alternatives exist for incorporating modified pyrimidines. These include phosphoramidites with different protecting groups on the base or sugar, or entirely different base analogs. The choice of phosphoramidite will depend on the desired modification and its compatibility with the synthesis and deprotection conditions.

The mass spectrometric analysis of oligonucleotides containing these alternative modifications would follow a similar workflow to that described for DMT-dU. However, the expected mass of the oligonucleotide will be different, and the fragmentation pattern in MS/MS experiments may vary depending on the nature of the modification. A thorough characterization of any new modified phosphoramidite is crucial to understand its potential impurities and their impact on oligonucleotide synthesis.

The key advantage of using a well-characterized and high-purity phosphoramidite like DMT-dU-CE is the reduction of synthesis-related impurities, leading to a higher yield of the desired full-length oligonucleotide and simplifying the downstream purification and analysis. The use of lower-quality phosphoramidites can result in a complex mixture of products that is challenging to purify and characterize, potentially compromising the results of downstream applications.

Conclusion

Mass spectrometry is an essential analytical technique in the field of oligonucleotide synthesis and development. The quality of the phosphoramidite building blocks, such as this compound, is paramount to achieving high-purity synthetic oligonucleotides. This guide has provided an overview of the mass spectrometry-based analysis of oligonucleotides, detailed experimental protocols, and highlighted the importance of impurity profiling of phosphoramidite raw materials. By implementing rigorous analytical quality control throughout the synthesis process, researchers can ensure the integrity and quality of their oligonucleotides for research, diagnostic, and therapeutic applications.

References

A Comparative Guide to Characterizing Impurities in Phosphoramidite Raw Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quality of phosphoramidite raw materials is a critical determinant of the success of oligonucleotide synthesis, directly impacting the purity, yield, and efficacy of the final therapeutic products. The presence of even trace-level impurities can lead to the incorporation of undesirable modifications into the oligonucleotide chain, resulting in truncated sequences, incorrect base insertions, and other detrimental side products.[1][2] This guide provides a comparative overview of analytical methodologies for characterizing these impurities, supported by experimental data and detailed protocols, to aid researchers in establishing robust quality control strategies.

Classification and Impact of Phosphoramidite Impurities

Impurities in phosphoramidites are broadly categorized based on their reactivity during oligonucleotide synthesis and their potential to be incorporated into the final product. Understanding these classifications is crucial for risk assessment and the development of appropriate control measures.

Table 1: Classification of Phosphoramidite Impurities [3][4]

ClassificationDescriptionImpact on Oligonucleotide Synthesis
Non-reactive & Non-critical Impurities that do not participate in the coupling reaction. Examples include hydrolyzed nucleoside H-phosphonates and compounds lacking a phosphorus group.[3]Generally do not get incorporated into the oligonucleotide chain and are washed away during synthesis. May impact reaction stoichiometry but are considered low risk.
Reactive but Non-critical Impurities that can react during synthesis but the resulting modified oligonucleotides are easily separated from the full-length product during purification. Examples include phosphoramidites with modified 5'-OH protecting groups.[3]Can lower the yield of the desired product but are typically removed by standard purification techniques.
Reactive & Critical Impurities that are incorporated into the oligonucleotide and are difficult or impossible to separate from the desired product.[3] These are of the highest concern.Can lead to final drug substance impurities with altered biological activity, toxicity, or immunogenicity.[5] Examples include P(V) species, unprotected nucleobases, and structural isomers like alpha-anomers.[1][3]

The repetitive nature of oligonucleotide synthesis can amplify the impact of even minor critical impurities. For instance, a critical impurity at a 0.2% level in a phosphoramidite used eight times in the synthesis of a 20-mer can result in a final impurity level of 1.6% in the oligonucleotide product.[3]

Comparative Analysis of Analytical Techniques

A multi-faceted analytical approach is essential for the comprehensive characterization of phosphoramidite impurities. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with high-resolution mass spectrometry (HRAMS), is a powerful tool for separating, detecting, and identifying impurities.[6][7] It offers high sensitivity, allowing for the detection of impurities at levels below 0.1%.[7]

Table 2: Comparison of LC-MS Methods for Impurity Profiling

ParameterReversed-Phase LC (RP-LC)Normal-Phase LC (NP-LC)
Stationary Phase C18 or other hydrophobic phases.[6][8]Bare hybrid silica (YMC-Triart SIL).[8]
Mobile Phase Typically aqueous buffers with organic modifiers like acetonitrile.[6]Non-polar solvents with polar additives like triethylamine.[8]
Separation Principle Separates based on hydrophobicity.[8]Separates based on polar interactions.[8]
Strengths Excellent for resolving a wide range of impurities, including those with minor structural modifications. Widely applicable and robust.[1][9]Provides orthogonal selectivity to RP-LC, which can be beneficial for separating co-eluting impurities.[8]
Considerations Phosphoramidites can be unstable in aqueous mobile phases, leading to on-column degradation (e.g., oxidation).[9][10]Requires careful control of mobile phase composition to achieve reproducible results.

Experimental Protocol: RP-LC/UV/HRMS for Phosphoramidite Impurity Profiling [6][7]

  • Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).[6][7]

  • Column: A C18 column (e.g., Thermo Scientific™ Accucore™ C18, 2.1x100 mm, 2.6 µm).[6]

  • Mobile Phase A: 10 mM ammonium acetate in water.[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: A suitable gradient from low to high organic phase to elute impurities with varying polarities.

  • Detection: UV detection for quantification and HRAMS for identification and structural elucidation.[7]

  • Sample Preparation: Samples are dissolved in anhydrous acetonitrile at a concentration of approximately 1.0 mg/mL.[6]

Data Presentation: Example Impurity Profile of a 2'-Fluoro-Modified Phosphoramidite

The following table summarizes hypothetical data from the analysis of a 5'-DMT-2'-F-A(bz)-CEP phosphoramidite from different vendors, demonstrating the variability in impurity profiles.

Table 3: Comparative Impurity Levels in 5'-DMT-2'-F-A(bz)-CEP from Different Vendors [11]

ImpurityVendor A (%)Vendor B (%)Vendor C (%)Vendor D (%)
Total Impurities 0.450.620.550.48
Critical Impurities 0.030.050.070.04
Specific Critical Impurity 10.010.020.030.01
Specific Critical Impurity 20.020.030.040.03
Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a highly specific and powerful technique for identifying and quantifying phosphorus-containing impurities in phosphoramidites.[1][12] It provides a distinct signal for the desired P(III) species and can readily detect P(V) oxidation products and other phosphorus-containing impurities.[1]

Table 4: Comparison of NMR Techniques for Phosphoramidite Analysis

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Provides structural information about the entire molecule, including the base, sugar, and protecting groups.[12]Useful for confirming the overall structure of the phosphoramidite.Spectra can be complex and overlapping, making it difficult to identify minor impurities.[12]
³¹P NMR Specifically targets the phosphorus center, providing clear signals for the phosphoramidite diastereomers and phosphorus-containing impurities.[12]Excellent for quantifying P(III) purity and detecting P(V) impurities. The spectra are generally simple and easy to interpret.[12]Does not provide information about non-phosphorus-containing impurities.

Experimental Protocol: ³¹P NMR for Purity Assessment [1]

  • Instrumentation: A high-field NMR spectrometer.

  • Sample Preparation: The phosphoramidite sample is dissolved in a suitable deuterated solvent (e.g., CD₃CN).

  • Acquisition: A proton-decoupled ³¹P NMR spectrum is acquired. The two diastereomers of the phosphoramidite typically appear as two distinct singlets in the region of 140-155 ppm.[12]

  • Data Analysis: The purity is determined by integrating the signals corresponding to the P(III) species and any P(V) or other phosphorus-containing impurities.

Visualizing the Workflow and Key Relationships

Workflow for Comprehensive Impurity Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of phosphoramidite raw materials, integrating both LC-MS and NMR techniques.

cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Orthogonal Analysis cluster_3 Data Analysis & Reporting prep Dissolve Phosphoramidite in Anhydrous Acetonitrile lcms LC/UV/HRMS Analysis prep->lcms Inject nmr 31P NMR Analysis prep->nmr Analyze data_analysis Impurity Identification, Quantification, and Classification lcms->data_analysis Mass & UV Data nmr->data_analysis Purity Data report Generate Certificate of Analysis data_analysis->report

Caption: Workflow for Phosphoramidite Impurity Analysis.

Logical Relationship of Impurity Classes and their Impact

This diagram illustrates the classification of impurities and their potential impact on the final oligonucleotide product.

cluster_0 Phosphoramidite Raw Material cluster_1 Impurity Classes cluster_2 Oligonucleotide Synthesis cluster_3 Final Product Quality raw_material Phosphoramidite non_reactive Non-Reactive Non-Critical reactive_non_critical Reactive Non-Critical reactive_critical Reactive Critical synthesis Solid-Phase Synthesis non_reactive->synthesis Washed Away reactive_non_critical->synthesis Reacts reactive_critical->synthesis Incorporated pure_oligo High Purity Oligonucleotide synthesis->pure_oligo Successful Purification impure_oligo Impure Oligonucleotide synthesis->impure_oligo Purification Fails

Caption: Impact of Impurity Classes on Oligonucleotide Synthesis.

Conclusion

The stringent control of phosphoramidite raw material quality is paramount for the successful development and manufacturing of oligonucleotide therapeutics. A comprehensive analytical strategy, employing orthogonal techniques such as LC/UV/HRMS and ³¹P NMR, is essential for the reliable identification and quantification of critical impurities. By implementing the methodologies and understanding the comparative data presented in this guide, researchers and drug development professionals can ensure the selection of high-quality raw materials, leading to safer and more effective oligonucleotide products.

References

A Comparative Analysis of DMT-dU-CE Phosphoramidite and Other Thymidine Phosphoramidites in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate phosphoramidites is a critical determinant of success in oligonucleotide synthesis. This guide provides a detailed comparison of DMT-dU-CE Phosphoramidite with other commonly used thymidine phosphoramidites, supported by established performance data and experimental protocols.

Deoxyuridine (dU) containing oligonucleotides are valuable tools in various molecular biology applications, including PCR-based mutagenesis, studies of DNA repair mechanisms, and as components of therapeutic antisense oligonucleotides. The synthesis of these modified oligonucleotides relies on the efficient incorporation of a dU monomer, typically this compound. This guide will compare its performance characteristics with standard and modified thymidine phosphoramidites.

Performance Comparison

While direct, side-by-side comparative studies are not extensively published, performance characteristics can be inferred from the well-established body of knowledge on phosphoramidite chemistry. The primary difference between deoxyuridine and thymidine is the absence of a methyl group at the 5-position of the uracil base. This subtle structural difference is not expected to significantly impact the efficiency of the phosphoramidite reactions during oligonucleotide synthesis.

ParameterThis compoundStandard DMT-dT-CE PhosphoramiditeModified Thymidine Phosphoramidites (e.g., 2'-Se-Thymidine)
Coupling Efficiency Expected to be >99% under optimized conditions, similar to standard phosphoramidites.[1][2]Consistently >99% with standard activators and protocols.[2][3]Can be very high, with reports of >99% for specialized analogs like 2'-Se-thymidine phosphoramidite.[4]
Solution Stability Expected to be high, comparable to DMT-dT-CE phosphoramidite, which is among the most stable of the standard phosphoramidites.[5]High stability in anhydrous acetonitrile, superior to purine phosphoramidites.[5]Stability is dependent on the specific modification.
Final Oligonucleotide Purity High purity oligonucleotides are expected with standard synthesis and purification protocols.Routinely yields high-purity oligonucleotides.Purity is dependent on the specific modification and may require specialized deprotection or purification steps.
Applications Site-directed mutagenesis, DNA repair studies, antisense oligonucleotides.General oligonucleotide synthesis for a wide range of applications.Specific applications depending on the modification (e.g., X-ray crystallography for selenium derivatives).[4]

Experimental Protocols

To provide a definitive comparison between this compound and other thymidine phosphoramidites, a series of controlled experiments are necessary. Below are detailed methodologies for evaluating key performance metrics.

I. Determination of Coupling Efficiency

The coupling efficiency is a measure of the percentage of available 5'-hydroxyl groups that have successfully reacted with the incoming phosphoramidite in a single coupling step.

Protocol:

  • Oligonucleotide Synthesis: Synthesize a series of short, identical oligonucleotides (e.g., a 10-mer) using a standard phosphoramidite cycle on an automated DNA synthesizer. For the comparative study, dedicate separate synthesis columns for this compound, DMT-dT-CE Phosphoramidite, and any other thymidine analog being tested.

  • Trityl Cation Monitoring: The coupling efficiency is most commonly monitored in real-time by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the detritylation step.[3] The brightly colored cation has a strong absorbance around 495 nm.

  • Data Analysis: The synthesizer's software typically calculates the stepwise coupling efficiency by comparing the absorbance of the trityl cation released in a given cycle to the previous one. A consistently high and stable trityl release indicates high coupling efficiency.

  • HPLC Analysis of Crude Product: After synthesis, the crude oligonucleotide product is cleaved from the solid support and deprotected. The sample is then analyzed by reversed-phase or anion-exchange high-performance liquid chromatography (HPLC).[6][7][8]

  • Purity Assessment: The percentage of the full-length product (n) versus truncated sequences (n-1, n-2, etc.) in the HPLC chromatogram provides a quantitative measure of the average coupling efficiency over the entire synthesis.

II. Stability of Phosphoramidites in Solution

The stability of phosphoramidites in the synthesis solvent (typically anhydrous acetonitrile) is crucial for consistent high coupling efficiencies, especially during longer synthesis runs.

Protocol:

  • Sample Preparation: Prepare solutions of this compound and the other thymidine phosphoramidites to be tested in anhydrous acetonitrile at the standard concentration used for synthesis (e.g., 0.1 M).

  • Incubation: Store the solutions under an inert atmosphere (e.g., argon) at room temperature, simulating the conditions on a DNA synthesizer.

  • Time-Course Analysis: At regular time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), take an aliquot of each solution.

  • ³¹P NMR Spectroscopy: Analyze the aliquots using ³¹P NMR spectroscopy. The appearance of signals corresponding to hydrolysis products (H-phosphonates) or other degradation products will indicate the instability of the phosphoramidite.

  • HPLC-MS Analysis: Alternatively, analyze the aliquots by HPLC-MS to identify and quantify any degradation products.[5]

III. Analysis of Final Oligonucleotide Purity

The ultimate measure of a phosphoramidite's performance is the purity of the final oligonucleotide product.

Protocol:

  • Synthesis and Deprotection: Synthesize a target oligonucleotide (e.g., a 20-mer) containing multiple insertions of the phosphoramidite being tested. Following synthesis, cleave the oligonucleotide from the support and perform a complete deprotection of the nucleobases and phosphate backbone.

  • Purification: Purify the crude oligonucleotide using standard methods such as cartridge purification or HPLC.[9]

  • Analytical HPLC: Analyze the purified oligonucleotide by high-resolution anion-exchange or reversed-phase HPLC.[6][7][8] The chromatogram should show a single major peak corresponding to the full-length product.

  • Mass Spectrometry: Confirm the identity of the purified oligonucleotide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure it has the correct molecular weight.

Visualizing the Synthesis Process

To better understand the context of these comparisons, the following diagrams illustrate the standard phosphoramidite-based oligonucleotide synthesis cycle and a logical workflow for the comparative analysis.

OligonucleotideSynthesisCycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Chain Elongation) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping Add Next Base Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Block Unreacted Sites Oxidation->Detritylation Ready for Next Cycle ComparativeAnalysisWorkflow cluster_synthesis Oligonucleotide Synthesis cluster_analysis Performance Analysis cluster_results Results dU DMT-dU-CE CouplingEff Coupling Efficiency (Trityl Monitoring, HPLC) dU->CouplingEff Stability Solution Stability (31P NMR, HPLC-MS) dU->Stability Purity Final Purity (HPLC, Mass Spec) dU->Purity dT DMT-dT-CE dT->CouplingEff dT->Stability dT->Purity modT Modified T modT->CouplingEff modT->Stability modT->Purity Comparison Comparative Data Table CouplingEff->Comparison Stability->Comparison Purity->Comparison

References

A Comparative Guide to Phosphoramidite Coupling Activators: Performance Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficiency of phosphoramidite coupling is a critical determinant of yield and purity in oligonucleotide synthesis. The choice of activator plays a pivotal role in this process, influencing reaction kinetics, coupling efficiency, and the potential for side reactions. This guide provides an objective comparison of the performance of commonly used activators for phosphoramidite coupling, supported by experimental data and detailed protocols to aid researchers in selecting the optimal activator for their specific needs.

Key Performance Metrics of Common Activators

The selection of an appropriate activator is often a balance between reactivity, stability, and the specific requirements of the oligonucleotide being synthesized (e.g., DNA, RNA, modified oligonucleotides). The following table summarizes key quantitative and qualitative performance data for several widely used activators.

ActivatorChemical NamepKaSolubility in AcetonitrileTypical ConcentrationKey Performance Characteristics
1H-Tetrazole 1H-Tetrazole4.89~0.5 M0.45 MThe historical standard; reliable for routine DNA synthesis but can have limited solubility and may not be optimal for sterically hindered phosphoramidites like those used in RNA synthesis.[1][2]
ETT 5-Ethylthio-1H-tetrazole4.28~0.75 M0.25 M - 0.5 MMore acidic and soluble than 1H-Tetrazole, making it a popular choice for both DNA and RNA synthesis.[1][2][3][4] It is considered a more potent activator than 1H-Tetrazole.[5]
BTT 5-Benzylthio-1H-tetrazole4.1~0.33 M - 0.44 M0.25 M - 0.3 MA highly acidic activator, often favored for RNA synthesis due to its ability to promote efficient coupling of sterically hindered RNA phosphoramidites.[1][3][5] Its higher acidity, however, can increase the risk of premature detritylation of the monomer, potentially leading to n+1 impurities, especially in the synthesis of long oligonucleotides.[1][6]
DCI 4,5-Dicyanoimidazole5.2~1.2 M0.25 M - 1.0 MLess acidic but more nucleophilic than tetrazole-based activators, which can reduce coupling times.[7][8] Its high solubility allows for the use of higher concentrations, which can be advantageous for large-scale synthesis and for driving difficult couplings to completion.[1][7] DCI is often recommended for the synthesis of long oligonucleotides to minimize acid-catalyzed side reactions.[6]

Comparative Coupling Efficiency and Reaction Times

The ultimate measure of an activator's performance is its ability to drive the coupling reaction to completion in a short amount of time, thereby maximizing the yield of the desired full-length oligonucleotide.

ActivatorRelative Coupling TimeReported Coupling Efficiency/YieldNotes
1H-Tetrazole StandardBaselineCan be less efficient for sterically demanding couplings.
ETT Faster than 1H-TetrazoleGenerally >99% for standard DNA synthesisOften used to reduce coupling times compared to 1H-Tetrazole.
BTT Faster than ETTHigh, especially for RNA synthesisReduced coupling times are a key advantage for RNA synthesis.[1]
DCI Can be faster than 1H-TetrazoleA 34-mer oligoribonucleotide was synthesized in 54% yield with 1M DCI, while no full-length product was detected with 0.45M tetrazole.[7]The higher nucleophilicity of DCI contributes to its rapid coupling kinetics.[7][9]

Experimental Protocols

To facilitate the independent evaluation of activator performance, detailed methodologies for key experiments are provided below.

Protocol 1: Comparative Evaluation of Activator Performance in Oligonucleotide Synthesis via HPLC Analysis

This protocol outlines a method for synthesizing a standard oligonucleotide using different activators and subsequently analyzing the purity and yield of the crude product by High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

  • DNA phosphoramidites (A, C, G, T)

  • Activator solutions (e.g., 0.25 M ETT, 0.25 M BTT, 0.25 M DCI in anhydrous acetonitrile)

  • Standard oligonucleotide synthesis reagents: Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane), Capping solutions (A and B), Oxidizing solution (e.g., iodine/water/pyridine)

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

  • HPLC system with a reverse-phase column suitable for oligonucleotide analysis

  • Mobile phases for HPLC (e.g., triethylammonium acetate buffer and acetonitrile)

2. Oligonucleotide Synthesis:

  • Program the DNA synthesizer to synthesize a test sequence (e.g., a mixed-base 20-mer).

  • For each activator to be tested, dedicate a separate synthesis column.

  • Run the standard synthesis cycle for each column, ensuring that the only variable is the activator solution used. The synthesis cycle consists of:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group.

    • Coupling: Addition of the phosphoramidite monomer activated by the respective activator solution.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups.

    • Oxidation: Conversion of the phosphite triester linkage to a stable phosphate triester.

  • After the final coupling step, ensure the synthesis is completed with the final DMT group either on (for DMT-on purification) or off.

3. Cleavage and Deprotection:

  • Transfer the solid support from each synthesis column to a separate vial.

  • Add the cleavage and deprotection solution (e.g., ammonium hydroxide) and incubate at the recommended temperature and time (e.g., 55°C for 8-12 hours) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases.

  • After incubation, cool the vials and transfer the supernatant containing the crude oligonucleotide to new tubes.

  • Evaporate the solvent to dryness.

4. Sample Preparation and HPLC Analysis:

  • Resuspend the dried crude oligonucleotide in an appropriate buffer (e.g., sterile water or HPLC mobile phase A).

  • Analyze the samples by reverse-phase HPLC. The separation is based on the hydrophobicity of the oligonucleotides.

  • The chromatogram will show a major peak for the full-length product and smaller peaks for shorter, failure sequences.

  • Calculate the coupling efficiency by integrating the peak areas. The percentage of the full-length product relative to the total area of all oligonucleotide peaks provides a measure of the synthesis efficiency.

Protocol 2: Real-time Monitoring of Coupling Kinetics using ³¹P NMR Spectroscopy

This protocol allows for the direct observation of the conversion of the phosphoramidite starting material to the coupled product, providing kinetic data for different activators.

1. Materials and Reagents:

  • NMR spectrometer equipped with a phosphorus probe

  • NMR tubes

  • Anhydrous deuterated acetonitrile (CD₃CN)

  • Phosphoramidite monomer

  • A 5'-hydroxyl-unprotected nucleoside or a short oligonucleotide

  • Activator solutions in anhydrous CD₃CN

2. NMR Sample Preparation:

  • In an NMR tube under an inert atmosphere (e.g., argon), dissolve the phosphoramidite monomer and the 5'-hydroxyl-containing component in anhydrous CD₃CN.

  • Acquire a baseline ³¹P NMR spectrum of the starting materials. The phosphoramidite will have a characteristic chemical shift.

3. Kinetic Measurement:

  • Inject the activator solution into the NMR tube.

  • Immediately begin acquiring a series of ³¹P NMR spectra at regular time intervals.

  • The progress of the reaction can be monitored by the disappearance of the phosphoramidite peak and the appearance of a new peak corresponding to the formed phosphite triester.

4. Data Analysis:

  • Integrate the peaks of the starting phosphoramidite and the product phosphite triester in each spectrum.

  • Plot the concentration of the product as a function of time to determine the reaction rate for each activator.

  • Comparing the reaction rates will provide a quantitative measure of the activation efficiency of each tested activator.

Visualizing the Process: Workflows and Pathways

To better understand the experimental process and the underlying chemical transformations, the following diagrams are provided.

Phosphoramidite_Coupling_Pathway Phosphoramidite Phosphoramidite Monomer Activated_Intermediate Activated Intermediate Phosphoramidite->Activated_Intermediate Activation Activator Activator (e.g., ETT, DCI, BTT) Activator->Activated_Intermediate Coupled_Product Coupled Product (Phosphite Triester) Activated_Intermediate->Coupled_Product Coupling Growing_Oligo Growing Oligonucleotide (with free 5'-OH) Growing_Oligo->Coupled_Product Stable_Linkage Stable Phosphate Triester Linkage Coupled_Product->Stable_Linkage Stabilization Oxidation Oxidation (Iodine) Oxidation->Stable_Linkage

Caption: The phosphoramidite coupling reaction pathway.

Experimental_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_analysis Performance Analysis Setup 1. Synthesizer Setup (Separate column per activator) Synthesis_Cycle 2. Automated Synthesis Cycle (Deblock, Couple, Cap, Oxidize) Setup->Synthesis_Cycle Cleavage 3. Cleavage & Deprotection Synthesis_Cycle->Cleavage HPLC 4. HPLC Analysis of Crude Product Cleavage->HPLC NMR 4a. (Optional) ³¹P NMR Kinetic Study Cleavage->NMR Data_Comparison 5. Data Comparison (Purity, Yield, Reaction Rate) HPLC->Data_Comparison NMR->Data_Comparison

Caption: Experimental workflow for comparing activator performance.

Conclusion

The choice of activator for phosphoramidite coupling has a significant impact on the efficiency and quality of oligonucleotide synthesis. For routine DNA synthesis, ETT offers a good balance of reactivity and solubility. For more demanding applications, such as RNA synthesis or the synthesis of long oligonucleotides, the specific properties of activators like BTT and DCI become crucial. BTT's high acidity is beneficial for coupling bulky RNA monomers, while DCI's high nucleophilicity and lower acidity are advantageous for minimizing side reactions during the synthesis of long DNA strands. By understanding the performance characteristics of each activator and employing rigorous analytical methods for comparison, researchers can optimize their oligonucleotide synthesis protocols to achieve high yields of pure product.

References

A Comparative Guide to Quantifying Peptide Synthesis Coupling Efficiency: Trityl Cation Monitoring vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of solid-phase peptide synthesis (SPPS), ensuring the completeness of each amino acid coupling step is paramount to achieving a high yield of the desired pure peptide. Incomplete couplings lead to the accumulation of deletion sequences, which are often difficult to separate from the target peptide, complicating downstream applications. To address this, several methods have been developed for the quantitative and qualitative monitoring of coupling efficiency. This guide provides an objective comparison of the widely used trityl cation monitoring method with other common techniques, supported by experimental data and detailed protocols.

At a Glance: Comparison of Coupling Efficiency Monitoring Methods

MethodPrincipleAnalysis TimeThroughputKey AdvantagesLimitations
Trityl Cation Monitoring Spectrophotometric quantification of the trityl cation released upon deprotection of the α-amino group.FastHighNon-destructive to the peptide-resin; excellent for optimizing reaction conditions in real-time.Primarily applicable to synthesis using trityl-based protecting groups; requires a UV-Vis spectrophotometer.
Quantitative Ninhydrin (Kaiser) Test Spectrophotometric quantification of "Ruhemann's purple" formed from the reaction of ninhydrin with primary amines.[1]ModerateModerateHigh sensitivity for primary amines; widely established and validated.Destructive to a small sample of peptide-resin; does not detect secondary amines like proline; can give false positives with Fmoc chemistry due to heat lability.[2][3]
Bromophenol Blue Test Colorimetric assay based on the acid-base reaction between the basic free amino group and an indicator dye.FastHighSimple, rapid, and applicable to both primary and secondary amines.Generally qualitative or semi-quantitative; can be influenced by the basicity of the resin and local environment.
Chloranil Test Colorimetric test that produces a blue color with unprotected primary and secondary amines, including proline.[3]FastHighEffective for monitoring coupling to secondary amines where the Kaiser test fails.Primarily qualitative; potential for false results with certain amino acid residues.
Isatin Test Colorimetric test that specifically produces a blue color with unprotected N-terminal proline residues.[3]FastHighComplements the Kaiser test by providing a specific check for proline coupling.Limited to proline; primarily qualitative.

In-Depth Analysis of Monitoring Techniques

Trityl Cation Monitoring: A Real-Time, Non-Destructive Approach

Trityl cation monitoring is a powerful technique for the quantitative assessment of coupling efficiency, particularly in syntheses employing trityl-based protecting groups for the α-amino group of the incoming amino acid. The principle is elegantly simple: the trityl group is colorless when attached to the amino acid, but upon cleavage with a mild acid, it forms a stable, bright orange-colored trityl cation.[4] The intensity of this color, which is directly proportional to the number of trityl groups cleaved, can be accurately measured by UV-Vis spectrophotometry.

This method offers the significant advantage of being non-destructive to the bulk of the peptide-resin. By analyzing the acidic cleavage solution, the progress of the coupling reaction can be monitored in real-time without sacrificing precious peptide material. This makes it an ideal tool for optimizing coupling times and reagent concentrations. Research has shown this method to be very fast, sensitive, and capable of determining when a peptide bond formation is 99.9% complete.[4]

Quantitative Ninhydrin (Kaiser) Test: The Established Standard

The ninhydrin test, often referred to as the Kaiser test, is a widely adopted method for detecting the presence of free primary amino groups on the peptide-resin.[1] In its quantitative format, a small, weighed sample of the resin is treated with a ninhydrin solution and heated. The resulting "Ruhemann's purple" chromophore is then extracted and its absorbance measured spectrophotometrically.[2] A standard curve can be generated to correlate absorbance with the concentration of free amines, allowing for a precise calculation of unreacted sites.

While highly sensitive for primary amines, the quantitative ninhydrin test has notable limitations. It is a destructive method, requiring the removal of a resin sample at each monitoring step. Crucially, it does not react with secondary amines, making it unsuitable for monitoring the coupling of proline residues.[3] Furthermore, the heating step required for color development can cause some cleavage of the Fmoc protecting group, potentially leading to false-positive results.[2]

Alternative Colorimetric Tests: Rapid, Qualitative Checks

A suite of other colorimetric tests provides rapid, often qualitative, feedback on the status of the coupling reaction.

  • Bromophenol Blue Test: This method relies on the color change of the indicator bromophenol blue in the presence of a basic free amino group. It is a simple and fast procedure that can detect both primary and secondary amines. However, its quantitative accuracy is limited.

  • Chloranil Test: This test is particularly useful as a complement to the Kaiser test, as it produces a distinct color with N-terminal proline and other secondary amines.[3] This allows for a more comprehensive assessment of coupling completeness across all amino acid types.

  • Isatin Test: For a specific confirmation of proline coupling, the isatin test is the method of choice. It yields a characteristic blue color in the presence of unprotected proline residues, offering a targeted and reliable qualitative check.[3]

Experimental Protocols

Quantitative Trityl Cation Monitoring
  • Sample Collection: After the coupling reaction and subsequent washing steps, collect the entire volume of the acidic solution used for the deprotection of the trityl group.

  • Dilution: Dilute an aliquot of the collected solution with a suitable solvent (e.g., dichloromethane) to bring the absorbance within the linear range of the spectrophotometer.

  • Spectrophotometric Measurement: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance for the trityl cation (typically around 408 nm for the dimethoxytrityl cation).

  • Calculation: The amount of trityl cation, and thus the extent of the previous coupling, can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of the trityl cation, b is the path length of the cuvette, and c is the concentration. By comparing the amount of trityl cation released after the first coupling to that released after subsequent couplings, the efficiency of each step can be determined.

Quantitative Ninhydrin (Kaiser) Test

Reagent Preparation:

  • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

  • Solution B: 80 g of phenol in 20 mL of ethanol.

  • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried peptide-resin into a small test tube.

  • Reaction: Add 2-3 drops of each of Solution A, B, and C to the test tube.

  • Heating: Heat the test tube at 100°C for 5-10 minutes. A deep blue color indicates the presence of free primary amines.

  • Extraction: After cooling, add 1 mL of 60% ethanol in water to the test tube and vortex thoroughly to extract the chromophore.

  • Centrifugation: Centrifuge the sample to pellet the resin beads.

  • Spectrophotometric Measurement: Carefully transfer the supernatant to a cuvette and measure the absorbance at 570 nm.

  • Quantification: Determine the concentration of free amines by comparing the absorbance to a standard curve prepared using a known concentration of a primary amine (e.g., glycine).

Visualizing the Workflows

Trityl_Cation_Monitoring_Workflow start Start: Post-Coupling & Wash deprotection Trityl Group Deprotection (Mild Acid Treatment) start->deprotection collection Collect Acidic Cleavage Solution deprotection->collection measurement Spectrophotometric Measurement (e.g., 408 nm) collection->measurement analysis Quantitative Analysis (Beer-Lambert Law) measurement->analysis end End: Coupling Efficiency Determined analysis->end

Caption: Workflow for Quantitative Trityl Cation Monitoring.

Quantitative_Ninhydrin_Test_Workflow start Start: Post-Coupling & Wash sampling Take Aliquot of Peptide-Resin start->sampling reaction React with Ninhydrin Reagents & Heat sampling->reaction extraction Extract Chromophore (e.g., 60% Ethanol) reaction->extraction measurement Spectrophotometric Measurement (570 nm) extraction->measurement analysis Quantitative Analysis (Standard Curve) measurement->analysis end End: Coupling Efficiency Determined analysis->end

Caption: Workflow for the Quantitative Ninhydrin (Kaiser) Test.

Conclusion

The choice of monitoring method for coupling efficiency in SPPS depends on the specific requirements of the synthesis. Trityl cation monitoring stands out as a rapid, non-destructive, and highly quantitative method, particularly well-suited for syntheses utilizing trityl-based protecting groups and for real-time optimization studies. The quantitative ninhydrin test, while destructive, remains a sensitive and reliable standard for the quantification of primary amines. Qualitative tests such as the chloranil and isatin tests serve as invaluable, rapid checks, especially for monitoring coupling to secondary amines like proline. For researchers aiming for the highest purity and yield in their synthetic peptides, a combination of these methods—for instance, real-time trityl cation monitoring supplemented with qualitative tests for proline—can provide a comprehensive and robust quality control strategy.

References

A Comparative Guide to the Validation of Deoxyuridine Incorporation in Synthetic DNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with synthetic DNA, the accurate validation of deoxyuridine (dU) incorporation is a critical quality control step. The presence and quantity of dU can have significant biological implications and can affect the performance of DNA-based therapeutics and diagnostics. This guide provides an objective comparison of the leading methodologies for dU validation, supported by experimental data and detailed protocols.

Comparison of Key Performance Metrics

The choice of a suitable method for dU validation often depends on the specific requirements of the application, such as sensitivity, throughput, and cost. The following table summarizes the key performance metrics of the most common techniques.

MethodPrincipleSensitivity / Limit of Detection (LOD)ThroughputCost per SampleKey AdvantagesKey Disadvantages
LC-MS/MS Chromatographic separation and mass spectrometric detection of dU nucleoside after enzymatic digestion of DNA.High (low pg to fg range)Low to MediumHighGold standard for quantification, high specificity and accuracy.Requires expensive equipment and specialized expertise.
UDG-Based Fluorescent Assay Enzymatic excision of dU by Uracil-DNA Glycosylase (UDG), followed by fluorescent detection of the resulting abasic site.Moderate (low nM to pM range)[1][2][3][4]HighLow to MediumSimple, rapid, and suitable for high-throughput screening.[5]Indirect detection, potential for non-specific signals.
Droplet Digital PCR (ddPCR) Absolute quantification of dU-containing DNA molecules by partitioning the sample into thousands of droplets and performing PCR.Very high (can detect rare events, <0.1% frequency)[6][7][8][9][10]MediumMediumAbsolute quantification without a standard curve, high precision.[11][12][13]Requires specialized equipment, sensitive to inhibitors.

Experimental Protocols

Detailed methodologies for the three key techniques are provided below.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers the highest accuracy and sensitivity for the absolute quantification of dU in synthetic DNA.

Experimental Workflow Diagram:

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis DNA Synthetic DNA Sample Digestion Enzymatic Digestion (e.g., Nuclease P1, Alkaline Phosphatase) DNA->Digestion Purification Solid-Phase Extraction (SPE) or Filtration Digestion->Purification LC Liquid Chromatography (LC) Separation of Nucleosides Purification->LC MS Tandem Mass Spectrometry (MS/MS) Detection and Quantification of dU LC->MS Data Quantification against a Standard Curve MS->Data

Caption: Workflow for dU quantification by LC-MS/MS.

Protocol:

  • DNA Digestion:

    • To 10-50 µg of synthetic DNA, add a buffer containing 20 mM Tris-HCl (pH 7.5) and 10 mM MgCl₂.

    • Add 10 units of Nuclease P1 and incubate at 37°C for 2 hours.

    • Add 10 units of alkaline phosphatase and incubate at 37°C for an additional 2 hours. This ensures complete digestion to individual nucleosides.

  • Sample Purification:

    • Purify the digested sample using a C18 solid-phase extraction (SPE) cartridge to remove enzymes and other interfering substances.

    • Elute the nucleosides with methanol.

    • Dry the eluate under a vacuum and reconstitute in an appropriate volume of mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the purified sample into a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

    • Separate the nucleosides on a C18 column using a gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Monitor the transition of the parent ion (m/z for deoxyuridine) to a specific daughter ion in multiple reaction monitoring (MRM) mode for quantification.

  • Quantification:

    • Prepare a standard curve using known concentrations of deoxyuridine.

    • Quantify the amount of dU in the sample by comparing its peak area to the standard curve.

UDG-Based Fluorescent Assay

This method is a rapid and cost-effective way to screen for the presence of dU in a large number of samples.

Experimental Workflow Diagram:

UDG_Fluorescent_Workflow cluster_reaction Enzymatic Reaction cluster_detection Fluorescent Detection cluster_analysis Data Analysis DNA dU-containing DNA UDG Uracil-DNA Glycosylase (UDG) DNA->UDG AP_Site DNA with Abasic (AP) Site UDG->AP_Site Probe Aldehyde-Reactive Probe (e.g., containing an aminooxy or hydrazide group) AP_Site->Probe Fluorescence Fluorescent Signal Probe->Fluorescence Quantification Quantification against a dU-containing standard Fluorescence->Quantification

Caption: Workflow of a UDG-based fluorescent assay.

Protocol:

  • Reaction Setup:

    • In a microplate well, combine the synthetic DNA sample (e.g., 100 ng) with a reaction buffer containing 20 mM Tris-HCl (pH 8.0), 1 mM DTT, and 1 mM EDTA.

    • Add 1 unit of Uracil-DNA Glycosylase (UDG) to each well.

    • Incubate at 37°C for 30 minutes to allow for the excision of uracil bases.

  • Fluorescent Labeling:

    • Add an aldehyde-reactive fluorescent probe (e.g., a probe with an aminooxy or hydrazide functional group that reacts with the open-ring form of the abasic site) to each well.

    • Incubate at 37°C for 1 hour in the dark to allow for the covalent labeling of the abasic sites.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe.

  • Data Analysis:

    • Generate a standard curve using a series of known concentrations of a dU-containing oligonucleotide.

    • Determine the concentration of dU in the samples by interpolating their fluorescence readings on the standard curve.

Droplet Digital PCR (ddPCR)

ddPCR provides a highly precise and absolute quantification of dU-containing DNA, making it ideal for detecting low-frequency incorporation.

Experimental Workflow Diagram:

ddPCR_Workflow cluster_prep Reaction Preparation cluster_partition Droplet Generation cluster_pcr PCR Amplification cluster_read Droplet Reading & Analysis DNA Synthetic DNA Sample Mix ddPCR Master Mix (Primers, Probes, Polymerase) DNA->Mix Droplets Partitioning into ~20,000 Droplets Mix->Droplets PCR Thermal Cycling Droplets->PCR Reading Fluorescence Detection in Each Droplet PCR->Reading Analysis Poisson Statistics for Absolute Quantification Reading->Analysis

Caption: Workflow for dU quantification using ddPCR.

Protocol:

  • Assay Design:

    • Design two sets of primers and probes:

      • A "Total DNA" assay that amplifies a region of the synthetic DNA regardless of dU presence. This probe should be labeled with a fluorophore such as HEX.

      • A "dU-containing DNA" assay where one of the primers contains a dU base. This primer will only be extended by a dU-tolerant polymerase. This probe should be labeled with a different fluorophore, such as FAM.

  • ddPCR Reaction Setup:

    • Prepare a 20 µL ddPCR reaction mix containing:

      • 10 µL of 2x ddPCR Supermix for Probes (No dUTP).

      • 1 µL of each 20x primer/probe mix (Total and dU-specific).

      • Template DNA (e.g., 1-100 ng).

      • Nuclease-free water to a final volume of 20 µL.

  • Droplet Generation:

    • Load the 20 µL ddPCR reaction mix into a droplet generator cartridge.

    • Add 70 µL of droplet generation oil.

    • Generate droplets according to the manufacturer's protocol.

  • PCR Amplification:

    • Transfer the droplets to a 96-well PCR plate.

    • Seal the plate and perform thermal cycling with the following general conditions:

      • Enzyme activation: 95°C for 10 minutes.

      • 40 cycles of:

        • Denaturation: 94°C for 30 seconds.

        • Annealing/Extension: 55-65°C for 60 seconds (optimize temperature as needed).

      • Enzyme deactivation: 98°C for 10 minutes.

  • Droplet Reading and Data Analysis:

    • Read the droplets on a ddPCR reader.

    • The software will count the number of positive droplets for each fluorophore (FAM and HEX).

    • The concentration of total DNA and dU-containing DNA is calculated based on Poisson statistics, allowing for the determination of the percentage of dU incorporation.[11][12]

References

Comparative study of different solid supports for oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Solid Supports for Oligonucleotide Synthesis

For researchers, scientists, and professionals in drug development, the choice of solid support is a critical factor in the efficiency, purity, and scalability of oligonucleotide synthesis. This guide provides an objective comparison of the most commonly used solid supports, featuring supporting experimental data and detailed methodologies to inform your selection process.

Overview of Common Solid Supports

Solid-phase synthesis is the cornerstone of modern oligonucleotide production, enabling the automated and efficient construction of DNA and RNA strands.[1] The solid support, an insoluble matrix to which the initial nucleoside is attached, plays a pivotal role in the overall success of the synthesis.[2] The most prevalent materials for this purpose are Controlled Pore Glass (CPG), Polystyrene (PS), and innovative Hybrid supports that combine the properties of both.[2][3]

Controlled Pore Glass (CPG) is a rigid, non-swelling support with a uniform porous structure that facilitates rapid mass transfer of reagents.[4] Its mechanical stability makes it a reliable choice for various synthesis scales.[5] However, the loading capacity of CPG is limited by its surface area, which is inversely related to pore size.[4]

Polystyrene (PS) supports offer the advantage of higher nucleoside loading capacities compared to CPG, which can be beneficial for large-scale synthesis of shorter oligonucleotides.[5][] However, PS is a swellable polymer, and this can lead to challenges with reagent diffusion and increased backpressure in larger synthesis columns, particularly for longer oligonucleotides.[3][4]

Hybrid Supports (e.g., HybridCPG™) have been developed to harness the strengths of both CPG and polystyrene.[3] These supports typically consist of CPG particles coated with a thin layer of crosslinked polystyrene.[4] This design aims to provide the high loading capacity characteristic of polystyrene while maintaining the dimensional stability and favorable flow characteristics of CPG.[3][4]

Performance Comparison of Solid Supports

The performance of a solid support is evaluated based on several key parameters, including loading capacity, synthesis efficiency (coupling efficiency), and the purity of the final oligonucleotide product.

Loading Capacity

Loading capacity refers to the amount of the first nucleoside attached per gram of the solid support, typically measured in micromoles per gram (µmol/g).[5] Higher loading capacity can lead to a greater yield of oligonucleotide per synthesis run, which is a significant factor in large-scale production.[3]

Solid SupportTypical Loading Capacity (µmol/g)Key Characteristics
Controlled Pore Glass (CPG) 20 - 30 (conventional)Mechanically robust and non-swelling.[2][5] Loading is dependent on pore size, with larger pores having lower surface area and thus lower loading capacity.[4]
Polystyrene (PS) Up to 350High loading capacity, beneficial for large quantities of short oligonucleotides.[2][5][] Swelling in organic solvents can be a limitation.[4]
HybridCPG™ 75 - 141+Combines the high loading of PS with the rigidity of CPG.[4] Exhibits minimal swelling.[4]
Synthesis Efficiency and Purity

Synthesis efficiency is typically assessed by the average yield per coupling cycle, which should ideally be above 98-99%.[7] The purity of the crude oligonucleotide product is a direct reflection of the support's performance and the efficiency of the synthesis chemistry. Polystyrene supports have been reported to offer superior coupling efficiency, potentially due to a more anhydrous environment.[8]

A comparative study on universal supports, which are designed to work for both DNA and RNA synthesis, demonstrated that a universal support tested on both CPG and polystyrene cores could successfully produce short and long DNA oligomers as well as biologically active siRNA.[9][10] The purity of RNA synthesized on various universal supports ranged from 62% to 82% as determined by ion-exchange HPLC.[9]

Experimental Protocols

Determination of Nucleoside Loading on Solid Supports

The loading of the initial nucleoside on the solid support can be quantified using trityl analysis.[5]

Protocol:

  • A precisely weighed sample of the dried solid support (e.g., 1-5 mg) is placed in a reaction vessel.

  • A solution of a strong acid (e.g., perchloric acid in methanol or a 1:1 mixture of concentrated hydrochloric acid and ethanol) is added to cleave the dimethoxytrityl (DMT) group from the 5'-hydroxyl of the nucleoside.[5]

  • The cleavage results in the formation of a bright orange DMT cation.

  • The absorbance of the resulting solution is measured spectrophotometrically at 495 nm.[1]

  • The loading capacity (in µmol/g) is calculated based on the absorbance value, the extinction coefficient of the DMT cation, the volume of the acid solution, and the initial mass of the solid support.

Oligonucleotide Synthesis Workflow

The solid-phase synthesis of oligonucleotides follows a cyclical process, with each cycle adding one nucleotide to the growing chain.[11] The phosphoramidite method is the most widely used chemistry.[1][11]

The four main steps in each cycle are:

  • Detritylation: Removal of the 5'-DMT protecting group from the support-bound nucleoside using a mild acid.[7]

  • Coupling: Activation of the incoming phosphoramidite monomer and its reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.[11]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (n-1 sequences).[11]

  • Oxidation (or Thiolation): Conversion of the unstable phosphite triester linkage to a more stable phosphate triester (for standard DNA/RNA) or a phosphorothioate linkage.[11]

Oligonucleotide_Synthesis_Cycle cluster_workflow Solid-Phase Oligonucleotide Synthesis Cycle start Start with Support-Bound Nucleoside detritylation 1. Detritylation (DMT Removal) start->detritylation coupling 2. Coupling (Add Phosphoramidite) detritylation->coupling capping 3. Capping (Block Unreacted Sites) coupling->capping oxidation 4. Oxidation/Thiolation (Stabilize Linkage) capping->oxidation elongated_chain Elongated Oligonucleotide Chain oxidation->elongated_chain Repeat for next cycle elongated_chain->detritylation cleavage Final Cleavage & Deprotection elongated_chain->cleavage After final cycle final_product Purified Oligonucleotide cleavage->final_product Support_Selection_Logic cluster_logic Solid Support Selection Criteria goal Desired Oligonucleotide length Oligonucleotide Length goal->length scale Synthesis Scale goal->scale cost Cost-Effectiveness goal->cost cpg CPG length->cpg Longer Oligos (>40 bases) ps Polystyrene length->ps Shorter Oligos hybrid Hybrid Support length->hybrid Versatile scale->cpg Research Scale scale->ps Large Scale scale->hybrid Scalable cost->ps Higher Yield/Volume cost->hybrid Improved Yield & Purity final_choice Optimal Support Choice cpg->final_choice ps->final_choice hybrid->final_choice

References

Benchmarking DMT-dU-CE Phosphoramidite: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the quality of phosphoramidites is a critical determinant of yield and purity of the final product. This guide provides a comparative overview of DMT-dU-CE Phosphoramidite from various suppliers, supported by experimental data and detailed protocols for performance evaluation. While direct head-to-head public data is scarce, this guide consolidates typical performance specifications and provides a framework for in-house benchmarking.

Key Performance Indicators

The performance of this compound is primarily assessed based on three key metrics:

  • Purity: High purity is essential to avoid the incorporation of impurities into the growing oligonucleotide chain, which can lead to truncated or modified sequences that are difficult to separate from the desired product. Purity is typically determined by High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.

  • Coupling Efficiency: This metric indicates the percentage of available 5'-hydroxyl groups that successfully react with the phosphoramidite during each synthesis cycle. Consistently high coupling efficiencies (ideally >99%) are crucial for the synthesis of long oligonucleotides with high fidelity.

  • Stability: Phosphoramidites are sensitive to moisture and oxidation. Good stability under storage and during synthesis ensures consistent performance and minimizes the formation of degradation products that can compromise the synthesis.

Comparative Performance Data

The following table summarizes typical performance data for this compound from three representative suppliers. This data is based on commonly observed specifications in Certificates of Analysis and should be considered as a general guide. For precise data, always refer to the supplier's specific documentation for a given lot.

Parameter Supplier A Supplier B Supplier C
Purity (HPLC) ≥ 99.0%≥ 98.5%≥ 99.5%
Purity (³¹P NMR) ≥ 99.0%≥ 98.0%≥ 99.5%
Coupling Efficiency > 99.0%> 98.5%> 99.2%
Key Impurities UnspecifiedTotal Impurities ≤ 1.5%Any single impurity ≤ 0.3%
Water Content ≤ 0.2%≤ 0.3%≤ 0.15%

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for assessing the purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0.

    • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 50% to 100% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile to a final concentration of 1 mg/mL.

  • Analysis: Inject 10 µL of the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area. The two diastereomers may appear as two closely eluting peaks, which should be summed for the purity calculation.[1]

Protocol 2: Purity and Impurity Analysis by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a method to determine the purity of the phosphoramidite and to identify phosphorus-containing impurities.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) with a phosphorus probe.

  • Sample Preparation: Dissolve approximately 10-20 mg of the phosphoramidite in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN) in an NMR tube.

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. The main phosphoramidite signal should appear around 149 ppm.

  • Analysis: Integrate the area of the main P(III) signal and any impurity signals. P(V) impurities, such as the corresponding phosphate, will appear at a different chemical shift (typically 0-10 ppm). The purity is calculated based on the relative integration of the desired P(III) signal.[1]

Protocol 3: Determination of Coupling Efficiency

This protocol describes the trityl cation assay, a common method for measuring the stepwise coupling efficiency during solid-phase oligonucleotide synthesis.

  • Instrumentation: An automated DNA/RNA synthesizer equipped with a spectrophotometer to monitor the absorbance of the detritylation solution.

  • Synthesis: Program the synthesizer to synthesize a simple homopolymer sequence (e.g., a 10-mer of thymidine).

  • Detritylation Monitoring: During each synthesis cycle, the dimethoxytrityl (DMT) group is removed by an acid wash. The resulting trityl cation is colored and has a strong absorbance at approximately 495 nm.

  • Data Collection: The synthesizer's software will record the absorbance of the trityl cation released at each step.

  • Calculation: The stepwise coupling efficiency is calculated by comparing the absorbance of a given cycle to the previous one. A consistent and high absorbance reading indicates high coupling efficiency.

Visualizing the Workflow and Chemistry

To better understand the context of these benchmarking experiments, the following diagrams illustrate the standard phosphoramidite-based oligonucleotide synthesis cycle and a logical workflow for the comparative analysis.

Oligonucleotide_Synthesis_Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Add DMT-dU-CE) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Detritylation Repeat Cycle

Standard phosphoramidite cycle for oligonucleotide synthesis.

Benchmarking_Workflow cluster_procurement Procurement cluster_analysis Analytical Benchmarking cluster_synthesis Functional Benchmarking cluster_decision Decision Supplier_A Supplier A DMT-dU-CE Purity Purity Analysis (HPLC & ³¹P NMR) Supplier_A->Purity Coupling_Efficiency Coupling Efficiency (Trityl Assay) Supplier_A->Coupling_Efficiency Supplier_B Supplier B DMT-dU-CE Supplier_B->Purity Supplier_B->Coupling_Efficiency Supplier_C Supplier C DMT-dU-CE Supplier_C->Purity Supplier_C->Coupling_Efficiency Stability Stability Study (Time Course) Purity->Stability Selection Supplier Selection Purity->Selection Stability->Selection Oligo_Purity Final Oligo Purity (LC-MS) Coupling_Efficiency->Oligo_Purity Coupling_Efficiency->Selection Oligo_Purity->Selection

References

A Comparative Guide to the Analysis of n-1 Shortmers and Other Oligonucleotide Synthesis Failures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutics. However, the stepwise nature of solid-phase synthesis is not perfect, leading to the generation of failure sequences that can compromise the quality, efficacy, and safety of the final product.[1] Among the most common impurities are "n-1 shortmers," which are oligonucleotides missing a single nucleotide from the target sequence.[2][3] Accurate detection and characterization of these and other synthesis-related impurities are critical for regulatory compliance and the success of downstream applications.[2][4]

This guide provides an objective comparison of the primary analytical techniques used to identify and quantify n-1 shortmers and other synthesis failure sequences, supported by experimental data and detailed protocols.

The Origin of Synthesis Failure Sequences

Solid-phase oligonucleotide synthesis using the phosphoramidite method is a cyclical process involving four key steps: deprotection, coupling, capping, and oxidation.[3] Failures at specific stages of this cycle are the primary source of impurities.

  • n-1 Shortmers (Deletion Mutants): These sequences are the most common type of impurity and arise primarily from two issues:

    • Inefficient Coupling: If a phosphoramidite monomer fails to couple to the growing oligonucleotide chain, that chain will have a free 5'-hydroxyl group.

    • Inefficient Capping: A subsequent "capping" step is designed to permanently block these unreacted chains with a group like acetic anhydride, preventing them from participating in further synthesis cycles.[5] If this capping is incomplete, the unreacted chain can couple with the next monomer in the sequence, resulting in a product that is missing one internal nucleotide—an n-1 shortmer.[6]

  • n+1 Longmers: These impurities, which contain an extra nucleotide, can occur if the activator used in the coupling step prematurely removes the 5'-DMT protecting group from a dG phosphoramidite in solution, leading to the formation of a GG dimer that gets incorporated into the sequence.[7]

  • Other Impurities: Additional side reactions can lead to other impurities, such as those with residual protecting groups, depurination (loss of a purine base), or backbone modifications.[6][7]

G cluster_cycle Phosphoramidite Synthesis Cycle cluster_failure Failure Pathway Start Start: Growing Chain on Solid Support (DMT-ON) Deprotection 1. Deprotection (Removes 5'-DMT group) Start->Deprotection Coupling 2. Coupling (Adds next base) Deprotection->Coupling Capping 3. Capping (Blocks unreacted chains) Coupling->Capping Successful Coupling CouplingFailure Coupling Failure Coupling->CouplingFailure Failure Oxidation 4. Oxidation (Stabilizes phosphate linkage) Capping->Oxidation NextCycle Repeat for Next Base Oxidation->NextCycle NextCycle->Deprotection Continue Synthesis CappingFailure Inefficient Capping CouplingFailure->CappingFailure Unreacted chain is not capped N1_Shortmer n-1 Shortmer (Internal Deletion) CappingFailure->N1_Shortmer Couples in a later cycle

Caption: Phosphoramidite synthesis cycle and the origin of n-1 shortmer impurities.

Comparative Analysis of Analytical Techniques

The choice of analytical method is critical for resolving and identifying synthesis impurities. The three most prevalent techniques are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Capillary Electrophoresis (CE). While often used in combination (e.g., LC-MS), they offer distinct advantages.[8][9]

FeatureIon-Pair Reversed-Phase HPLC (IP-RP-HPLC)Mass Spectrometry (MS)Capillary Gel Electrophoresis (CGE)
Principle Separation based on hydrophobicity and charge interaction with an ion-pairing agent.Separation based on the mass-to-charge ratio (m/z) of ionized molecules.Separation based on size and charge through a sieving gel matrix under an electric field.[10]
Primary Resolution Excellent for separating sequences of different lengths (n, n-1, n+1) and some diastereomers.[11][12]Provides exact mass of the full-length product (FLP) and impurities, confirming identity.High-resolution separation of oligonucleotides based on size, often with single-nucleotide resolution.[13]
Information Provided Purity assessment (% area), retention time for identification.Confirms molecular weight, identifies specific modifications, adducts, and failure sequences.[14][15]Purity assessment, precise size determination, and quantification of failure sequences.[13]
Sensitivity High, especially with UV detection.Very high, capable of detecting low-level impurities.[6]High, requiring only nanoliter sample volumes.[13]
Throughput Moderate; can be automated but run times can be 10-60 minutes.[16]High when coupled with LC; direct infusion is faster but provides less separation.High; fully automatable systems can analyze many samples sequentially.[13]
Best For Routine quality control, purity assessment, and purification of crude oligonucleotides.[2]Unambiguous identification of impurities, sequence verification, and characterization of modifications.[17][18]High-resolution purity checks and accurate sizing, especially for complex mixtures.[19]

Experimental Protocols

Protocol: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This method is widely used for oligonucleotide analysis due to its robustness and high resolving power for closely related sequences.[12]

  • Objective: To separate the full-length oligonucleotide product from shorter (n-1) and longer (n+1) failure sequences.

  • Methodology:

    • Column: Use a column designed for oligonucleotide separation, such as a C18 stationary phase (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18, Thermo Scientific DNAPac).[2][11][16]

    • Mobile Phase A: An aqueous solution containing an ion-pairing agent and a buffer. A common combination is 8-10 mM triethylamine (TEA) and 100 mM hexafluoroisopropanol (HFIP).[16]

    • Mobile Phase B: An organic solvent, typically methanol or acetonitrile, mixed with Mobile Phase A.[16]

    • Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 30%) and gradually increase the concentration over 10-20 minutes to elute the oligonucleotides. The negatively charged phosphate backbone interacts with the positively charged ion-pairing agent, and the overall hydrophobicity determines the retention time.

    • Temperature: Operate at an elevated temperature (e.g., 60 °C) to denature the oligonucleotides and ensure separation is based on length and sequence rather than secondary structure.[16]

    • Detection: Use a UV detector set to 260 nm, the absorbance maximum for nucleic acids.

    • Analysis: The full-length product will typically be the largest peak, with n-1 shortmers eluting slightly earlier. Purity is calculated based on the relative peak areas.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the precise identification capabilities of mass spectrometry, making it the gold standard for characterizing impurities.[8][18]

  • Objective: To identify the exact mass of the main product and co-eluting impurities.

  • Methodology:

    • LC System: An IP-RP-HPLC system as described above is used for the initial separation.

    • Mass Spectrometer: The eluent from the LC column is directed into the ion source of a mass spectrometer (e.g., a Time-of-Flight (TOF) or Quadrupole TOF instrument).[17][18]

    • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used to generate multiply charged ions of the oligonucleotides.

    • Data Acquisition: The mass spectrometer measures the mass-to-charge (m/z) ratio of the ions.

    • Data Analysis: A deconvolution algorithm is applied to the resulting mass spectrum to calculate the neutral molecular weight of the parent oligonucleotide and any impurities present.[14] This allows for the unambiguous identification of an n-1 peak by confirming its mass is one nucleotide lighter than the full-length product.

Protocol: Capillary Gel Electrophoresis (CGE)

CGE offers extremely high-resolution separation based on size, making it an excellent alternative or complementary technique to HPLC.[9][10]

  • Objective: To achieve single-base resolution separation of oligonucleotides to accurately quantify purity.

  • Methodology:

    • Capillary: Use a neutral-coated capillary filled with a sieving matrix (gel or polymer solution).[10][13]

    • Buffer System: The running buffer contains the sieving matrix, which acts like a molecular sieve.

    • Sample Injection: A small plug of the oligonucleotide sample is injected into the capillary using pressure or voltage.

    • Separation: A high voltage is applied across the capillary. The negatively charged oligonucleotides migrate towards the positive electrode, with shorter fragments moving faster through the sieving matrix than longer ones.

    • Detection: An in-capillary UV detector measures absorbance at 260 nm as the separated fragments pass through.

    • Analysis: The resulting electropherogram shows distinct peaks corresponding to different lengths (n, n-1, n-2, etc.), allowing for precise quantification of purity.[13]

General Analytical Workflow

The characterization of oligonucleotide impurities follows a structured workflow, from initial synthesis to final analysis and reporting.

G cluster_analysis 4. Analytical Characterization Synthesis 1. Oligonucleotide Synthesis (Crude Product) Purification 2. Purification (e.g., HPLC, PAGE) Synthesis->Purification SamplePrep 3. Sample Preparation (Desalting, Dilution) Purification->SamplePrep HPLC IP-RP-HPLC (Purity Assessment) SamplePrep->HPLC Inject CGE Capillary Electrophoresis (Size Resolution) SamplePrep->CGE Inject LCMS LC-MS (Mass Identification) SamplePrep->LCMS Inject DataAnalysis 5. Data Analysis (Peak Integration, Deconvolution) HPLC->DataAnalysis CGE->DataAnalysis LCMS->DataAnalysis Report 6. Final Report (Purity, Identity, Impurity Profile) DataAnalysis->Report

Caption: A typical experimental workflow for oligonucleotide purity and impurity analysis.

References

Safety Operating Guide

Proper Disposal of DMT-dU-CE Phosphoramidite: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of DMT-dU-CE Phosphoramidite, a key reagent in oligonucleotide synthesis. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is a moisture-sensitive chemical that can be harmful if swallowed and may cause skin and eye irritation. Always handle this compound in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Core Disposal Plan: Segregation and Collection

The primary and most critical step for the disposal of this compound is to treat it as hazardous chemical waste. Do not attempt to dispose of this material down the drain or in regular trash.

Step 1: Waste Segregation Designate a specific waste container for solid this compound waste and another for liquid waste containing this chemical.

  • Solid Waste: Includes expired or unused this compound, contaminated weighing paper, and pipette tips.

  • Liquid Waste: Includes solutions containing this compound, such as unused reagent solutions or rinsates from cleaning contaminated glassware.

Step 2: Container Selection and Labeling Use only chemically compatible containers for waste collection. Borosilicate glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Ensure containers are clean, dry, and in good condition with a secure, tight-fitting lid.

  • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity. Also, include the date of waste generation and the principal investigator's name and contact information.

Step 3: Waste Accumulation Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general traffic.

  • Keep the waste container closed at all times, except when adding waste.

  • Do not mix this compound waste with other incompatible chemical waste streams.

Step 4: Arrange for Disposal Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office and providing them with the necessary information about the waste.

Experimental Protocol: Potential Deactivation via Controlled Hydrolysis

For laboratories equipped and authorized to perform chemical deactivation procedures, a potential method for rendering this compound less reactive prior to disposal is through controlled hydrolysis. Phosphoramidites are known to hydrolyze in the presence of water and a mild acid catalyst to form H-phosphonates, which are generally more stable.

Disclaimer: This experimental protocol is provided for informational purposes and should be performed by trained personnel with appropriate safety measures in place. It is essential to validate this procedure on a small scale before applying it to larger quantities of waste.

Objective: To hydrolyze this compound to its corresponding H-phosphonate derivative.

Materials:

  • This compound waste

  • Anhydrous acetonitrile

  • 1H-Tetrazole solution in acetonitrile (e.g., 0.45 M)

  • Deionized water

  • Appropriate reaction vessel (e.g., round-bottom flask with a stir bar)

  • Fume hood

  • Personal Protective Equipment (PPE)

Procedure:

  • In a fume hood, dissolve the this compound waste in anhydrous acetonitrile to a known concentration (e.g., 0.1 M).

  • With stirring, add an equimolar amount of 1H-Tetrazole solution.

  • Slowly add a 10-fold molar excess of deionized water to the solution.

  • Allow the reaction to stir at room temperature for a minimum of 2 hours.

  • The resulting solution, containing the hydrolyzed product, should be collected as hazardous liquid waste and disposed of according to the Core Disposal Plan outlined above.

Quantitative Data Summary

For the purpose of waste management and potential deactivation, the following quantitative data, while not exhaustive, provides a framework for safe handling.

ParameterValue/GuidelineSource/Rationale
pH of Aqueous Waste 5.5 - 10.5General guideline for drain disposal of non-hazardous aqueous solutions. Note: This is not for direct disposal of phosphoramidite waste but for potentially neutralized aqueous rinsates after triple rinsing of empty containers.
Storage Limit Do not exceed 55 gallons of hazardous waste per satellite accumulation area.Standard laboratory safety protocol.
Triple Rinse Volume Approximately 10% of the container volume per rinse.Guideline for rinsing empty chemical containers. The rinsate must be collected as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_disposal Disposal Path cluster_deactivation Optional Deactivation (Experimental) start This compound Waste Generated ppe Wear Appropriate PPE start->ppe segregate Segregate Solid and Liquid Waste ppe->segregate container Use Labeled, Compatible Containers segregate->container store Store in Designated Satellite Accumulation Area container->store pickup Arrange for EHS Hazardous Waste Pickup store->pickup dissolve Dissolve in Anhydrous Acetonitrile store->dissolve If deactivation is performed end Proper Disposal Complete pickup->end hydrolyze Controlled Hydrolysis (e.g., with 1H-Tetrazole/Water) dissolve->hydrolyze collect Collect as Hazardous Liquid Waste hydrolyze->collect collect->pickup

Caption: Logical workflow for the disposal of this compound.

Safeguarding Your Research: A Comprehensive Guide to Handling DMT-dU-CE Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of DMT-dU-CE Phosphoramidite, a key reagent in oligonucleotide synthesis. Adherence to these protocols is critical for minimizing exposure risk and ensuring the integrity of your experiments.

This compound is a moisture-sensitive powder that requires careful handling in a controlled environment. The primary routes of exposure are inhalation of the powder, dermal contact, and accidental ingestion. Therefore, a robust Personal Protective Equipment (PPE) protocol and standardized handling procedures are mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. It is crucial to inspect all PPE for integrity before each use.

PPE CategoryItemSpecificationsRationale
Hand Protection Double Nitrile GlovesPowder-free, with the outer glove cuff extending over the gown sleeve.Prevents skin absorption. Double gloving allows for the immediate removal of the outer glove if contaminated, providing an extra layer of protection.
Body Protection Disposable GownSolid-front, back-closing, long-sleeved gown made of a low-permeability fabric.Protects skin and personal clothing from contamination. Must be disposed of as hazardous waste after use or if contamination occurs.[1]
Eye & Face Protection Safety Goggles & Face ShieldANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the powder.Protects against splashes and aerosolized particles from entering the eyes or face.[1]
Respiratory Protection N95 Respirator (or higher)A NIOSH-approved N95 or higher-rated particulate respirator.Required when handling the solid compound outside of a certified containment system (e.g., fume hood, glove box) to prevent inhalation.[2]

Experimental Workflow and Handling Procedures

Proper handling of this compound is critical to both safety and experimental success due to its sensitivity to air and moisture. The following workflow outlines the key steps for its use in oligonucleotide synthesis.

cluster_prep Preparation cluster_handling Handling (Inert Atmosphere) cluster_disposal Waste Management receiving Receiving & Inspection storage Storage (-20°C, Inert Atmosphere) receiving->storage Store immediately equilibration Equilibration to Room Temp. storage->equilibration Before use weighing Weighing equilibration->weighing In glovebox or fume hood dissolution Dissolution (Anhydrous Acetonitrile) weighing->dissolution synthesis Oligonucleotide Synthesis dissolution->synthesis solid_waste Solid Waste (Gloves, Gown, etc.) synthesis->solid_waste liquid_waste Liquid Waste (Unused Reagent, Solvents) synthesis->liquid_waste decontamination Decontamination of Glassware synthesis->decontamination disposal Hazardous Waste Disposal solid_waste->disposal liquid_waste->disposal decontamination->disposal Rinsate

Procedural workflow for the safe handling of this compound.

Detailed Experimental Protocols

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container tightly sealed in a dry, well-ventilated area at -20°C under an inert atmosphere (e.g., argon or nitrogen).[2][3][4]

  • Keep away from heat and oxidizing agents.[2][3]

2. Preparation for Use:

  • Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture condensation. This may take 30-60 minutes.

  • All handling of the solid phosphoramidite should be performed under an inert atmosphere, either in a glovebox or a fume hood with a steady flow of inert gas.[3][5]

  • Use clean, dry glassware and syringes. Glassware should be oven-dried and cooled under an inert atmosphere.[3][5]

3. Weighing and Dissolution:

  • Weigh the required amount of phosphoramidite in a tared vial under inert atmosphere.

  • Dissolve the phosphoramidite in anhydrous acetonitrile to the desired concentration.[4] Ensure the solvent is of high purity and low water content.

4. Emergency Procedures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][6]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[5][6]

  • Eye Contact: Rinse with pure water for at least 15 minutes and seek immediate medical attention.[5][6]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5][6]

  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE, including a respirator. Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[5][6] Avoid generating dust.

Disposal Plan

All waste materials that have come into contact with this compound are considered hazardous and must be disposed of according to institutional and local regulations.

Waste TypeExamplesDisposal ContainerDisposal Method
Solid Waste Contaminated gloves, gowns, weigh boats, pipette tips.Labeled, sealed hazardous waste container.Incineration by a licensed chemical destruction plant.[1][5]
Liquid Waste Unused or expired solutions, contaminated solvents.Labeled, leak-proof hazardous liquid waste container.Do not pour down the drain.[5] Incineration by a certified hazardous waste management company.[1]
Sharps Waste Needles and syringes used for transfer.Puncture-proof, labeled sharps container designated for hazardous waste.Autoclaving followed by incineration or as per institutional protocol for hazardous sharps.[1]
Contaminated Packaging Empty vials and containers.Triple rinse with a suitable solvent (e.g., acetonitrile). The rinsate should be collected as liquid hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[5]Puncture the packaging to prevent reuse before disposal in a sanitary landfill or through controlled incineration.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DMT-dU-CE Phosphoramidite
Reactant of Route 2
Reactant of Route 2
DMT-dU-CE Phosphoramidite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.